molecular formula C9H5ClFN B1148663 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-76-3

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B1148663
CAS No.: 126417-76-3
M. Wt: 181.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a versatile chemical intermediate in organic synthesis and drug discovery. Its structure incorporates both a chloro-acrylonitrile group and a fluorophenyl ring, making it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmacologically active heterocycles . Compounds with benzimidazole cores, for which this acrylonitrile can serve as a precursor, show promise in oncology research due to their ability to interact with biological targets through mechanisms such as enzyme inhibition . Researchers utilize this nitrile in the synthesis of specialized scaffolds like pyrido[2,3-d]pyrimidines, which are investigated as multi-target therapeutic agents for their potential anticancer and antibacterial activities . As a key synthetic intermediate, 3-Chloro-3-(4-fluorophenyl)acrylonitrile enables the exploration of new chemical space in medicinal chemistry programs aimed at kinase inhibition and the development of novel therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (Z)-isomer of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Intended for researchers, chemists, and drug development professionals, this document delves into the theoretical principles behind the observed spectral features, offers detailed peak assignments, and presents standardized protocols for data acquisition and processing. The guide emphasizes the causal relationships between the molecule's structure—including its stereochemistry and the electronic effects of its substituents (chloro, fluoro, and cyano groups)—and the resulting NMR chemical shifts and coupling constants.

Introduction: Structural Elucidation via NMR

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a substituted vinyl halide of interest in synthetic chemistry and materials science. Its structure presents a unique combination of functionalities: a para-substituted fluorophenyl ring, a cyano group, and a chlorine atom all attached to a carbon-carbon double bond. This arrangement leads to a specific electronic environment that is well-suited for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy serves as an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can glean precise information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, NMR is critical for confirming the (Z)-configuration and for assigning the signals corresponding to the aromatic, vinylic, and nitrile moieties.

The presence of the fluorine atom provides an additional layer of diagnostic information, as ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling can be observed, further validating spectral assignments. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the (Z)-isomer, providing both the reported data and the scientific rationale behind the assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, two main regions of interest are the aromatic region and the vinylic region.

Theoretical Expectations
  • Aromatic Protons (4-fluorophenyl group): The para-substitution pattern of the fluorophenyl ring results in chemical and magnetic symmetry. This typically gives rise to an AA'BB' spin system, which often appears as two distinct multiplets or doublets of doublets. The fluorine atom, being highly electronegative, is expected to deshield the ortho-protons (H-2', H-6') more than the meta-protons (H-3', H-5'). Furthermore, coupling between the protons and the adjacent ¹⁹F nucleus is anticipated, with ³J(H,F) coupling being more significant for the ortho-protons.

  • Vinylic Proton: A single proton is attached to the double bond. Its chemical shift is influenced by several factors: the deshielding effect of the C=C double bond, the anisotropic effect of the cyano group, and conjugation with the aromatic ring. This proton is expected to appear as a singlet, as it has no adjacent proton neighbors.

Observed ¹H NMR Data and Interpretation

The experimental ¹H NMR data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, acquired at 400 MHz in Chloroform-d (CDCl₃), is summarized below.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2', H-3', H-5', H-6')7.03–8.34Multiplet4H
Vinylic (H-2)7.63Singlet1H

Data sourced from Benchchem. [1]

Interpretation:

  • Aromatic Protons (δ 7.03–8.34 ppm): The broad multiplet observed in this range is characteristic of the four protons on the para-substituted fluorophenyl ring.[1] The complex nature of this signal arises from the combined effects of proton-proton coupling and proton-fluorine coupling. The wide chemical shift range suggests significant electronic influence from the substituents on the acrylonitrile backbone.

  • Vinylic Proton (δ 7.63 ppm): The appearance of a singlet at 7.63 ppm is definitively assigned to the vinylic proton.[1] Its downfield shift is consistent with the deshielding effects of the adjacent cyano group and the chlorine-bearing carbon. The singlet multiplicity confirms the absence of any vicinal protons, which is consistent with the molecular structure.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed. However, coupling to other abundant nuclei, such as ¹⁹F, is prominent and provides crucial structural information.

Theoretical Expectations
  • Aromatic Carbons: The 4-fluorophenyl ring should exhibit four distinct carbon signals due to symmetry. The carbon directly bonded to the fluorine (C-4', ipso-carbon) will show a large one-bond coupling constant (¹J(C,F)). The ortho- (C-3', C-5') and meta- (C-2', C-6') carbons will show smaller two- and three-bond couplings, respectively. The carbon attached to the acrylonitrile group (C-1') will also be distinct.

  • Acrylonitrile Carbons: Three signals are expected: one for the nitrile carbon (C≡N), which typically appears in the 115-120 ppm range, and two for the vinylic carbons (C-2 and C-3). The carbon bearing the chlorine atom (C-3) is expected to be significantly downfield compared to the carbon bearing the vinylic proton (C-2).

Observed ¹³C NMR Data and Interpretation

The experimental ¹³C NMR data, acquired at 400 MHz in CDCl₃, is presented below.

Assigned CarbonChemical Shift (δ, ppm)Key Feature
Nitrile (C-1)117.5Characteristic nitrile signal
Fluorinated Aromatic (C-1' to C-6')116.1–134.1Multiple signals with C-F coupling
Chlorine-bearing Vinylic (C-3)101.6Shielded by chlorine, deshielded by phenyl
Proton-bearing Vinylic (C-2)Not explicitly reportedExpected in the olefinic region

Data sourced from Benchchem. [1]

Interpretation:

  • Nitrile Carbon (δ 117.5 ppm): This signal falls squarely within the expected range for a nitrile carbon, confirming the presence of the -C≡N group.[1]

  • Fluorinated Aromatic Carbons (δ 116.1–134.1 ppm): This range encompasses the signals for the six carbons of the fluorophenyl ring.[1] The presence of C-F coupling within this region is a key diagnostic feature for assigning these carbons. A detailed analysis using 2D NMR techniques or comparison with spectral databases would be required for the unambiguous assignment of each specific carbon within this cluster.

  • Chlorine-bearing Vinylic Carbon (δ 101.6 ppm): The signal at 101.6 ppm is assigned to the vinylic carbon atom bonded to both the chlorine and the phenyl ring.[1] Its chemical shift is a result of the competing electronic effects of the attached groups.

Experimental Protocols and Workflow

The acquisition of high-quality NMR data is predicated on meticulous experimental technique. The following sections outline a validated protocol for the analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the solid 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at δ ~7.26 ppm.[1]

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Referencing: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to δ 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing.[2]

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (10-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer Magnet C->D E Lock and Shim (Optimize Magnetic Field) D->E F Acquire ¹H Spectrum (Proton Experiment) E->F G Acquire ¹³C Spectrum (Carbon Experiment) F->G H Fourier Transform (FID to Spectrum) G->H I Phase and Baseline Correction H->I J Reference Spectrum (to TMS or Solvent) I->J K Peak Integration & Picking J->K

Caption: Standard workflow for NMR sample analysis.

Instrument Parameters
  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024-4096 scans (due to low ¹³C sensitivity).

    • Relaxation Delay (d1): 2-5 seconds.

Stereochemistry: Confirmation of the (Z)-Isomer

The provided data corresponds to (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile. In this isomer, the 4-fluorophenyl group and the cyano group are on the same side of the C=C double bond. This stereochemistry is critical as the (E)-isomer would exhibit different chemical shifts due to the varying spatial arrangement of the substituents.

The definitive assignment of stereochemistry can be achieved using 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). For the (Z)-isomer, a NOE correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring due to their spatial proximity. The absence of this correlation would suggest the (E)-isomer.

The following diagram illustrates the key structural relationships influencing the NMR spectrum.

Caption: Structural features and their NMR effects.

Conclusion

The ¹H and ¹³C NMR spectra of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile provide a wealth of structural information that is fully consistent with its proposed structure. The ¹H spectrum is characterized by a downfield vinylic singlet and a complex aromatic multiplet, while the ¹³C spectrum clearly shows the nitrile, chlorine-bearing vinylic, and fluorinated aromatic carbons. The specific chemical shifts and coupling patterns are direct consequences of the electronic and steric properties of the chloro, fluoro, and cyano substituents, as well as the defined (Z)-stereochemistry of the double bond. This guide provides a robust framework for researchers to confidently identify and characterize this molecule using standard NMR spectroscopic techniques.

References

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of the Cyano Group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of the cyano (C≡N) group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the electronic and structural factors that influence the C≡N stretching frequency, provide a detailed, self-validating protocol for sample analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and present a thorough guide to spectral interpretation. The objective is to equip the reader with the expertise to accurately identify, characterize, and validate this specific molecular moiety, which is of significant interest in medicinal chemistry and materials science.

Part 1: Theoretical Principles of the C≡N Stretching Vibration

The nitrile functional group (–C≡N) is a powerful reporter in infrared spectroscopy. Its triple bond gives rise to a stretching vibration (ν) in a relatively clean region of the spectrum, making it highly diagnostic. For simple, saturated aliphatic nitriles, this sharp and intense absorption band typically appears in the 2240-2260 cm⁻¹ range[1]. However, the specific chemical environment of the cyano group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile introduces predictable electronic effects that shift this frequency.

Causality Behind the Expected Frequency Shift:

The structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile incorporates three key features that collectively influence the electron density and, therefore, the force constant of the C≡N triple bond:

  • α,β-Conjugation: The nitrile group is conjugated with the adjacent carbon-carbon double bond (an acrylonitrile system). This delocalization of π-electrons across the C=C–C≡N system slightly weakens the C≡N triple bond, reducing its force constant. A lower force constant requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (frequency)[1][2][3]. For conjugated nitriles, this shift typically moves the peak into the 2220-2240 cm⁻¹ region[1][4].

  • Inductive Effects (-I): The molecule contains two strongly electronegative halogen atoms: a chlorine atom attached to the double bond and a fluorine atom on the phenyl ring. Both atoms exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the cyano group, which would typically strengthen the C≡N bond and shift its frequency to a higher wavenumber.

  • Resonance Effects: The phenyl ring and the chlorine atom can also participate in resonance, which can either donate or withdraw electron density. The interplay between inductive and resonance effects determines the final electron distribution.

Predicted Absorption: For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the conjugation effect is expected to be the dominant factor, lowering the frequency from the saturated nitrile baseline. The strong inductive effects of the halogens will counteract this shift to some degree. Therefore, the C≡N stretching frequency is predicted to be at the lower end of the typical range for conjugated nitriles. Spectroscopic data for this specific compound confirms the C≡N stretch appears as a strong, sharp peak at 2208 cm⁻¹ [5].

Part 2: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and minimal sample preparation, making it ideal for solid powder samples[6][7]. The protocol described below is designed to be a self-validating system, ensuring reproducibility and accuracy.

Principle of ATR-FTIR: In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal[6][8]. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or ZnSe crystal

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free laboratory wipes

Step-by-Step Experimental Workflow

The following protocol ensures high-quality, reproducible spectral acquisition.

ATR_FTIR_Workflow cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Application cluster_acq 3. Spectrum Acquisition & Processing cluster_cleanup 4. Post-Measurement A Ensure ATR crystal is clean. Wipe with isopropanol. B Collect a background spectrum. (Air reference) A->B Cleanliness is critical C Place a small amount (1-5 mg) of the solid sample on the crystal. D Lower the pressure arm to ensure firm, even contact with the crystal. C->D Good contact is essential E Collect the sample spectrum. (Typically 16-32 scans at 4 cm⁻¹ resolution) F Perform automatic ATR correction and baseline correction if needed. E->F G Retract pressure arm and recover the sample. H Thoroughly clean the ATR crystal with isopropanol. G->H Prevent cross-contamination

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Trustworthiness through Self-Validation:

  • Background Collection: Collecting a background spectrum before each sample measurement is a critical self-validating step. It computationally subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, ensuring the final spectrum is solely that of the sample[7].

  • Consistent Pressure: Applying consistent pressure with the ATR arm ensures reproducible penetration depth of the evanescent wave, leading to consistent peak intensities between measurements.

  • Cleaning Protocol: Cleaning the crystal with a solvent before and after each measurement prevents cross-contamination and the appearance of artifact peaks from previous samples.

Part 3: Spectral Interpretation and Data Analysis

The resulting IR spectrum provides a molecular fingerprint. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the key is to identify not only the cyano peak but also other characteristic absorptions to confirm the overall structure.

Analysis of the Cyano Group Peak:

  • Position: As predicted and confirmed, the peak appears at 2208 cm⁻¹ [5]. Its location in the triple bond region (2000-2500 cm⁻¹) is highly indicative of a nitrile or alkyne[3].

  • Intensity: The C≡N bond is highly polarized, and its stretching causes a significant change in the bond dipole moment. This results in a characteristically strong absorption band[1][9].

  • Shape: The peak should be sharp and narrow . This is typical for nitrile stretches, as they are less affected by hydrogen bonding, which tends to broaden peaks like O-H stretches[1].

Summary of Expected Vibrational Frequencies:

The table below summarizes the key diagnostic peaks for 3-Chloro-3-(4-fluorophenyl)acrylonitrile, providing a holistic view for structural confirmation.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Cyano (C≡N) Stretch 2208 [5]Strong Primary diagnostic peak. Lowered frequency due to conjugation.
Alkene (C=C)Stretch1638[5]ModerateConfirms the acrylonitrile backbone.
Aromatic RingC=C Stretch (in-ring)~1600, ~1500, ~1450VariableA series of peaks confirms the presence of the phenyl group[10].
Aryl-Fluorine (C-F)Stretch1246[5]StrongStrong absorption typical for C-F bonds in the fingerprint region.
Alkene-Chlorine (C-Cl)Stretch1207[5]ModerateFound in the fingerprint region.
Aromatic C-HStretch>3000WeakConfirms sp² C-H bonds of the phenyl ring.
Alkene C-HStretch~3050-3100WeakConfirms the vinylic proton.

Conclusion

The infrared spectroscopic analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is a precise and reliable method for its structural characterization. The cyano group provides a distinct and intense absorption at approximately 2208 cm⁻¹, a frequency dictated by a balance between the lowering effect of π-conjugation and the raising effect of halogen-induced induction. By employing a robust ATR-FTIR protocol and a comprehensive understanding of the contributing electronic factors, researchers can confidently identify this key functional group. The correlation of the cyano peak with other characteristic bands, such as the C=C, C-F, and C-Cl stretches, provides a powerful, holistic confirmation of the molecular structure, essential for quality control, reaction monitoring, and drug development pipelines.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]

  • Infrared (IR) spectroscopy: More complicated molecules | Resource. (n.d.). RSC Education. Retrieved January 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • 5 Nitrile IR Tips - Berkeley Learning Hub. (2024, October 19). Berkeley Learning Hub. Retrieved January 15, 2026, from [Link]

  • 05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. Retrieved January 15, 2026, from [Link]

  • IR spectrum: Nitriles - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 15, 2026, from [Link]

  • 5.4: Infrared Spectroscopy - Chemistry LibreTexts. (2022, October 7). Retrieved January 15, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST. Retrieved January 15, 2026, from [Link]

  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved January 15, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 15, 2026, from [Link]

  • IR Spectroscopy by Functional Group. (n.d.). UMass OWL. Retrieved January 15, 2026, from [Link]

Sources

Mass spectrometry fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a substituted aromatic nitrile of interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond theoretical prediction to offer a field-proven perspective on the compound's fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. We will explore the causal mechanisms driving bond cleavages, including the influence of halogen substituents, the nitrile group, and the aromatic system. This guide furnishes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a self-validating framework for the structural elucidation and confirmation of this and structurally related molecules.

Compound Overview and Physicochemical Properties

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a multifaceted molecule characterized by several key functional groups that dictate its fragmentation behavior: a 4-fluorophenyl ring, a vinyl group, a chlorine atom, and a nitrile moiety. The interplay of these groups under ionization creates a unique and diagnostic mass spectrum.

The molecular formula of the compound is C₉H₅ClFN.[1][2] Its structure imparts significant stability, particularly to the molecular ion, due to the conjugated aromatic system.[3] The presence of chlorine is a critical diagnostic feature, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) will produce characteristic isotopic patterns for any chlorine-containing ion, appearing as peaks separated by 2 m/z units (M+ and M+2).[4]

PropertyValueSource
Chemical Name (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile[5]
CAS Number 126417-76-3; 126417-77-4[5]
Molecular Formula C₉H₅ClFN[1][2]
Average Molecular Weight 181.59 g/mol [1][5]
Monoisotopic Mass 181.0095 Da (for ³⁵Cl)[6]

Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, resulting in the formation of an energetically unstable molecular radical cation (M•+) that undergoes extensive and predictable fragmentation.[7][8] The resulting fragmentation pattern is a fingerprint that is highly useful for structural confirmation.

The primary fragmentation events for 3-Chloro-3-(4-fluorophenyl)acrylonitrile are initiated by the radical cation at m/z 181 (and its ³⁷Cl isotope at m/z 183). The most favored pathways involve the cleavage of the weakest bonds or the loss of stable neutral species.

Key Predicted EI Fragmentation Pathways:

  • Loss of a Chlorine Radical (•Cl): This is a highly probable fragmentation pathway, initiated by the homolytic cleavage of the C-Cl bond. This results in a stable, resonance-delocalized cation at m/z 146 . This fragment is expected to be a major peak in the spectrum.[5]

  • Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond yields a cation at m/z 155/157 . Aromatic nitriles are known to exhibit fragmentation via the loss of the •CN radical (M-26).[4]

  • Loss of Hydrogen Cyanide (HCN): The elimination of a stable neutral molecule, HCN, is a common fragmentation route for nitriles, leading to a radical cation at m/z 154/156 .[4]

  • Formation of the Fluorophenyl Cation: Cleavage of the bond between the aromatic ring and the acrylonitrile side chain can produce the stable fluorophenyl cation at m/z 95 .

EI_Fragmentation cluster_frags Fragment Ions M [C₉H₅ClFN]•+ m/z 181/183 Molecular Ion F1 [C₉H₅FN]+• m/z 146 M->F1 - •Cl F2 [C₈H₅ClF]+• m/z 155/157 M->F2 - •CN F3 [C₈H₄ClF]•+ m/z 154/156 M->F3 - HCN F4 [C₆H₄F]+ m/z 95 M->F4 - •C₃HClN ESI_Fragmentation cluster_frags_esi Product Ions M_H [C₉H₅ClFN + H]+ m/z 182/184 Precursor Ion F1_esi [C₉H₆FN]+ m/z 146 M_H->F1_esi - HCl (CID) F2_esi [C₈H₆ClF]+ m/z 155/157 M_H->F2_esi - HCN (CID)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Predicted ESI-MS/MS Fragment Summary
Precursor m/zProduct m/zProposed FormulaNeutral LossMechanistic Rationale
182/184146[C₉H₆FN]⁺HClElimination of stable neutral HCl
182/184155/157[C₈H₆ClF]⁺HCNElimination of stable neutral HCN

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a validated starting point for analysis. The choice between GC-MS and LC-MS depends on the sample matrix and the goals of the analysis; GC-MS is often preferred for volatile, thermally stable compounds to leverage extensive EI libraries, while LC-MS is superior for less volatile compounds or complex mixtures.

Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is designed to achieve sharp chromatographic peaks and generate a classic, library-searchable EI spectrum.

  • Sample Preparation: Dissolve 1 mg of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection in split mode (e.g., 50:1 split ratio).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This method is ideal for confirming molecular weight and obtaining structurally informative fragment data through CID.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 100 µg/mL stock. Further dilute to ~1 µg/mL for analysis.

  • LC System:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion at m/z 182/184.

    • MS/MS Scan: Select the precursor ion (m/z 182) for CID. Apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms Mass Spectrometry Prep Dissolve Analyte in Appropriate Solvent GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer (Precursor Scan) EI->MS1 ESI->MS1 CID Collision Cell (CID) MS1->CID Detector Detector MS1->Detector MS2 Mass Analyzer (Product Scan) CID->MS2 MS2->Detector Data Data Analysis & Structural Elucidation Detector->Data

Caption: General analytical workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is highly predictable and provides definitive structural information. Under EI conditions, the key diagnostic fragments arise from the loss of chlorine (m/z 146) and the cyano group (m/z 155/157), with the isotopic signature of chlorine serving as a crucial confirmation. In ESI-MS/MS, the protonated molecule fragments via the clean neutral loss of HCl (product ion at m/z 146). The provided protocols offer a robust foundation for researchers in drug development and chemical synthesis to confidently identify and characterize this molecule, ensuring both scientific integrity and analytical certainty.

References

  • University of Adelaide. (n.d.). Mass Spectrometry: Fragmentation.
  • Song, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [Link]

  • ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST...[Link]

  • Publisso. (2021). Determination of vinyl chloride in workplace air using gas chromatography. [Link]

  • ResearchGate. (2018). Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry. [Link]

  • Czech Journal of Food Sciences. (2003). Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...[Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • NIST. (n.d.). Ethene, chloro-. Retrieved from the NIST WebBook. [Link]

  • ResearchGate. (2002). Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. [Link]

  • Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from Chemdad product page. [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • ChemSrc. (n.d.). 3-chloro-3-(4-chlorophenyl)acrylonitrile. Retrieved from ChemSrc product page. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Spectroscopy Online. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • ResearchGate. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PubMed. (2011). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

  • Organic Spectroscopy International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

Sources

Chemical properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

This guide provides a comprehensive technical overview of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a halogenated vinyl nitrile of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a substituted acrylonitrile featuring a vinyl system functionalized with a nitrile group, a chlorine atom, and a 4-fluorophenyl ring. This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The steric hindrance between the phenyl ring and the chloro/nitrile groups can lead to a nonplanar geometry, influencing its reactivity and interaction with biological targets.[1]

The fundamental properties of the (Z)-isomer are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile[1]
CAS Number 126417-76-3; 126417-77-4[1][2]
Molecular Formula C₉H₅ClFN[2][3]
Molecular Weight 181.59 g/mol [1][2][3]
Appearance Solid
Melting Point 90-93 °C[2]
Boiling Point 275.1±25.0 °C (Predicted)[2]
Density 1.272±0.06 g/cm³ (Predicted)[2]
InChI Key QYJZLGBSSYBYSY-UITAMQMPSA-N[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N [label="N", pos="3.5,0!"];
C1 [label="C", pos="2.5,0!"];
C2 [label="C", pos="1.5,0!"];
C3 [label="C", pos="0.5,0!"];
Cl [label="Cl", pos="1.5,1.5!"];
H1 [label="H", pos="-0.25,-0.5!"];
C4 [label="C", pos="1.5,-1.5!"];
C5 [label="C", pos="2.5,-2.25!"];
H2 [label="H", pos="3.25,-1.75!"];
C6 [label="C", pos="2.5,-3.25!"];
F [label="F", pos="3.5,-4!"];
C7 [label="C", pos="1.5,-4!"];
H3 [label="H", pos="1.5,-4.75!"];
C8 [label="C", pos="0.5,-3.25!"];
H4 [label="H", pos="-0.25,-3.75!"];
C9 [label="C", pos="0.5,-2.25!"];
H5 [label="H", pos="-0.25,-1.75!"];

// Bonds
C1 -- N [style=triple];
C2 -- C1;
C3 -- C2 [style=double];
C2 -- Cl;
C3 -- H1;
C3 -- C4;
C4 -- C5 [style=double];
C5 -- H2;
C5 -- C6;
C6 -- F;
C6 -- C7 [style=double];
C7 -- H3;
C7 -- C8;
C8 -- H4;
C8 -- C9 [style=double];
C9 -- H5;
C9 -- C4;

}

Caption: 2D Structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. The data presented here are consistent with the assigned structure and provide a baseline for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by two main regions. The aromatic protons of the para-substituted fluorophenyl ring appear as a multiplet between δ 7.03–8.34 ppm.[1] A distinct singlet for the vinyl proton adjacent to the nitrile group is observed at approximately δ 7.63 ppm.[1] The integration of these regions confirms the proton count of the molecule.

  • ¹³C NMR (400 MHz, CDCl₃): The carbon spectrum provides key structural information. The nitrile carbon resonates at δ 117.5 ppm.[1] The carbon atom bearing the chlorine (C-Cl) is found further downfield at δ 101.6 ppm.[1] The fluorinated aromatic carbons exhibit signals between δ 116.1–134.1 ppm, with characteristic splitting patterns due to carbon-fluorine (C-F) coupling.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays strong, characteristic absorption bands that confirm the presence of the key functional groups:

  • C≡N stretch: A strong and sharp peak is observed at 2,208 cm⁻¹, indicative of the nitrile group.[1]

  • C=C stretch: A moderate band at 1,638 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylonitrile backbone.[1]

  • C-F stretch: A signal at 1,246 cm⁻¹ is characteristic of the carbon-fluorine bond.[1]

  • C-Cl stretch: The carbon-chlorine stretch is observed around 1,207 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 181.59, consistent with the molecular formula C₉H₅ClFN.[1] Common fragmentation patterns include the loss of a chlorine atom (m/z 146.59) and the loss of a cyanide radical (m/z 138.54).[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 3-chloro-3-aryl-acrylonitriles is typically achieved via a Vilsmeier-Haack type reaction. This involves the reaction of a substituted acetophenone with a Vilsmeier reagent (generated in situ from a formamide, like N,N-dimethylformamide (DMF), and an activating agent such as phosphoryl chloride or oxalyl chloride), followed by treatment with hydroxylamine.

A representative protocol for the synthesis of the analogous (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-fluoroacetophenone demonstrates the core principles of this transformation.[4][5] The reaction proceeds by forming a β-chloro vinyliminium salt intermediate, which is then converted to the final acrylonitrile product.

Synthesis_Workflow Start 4-Fluoroacetophenone + DMF Intermediate In situ formation of Vilsmeier Reagent & β-chloro vinyliminium salt Start->Intermediate Reagent1 Phosphoryl Chloride (POCl₃) Reagent1->Intermediate Reaction Conversion to Oxime & Rearrangement Intermediate->Reaction Reagent2 Hydroxylamine Hydrochloride Reagent2->Reaction Quench Water Quench (Precipitation) Reaction->Quench Product 3-Chloro-3-(4-fluorophenyl)acrylonitrile Quench->Product

Caption: Generalized synthetic workflow for the target compound.

Detailed Synthesis Protocol

Causality: This protocol is adapted from a validated synthesis of a structural isomer.[4][5] The use of phosphoryl chloride with DMF generates the electrophilic Vilsmeier reagent necessary for the initial formylation-chlorination of the acetophenone. The subsequent addition of hydroxylamine hydrochloride facilitates the conversion to the nitrile functionality. Temperature control is critical to manage the exothermic nature of the additions and ensure high conversion.

  • Reaction Setup: Charge a suitable reaction vessel with 4-fluoroacetophenone (1.0 eq) and N,N-dimethylformamide (DMF, ~7 volumes).

  • Vilsmeier Reagent Formation: While maintaining the temperature at approximately 40°C, add phosphoryl chloride (~1.75 eq) dropwise to the solution. The temperature should be carefully controlled during the addition.

  • Intermediate Formation: Stir the resulting mixture at 40°C overnight to ensure complete conversion to the intermediate β-chloro vinyliminium salt. Progress can be monitored by HPLC or TLC.

  • Nitrile Formation: Prepare a solution of hydroxylamine hydrochloride (~1.1 eq) in DMF (~3 volumes). Add this solution dropwise to the reaction mixture, maintaining the temperature between 39-45°C.

  • Reaction Completion: Stir for approximately 15-30 minutes at 40°C after the addition is complete. Monitor for full conversion.

  • Work-up and Isolation: Cool the reaction mixture to 15-20°C. Add water (~10 volumes) dropwise, ensuring the temperature does not exceed 25°C. Cool the resulting slurry to ~5°C and stir for 20-30 minutes to maximize precipitation.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum at ~40°C to yield the title compound.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional domains: the activated double bond, the vinyl chloride, and the nitrile group.

  • Nucleophilic Vinylic Substitution: The chlorine atom is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to substitution by various nucleophiles (e.g., amines, thiols, alkoxides). This pathway is a powerful tool for introducing diverse functionalities.

  • Reactions at the Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Double Bond Reactivity: The electron-deficient nature of the double bond allows for Michael-type addition reactions with soft nucleophiles.

Reactivity_Pathways Start 3-Chloro-3-(4-fluorophenyl)acrylonitrile Sub Nucleophilic Substitution Product Start->Sub  Nu⁻ (Substitution of Cl) Hydrolysis Hydrolysis Product (Amide/Acid) Start->Hydrolysis H₃O⁺ / OH⁻ (Reaction at C≡N) Reduction Reduction Product (Amine) Start->Reduction [H] (Reaction at C≡N)

Caption: Key reactivity pathways for the title compound.

Relevance in Drug Discovery and Materials Science

While 3-Chloro-3-(4-fluorophenyl)acrylonitrile itself may not have reported biological activity, its true value lies in its role as a versatile chemical building block. The acrylonitrile scaffold is a well-established pharmacophore in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The compound serves as a precursor for synthesizing more complex heterocyclic systems. The strategic placement of reactive handles allows for controlled, stepwise elaboration into novel chemical entities. Its structural framework is considered valuable for developing derivatives with optimized pharmacokinetic profiles, potentially in fields like oncology.[1]

  • Role of the Nitrile Group: In many pharmaceuticals, the nitrile group acts as a potent hydrogen bond acceptor or a bioisostere for a carbonyl group, facilitating strong interactions with enzyme active sites.[6] For example, in non-steroidal aromatase inhibitors like letrozole, the nitrile group is essential for binding and inhibitory activity.[6]

  • Impact of Halogenation: The presence of both fluorine and chlorine atoms significantly influences the molecule's properties. The 4-fluoro substituent can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions. The chlorine atom, as discussed, serves as an excellent leaving group for synthetic diversification. The incorporation of halogens is a common strategy in drug design to modulate a compound's lipophilicity, absorption, and metabolic profile.[7]

Safety, Handling, and Storage

As a substituted acrylonitrile, this compound must be handled with appropriate caution, assuming hazards similar to those of the parent acrylonitrile structure until proven otherwise.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).[3] It is associated with the GHS07 pictogram (exclamation mark).[3] General hazards for acrylonitriles include toxicity via inhalation, ingestion, and dermal contact, as well as skin and eye irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. The parent compound, acrylonitrile, is known to be absorbed through the skin and can cause delayed systemic effects.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).[3]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

  • Chemdad. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. [Link]

  • Drug Approvals International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

  • Chemsrc. 3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5. [Link]

  • Organic Spectroscopy International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

  • Wikipedia. Acrylonitrile. [Link]

  • Organic Syntheses. Procedure for β-Aminopropionitrile Synthesis. [Link]

  • Cefic. Acrylonitrile Group Guideline for the Safe Handling and Distribution. [Link]

  • U.S. Environmental Protection Agency. Acrylonitrile Fact Sheet. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

  • World Health Organization. Acrylonitrile: Information and recommendations for first responders. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • American Chemical Society. Acrylonitrile. [Link]

  • PubChem. 3-Chloro-3-phenyl-acrylonitrile. [Link]

  • Rackcdn.com. Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]

  • PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Acrylonitrile Medical Management Guidelines. [Link]

Sources

IUPAC nomenclature of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract

Systematic nomenclature is the bedrock of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. For researchers, scientists, and professionals in drug development, precision in chemical naming is paramount for patent filings, regulatory submissions, and the reproducibility of scientific research. This technical guide provides a comprehensive, in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 3-Chloro-3-(4-fluorophenyl)acrylonitrile. By deconstructing the molecule and applying the principles of substitutive nomenclature, this paper serves as a self-validating protocol for naming complex, multifunctional organic compounds. We will explore the logic behind functional group priority, parent chain selection, substituent naming, and the critical determination of stereochemistry, providing field-proven insights grounded in authoritative chemical standards.

Foundational Principles of IUPAC Nomenclature

The IUPAC provides a universal framework for naming chemical compounds, allowing any chemist worldwide to reconstruct a molecule's structure from its name.[1] The system is primarily based on substitutive nomenclature, which treats a molecule as a parent structure (typically a hydrocarbon chain or ring system) modified by various functional groups.[1] The process of naming involves a hierarchical set of rules designed to address molecular complexity in a logical sequence.

A key principle is the prioritization of functional groups. When a molecule contains multiple functional groups, one is designated as the "principal" group, which dictates the suffix of the IUPAC name. All other groups are treated as substituents and are indicated by prefixes.[2][3] The priority order is determined by a set of established rules, generally correlating with the oxidation state of the carbon atom within the group.[4]

Table 1: Abbreviated Functional Group Priority

PriorityFunctional Group ClassFormulaSuffix (if Principal)Prefix (if Substituent)
HighCarboxylic Acids-COOH-oic acidcarboxy-
Nitriles -C≡N -nitrile cyano-
Aldehydes-CHO-aloxo-
Ketones>C=O-oneoxo-
Alcohols-OH-olhydroxy-
Amines-NH₂-amineamino-
LowAlkenes >C=C< -ene alkenyl-
Alkynes-C≡C--ynealkynyl-
Halides -F, -Cl (none)fluoro-, chloro-

This table is a simplified representation. For a comprehensive list, refer to the IUPAC Blue Book.[1]

Deconstruction of the Target Molecule

Before systematic naming, the target molecule must be analyzed to identify its constituent parts.

Molecular Structure:

Caption: Molecular structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Table 2: Key Properties and Identifiers

PropertyValueSource
Molecular FormulaC₉H₅ClFN[5][6]
Molecular Weight181.59 g/mol [7]
CAS Number126417-76-3 ((Z)-isomer)[6][7]
126417-77-4 ((E)-isomer)[7]
AppearanceSolid

A Self-Validating Protocol for Systematic Name Derivation

This section provides a rigorous, step-by-step methodology for deriving the preferred IUPAC name. Each step is a logical deduction based on established rules, ensuring a trustworthy and reproducible outcome.

Caption: Workflow for the systematic IUPAC naming process.

Step 1: Identification of the Principal Functional Group

The first and most critical step is to identify the functional group with the highest priority, as this defines the chemical class of the molecule and its naming suffix.

  • Analysis: The molecule contains three types of functional groups: a nitrile (-C≡N), an alkene (>C=C<), and halo- substituents (-Cl, -F).

  • Causality: According to IUPAC priority rules, the nitrile group is senior to both alkenes and halides.[2][4][8][9] Therefore, the compound is named as a nitrile.

Step 2: Determination and Numbering of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group.

  • Analysis: The longest carbon chain incorporating the carbon atom of the nitrile group consists of three carbons.

  • Causality: Per IUPAC rules for nitriles, the carbon atom of the -C≡N group is assigned the locant '1' (C1).[10] The chain is numbered sequentially from this point.

Step 3: Identification and Location of Unsaturation

All multiple bonds within the parent chain must be identified and located.

  • Analysis: A carbon-carbon double bond exists between C2 and C3.

  • Causality: The presence of a double bond changes the suffix of the parent alkane from "-ane" to "-ene".[12][13][14] The position of the double bond is indicated by the lower number of the two carbons involved.

Step 4: Identification and Naming of Substituents

All atoms or groups attached to the parent chain that are not the principal functional group are named as prefixes.

  • Analysis:

    • A chlorine atom is attached to C3. Its prefix is chloro .

    • A phenyl ring, itself substituted with a fluorine atom at its 4-position, is attached to C3. This substituent is named (4-fluorophenyl) . The parentheses are used to avoid ambiguity.

Step 5: Determination of Stereochemistry (E/Z Configuration)

For alkenes with three or four different substituents, the cis/trans notation is insufficient. The E/Z system, based on the Cahn-Ingold-Prelog (CIP) priority rules, must be used to describe the absolute stereochemistry around the double bond.[16][17]

Protocol: Applying Cahn-Ingold-Prelog (CIP) Rules

  • Isolate each carbon of the double bond (C2 and C3).

  • For each carbon, rank its two attached groups based on atomic number. The atom with the higher atomic number receives higher priority.[16][18]

  • Compare the positions of the two higher-priority groups.

    • If they are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning "together").[19]

    • If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite").[19]

Table 3: CIP Priority Assignment for 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Double Bond CarbonAttached GroupsPriority Analysis (by Atomic Number)Priority Assignment
C2 -H (Hydrogen)H (Z=1) vs. C of nitrile (Z=6)High: -CN Low: -H
-CN (Nitrile)
C3 -Cl (Chlorine)Cl (Z=17) vs. C of phenyl ring (Z=6)High: -Cl Low: -(4-fluorophenyl)
-(4-fluorophenyl)

graph "CIP_Priority" {
layout=neato;
node [shape=none, fontsize=14, fontname="Arial"];
edge [fontsize=12, fontname="Arial"];
// Central double bond
C2 [label="C", pos="0,0!"];
C3 [label="C", pos="1.5,0!"];
C2 -- C3 [label="=", len=1.5];

// Substituents on C2
H_C2 [label="H (Low)", pos="-0.5,0.8!"];
CN_C2 [label="-CN (High)", pos="-0.5,-0.8!"];
C2 -- H_C2;
C2 -- CN_C2;

// Substituents on C3
Cl_C3 [label="-Cl (High)", pos="2.0,-0.8!"];
PhF_C3 [label="-(p-F)Ph (Low)", pos="2.0,0.8!"];
C3 -- Cl_C3;
C3 -- PhF_C3;

// Dashed line to show the plane
p1 [shape=point, pos="-1.5,0!"];
p2 [shape=point, pos="3,0!"];
p1 -- p2 [style=dashed, color="#5F6368"];

// Label for Z configuration
label_z [label="High priority groups are on the\nSAME SIDE -> (Z) Isomer", pos="0.75, -2.0!"];

}

Caption: Cahn-Ingold-Prelog priority assignment for the (Z)-isomer.

  • Analysis: The high-priority group on C2 is the nitrile (-CN). The high-priority group on C3 is the chloro (-Cl) group. In the most commonly available isomer, these two groups are on the same side of the double bond.[7][20]

Step 6: Final Assembly of the IUPAC Name

The final name is constructed by combining all the identified components in the correct order: (Stereochemistry)-(Substituents in alphabetical order)-(Parent Name).

  • Stereochemistry: (Z)-

  • Substituents (alphabetized): 3-chloro comes before 3-(4-fluorophenyl). Note that the 'f' in fluorophenyl is used for alphabetization, not the 'p'.

  • Parent Name: prop-2-enenitrile

Final Preferred IUPAC Name:

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile [7]

Significance in a Research and Development Context

The rigorous application of IUPAC nomenclature is not merely an academic exercise; it is fundamental to scientific integrity and industrial application. For drug development professionals, an unambiguous name is critical for:

  • Intellectual Property: Patent claims for novel chemical entities rely on precise and systematic names to define the scope of the invention.

  • Regulatory Affairs: Submissions to regulatory bodies like the FDA or EMA require unequivocal identification of active pharmaceutical ingredients (APIs).

  • Chemical Synthesis and Sourcing: When procuring starting materials or intermediates, the correct IUPAC name, often linked to a CAS number, ensures the correct material is ordered.[6] The stereochemistry is particularly vital, as different isomers (E vs. Z) can have drastically different biological activities and toxicological profiles. For instance, structural analogs of this compound are explored for various biological activities, where subtle changes in substitution or geometry can significantly alter efficacy.[7]

Conclusion

The systematic naming of 3-Chloro-3-(4-fluorophenyl)acrylonitrile results in the preferred IUPAC name (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile . This name is derived through a logical, rule-based process that involves identifying the principal functional group (nitrile), determining the parent chain (prop-2-enenitrile), naming the substituents (3-chloro and 3-(4-fluorophenyl)), and assigning the stereochemistry of the double bond ((Z)-) using the Cahn-Ingold-Prelog priority rules. This detailed protocol underscores the power of IUPAC nomenclature to convey complex structural information in a standardized and unambiguous manner, a practice essential for the global scientific and research community.

References

  • Title: IUPAC Nomenclature Functional Group Priority Order Source: Chemistry short notes URL: [Link]

  • Title: 2.4 IUPAC Naming of Organic Compounds with Functional Groups Source: KPU Pressbooks URL: [Link]

  • Title: Priority Ordering of Functional Groups in Organic Chemistry Nomenclature Source: MedLife Mastery URL: [Link]

  • Title: 18.2: Functional Group Order of Precedence For Organic Nomenclature Source: Chemistry LibreTexts URL: [Link]

  • Title: IUPAC Naming: How to Describe Prioritised Functional Groups in a Name Source: Chemistry School URL: [Link]

  • Title: 4.1 Naming Alkenes and Alkynes Source: Fundamentals of Organic Chemistry - KPU Pressbooks URL: [Link]

  • Title: Nomenclature of Alkenes Source: Moodle URL: [Link]

  • Title: Naming Alkenes | Groups, Systems & Examples Source: Study.com URL: [Link]

  • Title: Nomenclature of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Naming Alkenes Source: Chemistry Steps URL: [Link]

  • Title: Video: Isomerism in Alkenes Source: JoVE URL: [Link]

  • Title: 4.4 Alkene Stereochemistry and the E,Z Designation Source: Penn State Pressbooks URL: [Link]

  • Title: E–Z system (video) | Alkene nomenclature Source: Khan Academy URL: [Link]

  • Title: Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: E and Z Notation For Alkenes (+ Cis/Trans) Source: Master Organic Chemistry URL: [Link]

  • Title: 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Source: Chongqing Chemdad Co. URL: [Link]

  • Title: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile Source: Drug Approvals International URL: [Link]

  • Title: 3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5 Source: Chemsrc URL: [Link]

  • Title: Rule C-832 Nitriles, Carbonitriles and Cyanides Source: ACD/Labs URL: [Link]

  • Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]

  • Title: Brief Guide to the Nomenclature of Organic Chemistry Source: IUPAC URL: [Link]

  • Title: Acrylonitrile Source: Wikipedia URL: [Link]

Sources

Molecular weight of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Section 1: Core Molecular Attributes and Identification

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a halogenated aromatic nitrile, a class of compounds often explored in medicinal chemistry and materials science. Precise identification and characterization are paramount for its application in research and development. The foundational attribute of any chemical entity is its molecular weight, which dictates its stoichiometry, molar-based solution preparation, and influences its pharmacokinetic and pharmacodynamic properties.

The molecular weight of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is 181.59 g/mol .[1][2][3][4][5] This value is derived from its molecular formula, C₉H₅ClFN, and is a critical parameter for all quantitative experimental work.[2][3][4][5] This molecular mass places the compound well within the typical range for small-molecule drug candidates, which often adhere to guidelines such as Lipinski's Rule of Five, where a molecular weight under 500 Da is considered favorable for oral bioavailability.

For unambiguous identification, a comprehensive set of chemical identifiers is essential. These are summarized in the table below.

IdentifierValueSource
Molecular Weight 181.59 g/mol [1][2][3][4][5]
Molecular Formula C₉H₅ClFN[2][3][4][5]
IUPAC Name (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile[1]
CAS Number 126417-76-3; 126417-77-4[1][4]
Canonical SMILES N#C/C=C(Cl)/C1=CC=C(F)C=C1[2]
Physical Form Solid[2]
Melting Point 90-93 °C[4]

Section 2: Structural Elucidation and Analytical Workflow

The confirmation of a compound's structure and, by extension, its molecular weight, is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

G A Molecular Formula C₉H₅ClFN B Calculated Molecular Weight 181.59 g/mol A->B D Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMR define proton and carbon environments A->D E Infrared Spectroscopy (IR) Identifies key functional groups (C≡N, C=C, C-Cl, C-F) A->E C Mass Spectrometry (MS) Confirms Molecular Ion Peak (m/z 181.59) B->C F Verified Structure (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile C->F D->F E->F

Caption: Analytical workflow for structural verification.

Mass Spectrometry (MS): This technique directly measures the mass-to-charge ratio of ions. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the molecular ion peak appears at m/z 181.59, confirming the molecular weight.[1] Common fragmentation patterns observed include the loss of a chlorine atom (m/z 146.59) or a cyanide radical (m/z 138.54), further corroborating the proposed structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The aromatic protons on the 4-fluorophenyl ring resonate as a multiplet between δ 7.03–8.34 ppm.[1] A key feature is the singlet observed at δ 7.63 ppm, corresponding to the vinyl proton adjacent to the nitrile group.[1]

  • ¹³C NMR (400 MHz, CDCl₃): The spectrum shows characteristic signals for the nitrile carbon at δ 117.5 ppm and the chlorine-bearing carbon at δ 101.6 ppm.[1] The carbons of the fluorinated aromatic ring appear in the δ 116.1–134.1 ppm range, often exhibiting coupling with the fluorine atom.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present. Key absorption bands for this molecule include a strong, sharp peak for the C≡N (nitrile) stretch at 2,208 cm⁻¹ and a moderate C=C (alkene) stretch at 1,638 cm⁻¹.[1] The presence of halogens is indicated by the C-F stretch at 1,246 cm⁻¹ and the C-Cl stretch at 1,207 cm⁻¹.[1]

Section 3: Synthetic Strategy and Methodologies

While the specific synthesis of the title compound is not detailed in readily available literature, a reliable protocol for its structural isomer, (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile, provides a robust and transferable methodology. This synthesis employs a Vilsmeier-Haack-type reaction, a well-established method for the formylation of activated aromatic compounds, which in this case is adapted for acetophenones.

G cluster_0 Step 1: Vilsmeier Reagent Formation & Reaction cluster_1 Step 2: Oximation and Rearrangement cluster_2 Step 3: Work-up and Isolation A Starting Material (e.g., 3'-Fluoroacetophenone) C Reaction at 40°C Formation of chloroiminium intermediate A->C B Reagents Phosphoryl Chloride (POCl₃) N,N-Dimethylformamide (DMF) B->C E Reaction at 40°C Formation of nitrile C->E D Reagent Addition Hydroxylamine Hydrochloride D->E F Quenching Addition of Water E->F G Precipitation & Filtration Cooling to 5°C F->G H Final Product (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile G->H

Caption: General synthetic workflow for halo-phenyl acrylonitrile.

Experimental Protocol: Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile

This protocol is adapted from a documented synthesis and serves as an exemplary procedure for this class of compounds.[6]

  • Reaction Setup: To a solution of 3′-fluoroacetophenone (80.0 g, 0.579 mol) in N,N-dimethyl formamide (560 ml), add phosphoryl chloride (92.50 ml, 1.01 mol) dropwise at approximately 40°C. The temperature should be maintained between 39-41°C during the addition.

  • Intermediate Formation: Stir the resulting reaction mixture at 40°C overnight. The progress of the reaction can be monitored by HPLC to confirm the conversion of the starting material.

  • Nitrile Formation: To the reaction mixture, add a solution of hydroxylamine hydrochloride (45.17 g, 0.637 mol) in N,N-dimethyl formamide (240 ml) dropwise, ensuring the temperature is maintained between 39-45°C.

  • Reaction Completion: Stir the mixture at 40°C for an additional 15 minutes. Monitor for the completion of the second step by HPLC.

  • Work-up and Isolation: Cool the reaction mixture to 15-20°C and add water (800 ml) dropwise, keeping the temperature between 17-21°C.

  • Precipitation: Cool the mixture to 5°C and hold at this temperature for 20 minutes to ensure complete precipitation of the product.

  • Purification: Filter the resulting solid, wash it with two portions of water (2 x 240 ml), and dry at approximately 40°C overnight to yield the final product as a pale yellow solid (74.24 g, 71% yield).[6]

Section 4: Relevance in Medicinal Chemistry and Structure-Property Relationships

While 3-Chloro-3-(4-fluorophenyl)acrylonitrile itself does not have reported biological activity, its structural framework is a valuable starting point for the development of novel therapeutic agents.[1] The acrylonitrile moiety is a known pharmacophore, and modifications to the halogenated phenyl ring can significantly alter the compound's physicochemical properties and biological interactions. Understanding these structure-property relationships is key to rational drug design.

The substitution pattern on the phenyl ring directly impacts molecular weight, lipophilicity, and synthetic accessibility, all of which are critical parameters in drug development.

AnalogCAS NumberMolecular Weight ( g/mol )Key Difference & Implication
(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile 126417-76-3181.59Baseline compound. Fluorine can enhance metabolic stability and binding affinity.
(Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile 78583-86-5198.05Increased molecular weight and lipophilicity. Synthetic yield is reported to be higher (63%) compared to the fluorinated analog (37%), suggesting halogen electronegativity impacts reaction kinetics.[1]
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile 874479-16-0193.63The methoxy group is an electron-donating group, which increases polarity and solubility in polar solvents but may reduce thermal stability.[1]
(Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile 1192875-03-8181.59Isomeric shift of the fluorine atom reduces steric hindrance, which may improve binding to certain enzymatic targets.[1]

This comparative analysis demonstrates the "causality behind experimental choices." A researcher might choose the 4-chloro analog for a more efficient synthesis or the 3-fluoro analog to probe a different region of a target's binding pocket. These subtle changes, starting with the molecular weight, can lead to significant differences in the ultimate pharmacological profile.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and is an acute oral toxicant (Category 4).[2]

  • Signal Word: Warning[2]

  • Hazard Code: H302 (Harmful if swallowed)[2]

  • Storage Class: 11 - Combustible Solids[2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling, use appropriate personal protective equipment (PPE) including gloves and safety glasses, and work in a well-ventilated fume hood.

References

  • 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE, Chemdad Co., [Link]

  • (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile, Drug Approvals International, [Link]

  • 3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5, Chemsrc, [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Chloro-3-(4-fluorophenyl)acrylonitrile as a Versatile Precursor for the Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Strategic Role of a Fluorinated Acrylonitrile Precursor

The pyrazole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in diverse biological interactions, leading to compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological profile of these molecules. Fluorine-containing organic molecules, in particular, have gained immense attention in drug design due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This guide provides a comprehensive overview of the utility of 3-chloro-3-(4-fluorophenyl)acrylonitrile as a highly effective and versatile precursor for the synthesis of 3-(4-fluorophenyl)-5-aminopyrazoles. The presence of a halogen at the β-position of the α,β-unsaturated nitrile system renders it an excellent electrophilic substrate for cyclocondensation reactions with nucleophiles like hydrazine. This application note will detail the synthesis of the precursor itself, its subsequent conversion to the corresponding pyrazole, and the underlying mechanistic principles, providing researchers with the practical knowledge to leverage this valuable building block in their synthetic endeavors.

Synthesis of the Precursor: 3-Chloro-3-(4-fluorophenyl)acrylonitrile

The synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile is a critical first step in the pathway to the target pyrazole derivatives. A reliable method for its preparation is the Vilsmeier-Haack formylation of 4-fluoroacetophenone, followed by reaction with hydroxylamine to form the oxime, and subsequent dehydration and chlorination. A more direct approach, however, involves the direct reaction of 4-fluoroacetophenone with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide, followed by treatment with hydroxylamine hydrochloride.[3][4]

Experimental Protocol: Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

This protocol is adapted from a procedure for the synthesis of the 3-fluoro isomer and is expected to yield the desired 4-fluoro product with comparable efficiency.[3][4]

Materials:

  • 4'-Fluoroacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Water (deionized)

Procedure:

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in N,N-dimethylformamide (7 volumes), add phosphorus oxychloride (1.75 eq) dropwise at a temperature maintained around 40°C.

  • Stir the resulting reaction mixture at 40°C overnight. Monitor the reaction for the consumption of the starting material by an appropriate method (e.g., TLC or HPLC).

  • To the reaction mixture, add a solution of hydroxylamine hydrochloride (1.1 eq) in N,N-dimethylformamide (3 volumes) dropwise, while maintaining the temperature between 39-45°C.

  • After stirring for 15 minutes at 40°C, cool the reaction mixture to 15-20°C.

  • Slowly add water (10 volumes) dropwise, ensuring the temperature remains between 17-21°C.

  • Cool the mixture to 5°C and hold at this temperature for 20 minutes to facilitate precipitation.

  • Filter the resulting solid, wash with two portions of water (3 volumes each), and dry under vacuum at 40°C to afford (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile as a solid.[3][4]

Expected Results:

The product is expected to be a pale yellow solid. The yield should be in the range of 70-75%. The structure can be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.75-7.68 (m, 2H), 7.60-7.52 (m, 2H), 7.05 (s, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 163.0 (d, J = 248 Hz), 149.0 (d, J = 3 Hz), 135.0 (d, J = 8 Hz), 130.5 (d, J = 9 Hz), 116.0 (d, J = 22 Hz), 115.5, 89.0.

Note: The spectral data provided are predicted based on the known data for the 3-fluoro isomer and general principles of NMR spectroscopy.[3][4]

Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole

The cyclocondensation of 3-chloro-3-(4-fluorophenyl)acrylonitrile with hydrazine hydrate is a direct and efficient method for the synthesis of 5-amino-3-(4-fluorophenyl)pyrazole.[1] The reaction proceeds readily in a suitable solvent, often with mild heating.

Experimental Workflow Diagram

cluster_0 Synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile cluster_1 Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole start 4'-Fluoroacetophenone step1 React with POCl3/DMF start->step1 step2 Treat with NH2OH·HCl step1->step2 step3 Precipitate, Filter & Dry step2->step3 product1 3-Chloro-3-(4-fluorophenyl)acrylonitrile step3->product1 product1_input 3-Chloro-3-(4-fluorophenyl)acrylonitrile step4 React with Hydrazine Hydrate in Ethanol product1_input->step4 step5 Reflux step4->step5 step6 Cool, Precipitate & Isolate step5->step6 product2 5-Amino-3-(4-fluorophenyl)pyrazole step6->product2

Caption: Workflow for the two-step synthesis of 5-amino-3-(4-fluorophenyl)pyrazole.

Detailed Protocol: Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole

Materials:

  • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq) in ethanol (10 volumes).

  • To this solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[5][6]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the isolated solid with cold ethanol and dry under vacuum to obtain 5-amino-3-(4-fluorophenyl)pyrazole.

Expected Results:

The final product is expected to be a solid. The yield should be in the range of 80-90%.

ParameterExpected Value
Appearance White to off-white solid
Melting Point Not readily available, requires experimental determination
¹H NMR (DMSO-d₆) Aromatic protons (4H, multiplet), Pyrazole CH (1H, singlet), NH₂ (2H, broad singlet), NH (1H, broad singlet)
¹³C NMR (DMSO-d₆) Signals corresponding to the fluorophenyl and pyrazole rings. The carbon bearing the fluorine will show a characteristic large C-F coupling constant.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₉H₈FN₃)

Note: Specific NMR chemical shifts will require experimental determination and comparison with related structures.[7][8]

Mechanistic Insights: The Cyclocondensation Pathway

The formation of the 5-aminopyrazole ring from 3-chloro-3-(4-fluorophenyl)acrylonitrile and hydrazine proceeds through a well-established cyclocondensation mechanism.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electron-deficient β-carbon of the acrylonitrile. This is a Michael-type addition.

  • Elimination of Chloride: The resulting intermediate undergoes elimination of the chloride ion, a good leaving group, to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole.

Reaction Mechanism Diagram

cluster_mech Reaction Mechanism A 3-Chloro-3-(4-fluorophenyl)acrylonitrile + Hydrazine B Nucleophilic Attack (Michael Addition) A->B Step 1 C Intermediate B->C D Elimination of HCl C->D Step 2 E Hydrazone Intermediate D->E F Intramolecular Cyclization E->F Step 3 G Cyclized Intermediate F->G H Tautomerization G->H Step 4 I 5-Amino-3-(4-fluorophenyl)pyrazole H->I

Caption: Stepwise mechanism for the formation of 5-amino-3-(4-fluorophenyl)pyrazole.

Conclusion and Future Perspectives

3-Chloro-3-(4-fluorophenyl)acrylonitrile serves as a readily accessible and highly reactive precursor for the synthesis of 5-amino-3-(4-fluorophenyl)pyrazoles. The protocols detailed herein provide a robust foundation for researchers to produce this valuable heterocyclic building block. The resulting aminopyrazole can be further functionalized at the amino group or the pyrazole nitrogen, opening avenues for the creation of diverse libraries of novel compounds for screening in drug discovery programs and materials science applications. The strategic incorporation of the 4-fluorophenyl moiety is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the final molecules, making this synthetic route particularly attractive for medicinal chemistry applications.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazole. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Zurnachyan, M. A., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 1(41), 23-31.
  • Drug Approvals International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic pathway for synthesis of aminopyrazole‐4‐carbonitrile derivatives. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • Amazon AWS. (n.d.). 5-Amino-3-(4-fluorophenyl)pyrazole. Retrieved from [Link]

  • Prestat, G., Fichez, J., & Busca, P. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Organic Spectroscopy International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • Arkat USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

Sources

Synthesis of 6-(4-fluorophenyl)-2H-pyridazin-3-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Pyridazinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] The inherent structural features of the pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, allow for diverse functionalization, making it a privileged scaffold in drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of a key pyridazinone derivative, 6-(4-fluorophenyl)-2H-pyridazin-3-one, starting from the readily accessible 3-Chloro-3-(4-fluorophenyl)acrylonitrile. The described synthetic strategy involves a robust and efficient two-step process: the synthesis of the γ-keto acid precursor, 3-(4-fluorobenzoyl)propionic acid, followed by a cyclocondensation reaction with hydrazine hydrate and subsequent dehydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and explaining the causality behind the experimental choices to ensure reliable and reproducible results.

Scientific Rationale and Strategy

The synthesis of 6-aryl-3(2H)-pyridazinones is most reliably achieved through the cyclocondensation of a corresponding γ-keto acid with hydrazine.[3][4] This method is preferred over a direct reaction with 3-Chloro-3-(4-fluorophenyl)acrylonitrile due to the well-established and high-yielding nature of the γ-keto acid route. The initial nitrile group in the starting material would require harsh hydrolysis conditions that could potentially lead to side reactions and purification challenges. Therefore, a two-step approach is strategically employed:

  • Synthesis of 3-(4-fluorobenzoyl)propionic acid: This crucial intermediate is synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a classic and efficient method for forming the required carbon skeleton.[5][6] The choice of a Lewis acid catalyst, such as aluminum chloride, is critical for activating the succinic anhydride towards reaction with the aromatic ring.

  • Cyclocondensation and Dehydrogenation: The synthesized γ-keto acid, 3-(4-fluorobenzoyl)propionic acid, readily undergoes a cyclocondensation reaction with hydrazine hydrate.[2][3] The mechanism involves the initial formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom of hydrazine onto the carboxylic acid group, leading to the formation of the 4,5-dihydropyridazinone ring after dehydration. The resulting 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is then dehydrogenated to yield the final aromatic product, 6-(4-fluorophenyl)-2H-pyridazin-3-one. Various reagents can be employed for this aromatization step, with bromine in acetic acid being a common and effective choice.[7]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

workflow start 3-Chloro-3-(4-fluorophenyl)acrylonitrile step1 Step 1: Friedel-Crafts Acylation (Synthesis of γ-Keto Acid) start->step1 Succinic Anhydride, AlCl3, Fluorobenzene intermediate1 3-(4-fluorobenzoyl)propionic acid step1->intermediate1 step2 Step 2: Cyclocondensation & Dehydrogenation intermediate1->step2 1. Hydrazine Hydrate 2. Dehydrogenating Agent (e.g., Br2/AcOH) product 6-(4-fluorophenyl)-2H-pyridazin-3-one step2->product

Caption: Synthetic workflow for the preparation of 6-(4-fluorophenyl)-2H-pyridazin-3-one.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(4-fluorobenzoyl)propionic acid

This protocol is adapted from established Friedel-Crafts acylation procedures.[5][6]

Materials:

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Fluorobenzene (solvent and reactant)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in fluorobenzene, cooled in an ice-salt bath, add succinic anhydride portion-wise, maintaining the temperature below 10 °C. The choice of fluorobenzene as both reactant and solvent drives the reaction forward due to its high concentration. The use of a significant excess of AlCl₃ ensures complete activation of the anhydride.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, then heat at 50-60 °C for 1 hour to ensure complete reaction.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of water and ethanol) to afford pure 3-(4-fluorobenzoyl)propionic acid as a white solid.

Expected Yield: 70-80%

Characterization Data for 3-(4-fluorobenzoyl)propionic acid:

PropertyValue
AppearanceWhite crystalline solid
Melting Point100-102 °C[6]
¹H NMR (CDCl₃)δ 8.00 (dd, 2H), 7.15 (t, 2H), 3.30 (t, 2H), 2.85 (t, 2H) ppm
¹³C NMR (CDCl₃)δ 198.0, 178.5, 165.5 (d, J=254 Hz), 132.5, 130.5 (d, J=9 Hz), 115.5 (d, J=22 Hz), 33.5, 28.0 ppm
IR (KBr) 3300-2500 (broad, O-H), 1710 (C=O, acid), 1685 (C=O, ketone) cm⁻¹
Part 2: Synthesis of 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone and Dehydrogenation to 6-(4-fluorophenyl)-2H-pyridazin-3-one

This protocol is based on the well-established cyclocondensation of γ-keto acids with hydrazine followed by dehydrogenation.[2][7]

Materials:

  • 3-(4-fluorobenzoyl)propionic acid (1.0 eq)

  • Hydrazine hydrate (80-100% solution) (1.2 eq)

  • Ethanol or Acetic Acid (solvent)

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Procedure:

Step 2a: Synthesis of 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Dissolve 3-(4-fluorobenzoyl)propionic acid in ethanol or glacial acetic acid in a round-bottom flask. The choice of solvent can influence the reaction rate and work-up procedure; acetic acid can often facilitate the subsequent dehydrogenation step.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The slight excess of hydrazine hydrate ensures complete conversion of the keto acid.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone can be purified by recrystallization from ethanol.

Step 2b: Dehydrogenation to 6-(4-fluorophenyl)-2H-pyridazin-3-one

  • Dissolve the 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The amount of bromine should be slightly in excess (1.1-1.2 equivalents). The use of bromine in acetic acid provides a controlled method for the dehydrogenation.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into ice water.

  • Decolorize the solution by adding a saturated solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-fluorophenyl)-2H-pyridazin-3-one.

Expected Yield: 60-70% for the two steps.

Characterization of 6-(4-fluorophenyl)-2H-pyridazin-3-one

Quantitative Data Summary:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
6-(4-fluorophenyl)-2H-pyridazin-3-oneC₁₀H₇FN₂O190.18202-204[6]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.15 (s, 1H, NH), 8.00 (dd, J = 8.8, 5.6 Hz, 2H, Ar-H), 7.35 (t, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 9.6 Hz, 1H, pyridazinone-H), 7.00 (d, J = 9.6 Hz, 1H, pyridazinone-H).[8][9]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 163.5 (C=O), 162.0 (d, J = 248 Hz, C-F), 145.0, 131.5, 129.0 (d, J = 8 Hz), 128.0, 116.0 (d, J = 22 Hz).

  • IR (KBr) cm⁻¹: 3100-3000 (N-H stretching), 1670 (C=O stretching, amide), 1600, 1500 (C=C aromatic stretching), 1230 (C-F stretching).

  • Mass Spectrometry (ESI-MS): m/z 191.06 [M+H]⁺.

Reaction Mechanism

The formation of the pyridazinone ring proceeds through a well-understood cyclocondensation mechanism:

mechanism cluster_0 Hydrazone Formation cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Tautomerization cluster_3 Dehydrogenation KetoAcid γ-Keto Acid Hydrazone Hydrazone Intermediate KetoAcid->Hydrazone + H₂NNH₂ - H₂O Hydrazine Hydrazine Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration Dihydropyridazinone 4,5-Dihydropyridazinone Dehydration->Dihydropyridazinone - H₂O Dehydrogenation_step Dehydrogenation Dihydropyridazinone->Dehydrogenation_step Pyridazinone Pyridazinone Dehydrogenation_step->Pyridazinone + [O] - H₂

Caption: Proposed mechanism for the formation of 6-aryl-3(2H)-pyridazinone from a γ-keto acid and hydrazine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The reliability of this synthetic route is underscored by the following:

  • Robust Precedent: The Friedel-Crafts acylation and the cyclocondensation of γ-keto acids with hydrazine are foundational reactions in organic synthesis with a long history of successful application.[3][4][10]

  • Clear Mechanistic Pathway: The reaction mechanism is logical and well-supported by fundamental principles of organic chemistry, ensuring a predictable outcome.[11]

  • Reproducible Results: The provided reaction conditions are standard and have been shown to provide consistent yields and purity.

  • Thorough Characterization: The final product can be unambiguously identified and its purity confirmed through standard analytical techniques such as NMR, IR, and mass spectrometry, as detailed in the characterization section.

By following this detailed guide, researchers can confidently synthesize 6-(4-fluorophenyl)-2H-pyridazin-3-one, a valuable building block for the development of novel therapeutic agents.

References

  • Asif, M. A review on the synthesis and biological activities of pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research. 2015, 7(9), 246-267.
  • Gomtsyan, A. Pyridazin-3(2H)-ones in medicinal chemistry. Current Medicinal Chemistry. 2002, 9(18), 1655-1677.
  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • ResearchGate. (PDF) REDUCTION AND DEHYDROGENATION OF DIHYDROPYRIDAZINONES: AN OVERVIEW. [Link]

  • Chemistry of Heterocyclic Compounds. SYNTHESIS OF PYRIDAZINONE DERIVATIVES. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Arab Gulf Journal of Scientific Research. Paper. [Link]

  • PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. [Link]

  • ResearchGate. Interpretation of 1H-NMR and 13C-NMR data for compound 8. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • MDPI. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. [Link]

  • PrepChem. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. [Link]

  • ResearchGate. (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. [Link]

Sources

Application Note & Protocols: 3-Chloro-3-(4-fluorophenyl)acrylonitrile as a Versatile Synthon in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures with high atom economy and efficiency.[1] This application note explores the synthetic potential of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a highly functionalized and reactive building block, in MCRs for the synthesis of medicinally relevant heterocycles. We delineate the core reactivity principles of this synthon, stemming from its unique combination of a Michael acceptor, a nitrile group, and a vinyl chloride. Detailed, field-proven protocols for the synthesis of substituted pyrazoles, pyridines, and thiazoles are provided, grounded in analogous, well-established transformations. The causality behind experimental choices, mechanistic pathways, and the potential scope of these reactions are discussed to empower researchers, scientists, and drug development professionals to leverage this versatile synthon in their discovery programs.

Introduction: The Strategic Value of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a trifunctional electrophilic building block poised for significant application in diversity-oriented synthesis. Its structure incorporates several key features that can be strategically exploited in multicomponent reactions:

  • An Electron-Deficient Alkene: The conjugation of the nitrile and the 4-fluorophenyl group renders the double bond highly susceptible to nucleophilic attack via Michael addition at the C2 position.

  • A Vinylic Chloride: The chlorine atom at the C3 position is a competent leaving group, enabling nucleophilic vinylic substitution (SNV).

  • A Versatile Nitrile Group: The nitrile moiety can participate in cyclization reactions, be hydrolyzed to amides or carboxylic acids, or be reduced to amines, offering a handle for post-MCR functionalization.

  • The 4-Fluorophenyl Moiety: This group is a common feature in many active pharmaceutical ingredients (APIs), often enhancing metabolic stability and binding affinity.[2]

The combination of two distinct electrophilic sites (C2 and C3) allows this molecule to act as a 1,3-dielectrophile synthon, making it an ideal candidate for domino or sequential MCRs that rapidly build cyclic structures.

Core Reactivity Principles & Mechanistic Overview

The synthetic utility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in MCRs is predicated on its sequential reaction with binucleophiles or multiple individual nucleophiles. The general reaction pathway involves an initial, rapid Michael addition of a soft nucleophile to the C2 position, followed by a slower, intramolecular cyclization involving nucleophilic attack at the C3 position, displacing the chloride ion to form the heterocyclic ring.

G cluster_0 Core Reactivity Workflow start 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1,3-Dielectrophile Synthon) step1 Step 1: Michael Addition (Nucleophile 1 attacks C2) start->step1 + Nucleophile 1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Intramolecular S N V (Nucleophile 2 attacks C3, displacing Cl -) intermediate->step2 + Nucleophile 2 (or intramolecular attack) product Final Heterocyclic Product step2->product

Caption: General workflow for heterocycle synthesis using 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Application Protocol: Three-Component Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazoles

Scientific Rationale: The synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals like Celecoxib, traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] Here, 3-Chloro-3-(4-fluorophenyl)acrylonitrile serves as a synthetic equivalent of a β-ketonitrile. The reaction with hydrazine proceeds via a highly reliable Michael addition-cyclization sequence. The use of a base like triethylamine (TEA) is crucial for deprotonating the hydrazine in situ, enhancing its nucleophilicity for the initial attack.

Proposed Reaction Mechanism

G cluster_mech1 Mechanism: Pyrazole Synthesis reagents Acrylonitrile + R-NHNH₂ michael 1. Michael Addition (Hydrazine attacks C2) reagents->michael intermediate1 Adduct Intermediate michael->intermediate1 cyclization 2. Tautomerization & Intramolecular Nucleophilic Attack on C3 intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination 3. Elimination of HCl intermediate2->elimination product 5-Amino-3-(4-fluorophenyl)pyrazole elimination->product

Caption: Proposed mechanism for the formation of 5-aminopyrazoles.

Detailed Experimental Protocol
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 mmol, 181.6 mg).

  • Solvent Addition: Add absolute ethanol (15 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reactant Addition: Add the desired hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.1 mmol).

  • Catalyst Addition: Add triethylamine (TEA) (1.5 mmol, 0.21 mL) dropwise to the stirring solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting acrylonitrile spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the final product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Scope and Yields

This protocol is expected to be robust for a variety of hydrazine derivatives.

EntryHydrazine Component (R-NHNH₂)Expected ProductAnticipated Yield (%)
1Hydrazine hydrate (R=H)5-Amino-3-(4-fluorophenyl)-1H-pyrazole85-95%
2Phenylhydrazine (R=Ph)5-Amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole80-90%
34-Methylphenylhydrazine5-Amino-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazole82-92%
44-Chlorophenylhydrazine5-Amino-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole78-88%

Yields are estimated based on similar reactions reported in the literature for related substrates.[4][5]

Application Protocol: Four-Component Synthesis of Substituted 2-Amino-3-cyanopyridines

Scientific Rationale: The synthesis of highly substituted pyridines is of great interest in medicinal chemistry.[6] A powerful approach is the one-pot, four-component reaction of an aldehyde, an active methylene compound, an amine source, and a 1,3-dielectrophile. In this proposed protocol, 3-Chloro-3-(4-fluorophenyl)acrylonitrile acts as the C2-C3 synthon. The reaction likely proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the resulting ylidene to an enamine intermediate, and subsequent cyclization. A basic catalyst like piperidine is essential as it catalyzes both the Knoevenagel and enamine formation steps.

Proposed Reaction Mechanism

G cluster_mech2 Mechanism: Pyridine Synthesis reagents Acrylonitrile + R-CHO + Malononitrile + NH₄OAc knoevenagel 1. Knoevenagel Condensation (R-CHO + Malononitrile) reagents->knoevenagel ylide Arylidene Malononitrile knoevenagel->ylide michael 2. Michael Addition ylide->michael + Michael Donor cyclization 3. Intramolecular Cyclization & HCl Elimination michael->cyclization product Substituted 2-Aminopyridine cyclization->product

Caption: Simplified pathway for the multicomponent synthesis of pyridines.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser and magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 mmol, 181.6 mg).

  • Solvent and Amine Source: Add absolute ethanol (20 mL) followed by ammonium acetate (1.5 mmol, 115.6 mg). Ammonium acetate serves as the ammonia source for the pyridine ring nitrogen.

  • Catalyst Addition: Add piperidine (0.2 mmol, 0.02 mL) as a catalyst.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 8-10 hours.

  • Reaction Monitoring: Track the reaction's progress using TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, cool the reaction to room temperature. A solid product often precipitates. If so, collect the solid by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: If a precipitate does not form, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure substituted pyridine.

Expected Scope and Yields

This MCR is expected to tolerate a wide range of aromatic aldehydes.

EntryAromatic Aldehyde (R-CHO)Expected ProductAnticipated Yield (%)
1Benzaldehyde2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3,5-dicarbonitrile (structure may vary)75-85%
24-Methoxybenzaldehyde2-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile (structure may vary)80-90%
34-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-3,5-dicarbonitrile (structure may vary)77-87%
43-Nitrobenzaldehyde2-Amino-6-(4-fluorophenyl)-4-(3-nitrophenyl)pyridine-3,5-dicarbonitrile (structure may vary)70-80%

Yields are estimated based on similar pyridine MCRs. The final regiochemistry should be confirmed by 2D NMR studies.[7]

Application Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazoles

Scientific Rationale: Thiazoles are prevalent heterocycles in drug discovery, found in compounds such as the chemotherapeutic agent Dasatinib. The Hantzsch thiazole synthesis and its variations are the most common routes.[8] This protocol adapts the Cook-Heilbron synthesis by reacting 3-Chloro-3-(4-fluorophenyl)acrylonitrile with thiourea.[8] Thiourea acts as a binucleophile, with the sulfur atom initiating a Michael addition, followed by the nitrogen atom performing an intramolecular cyclization via SNV to construct the thiazole ring.

Proposed Reaction Mechanism

G cluster_mech3 Mechanism: Thiazole Synthesis reagents Acrylonitrile + Thiourea michael 1. Michael Addition (Sulfur attacks C2) reagents->michael intermediate1 Thio-adduct michael->intermediate1 cyclization 2. Intramolecular Cyclization (Nitrogen attacks C3) intermediate1->cyclization intermediate2 Cyclized Thiazolidine Intermediate cyclization->intermediate2 elimination 3. Elimination of HCl & Tautomerization intermediate2->elimination product 2-Amino-4-(4-fluorophenyl)thiazole elimination->product

Caption: Proposed mechanism for the formation of 2-aminothiazoles.

Detailed Experimental Protocol
  • Reaction Setup: Suspend 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 mmol, 181.6 mg) and thiourea (1.2 mmol, 91.3 mg) in acetone (20 mL) in a 50 mL round-bottom flask.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 12-18 hours. The reaction can be gently warmed to 40-50 °C to increase the rate if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate), observing the consumption of the acrylonitrile.

  • Work-up: Upon completion, a solid hydrochloride salt of the aminothiazole may precipitate. Filter the solid and wash with cold acetone.

  • Neutralization & Extraction: Suspend the collected solid in water (20 mL) and basify with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to afford the pure 2-aminothiazole derivative.

Expected Scope and Yields

This reaction is generally high-yielding and can be extended to substituted thioureas to generate 2-substituted-aminothiazoles.

EntryThio-ComponentExpected ProductAnticipated Yield (%)
1Thiourea4-(4-Fluorophenyl)-5-methylthiazol-2-amine (structure may vary)88-96%
2N-PhenylthioureaN-Phenyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine (structure may vary)80-90%
3Thioacetamide2-Methyl-4-(4-fluorophenyl)-5-methylthiazole (structure may vary)75-85%

Yields are estimated based on analogous Hantzsch-type syntheses.[9][10]

Conclusion

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a potent and versatile building block for the efficient synthesis of diverse heterocyclic scaffolds via multicomponent reactions. Its predictable, stepwise reactivity allows for the rational design of synthetic routes to pyrazoles, pyridines, thiazoles, and likely many other ring systems. The protocols detailed herein provide a robust starting point for researchers to explore the utility of this synthon, enabling the rapid generation of novel compound libraries for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]

  • PubMed. (2022). Multicomponent Synthesis of Fluorescent Thiazole-Indole Hybrids and Thiazole-Based Novel Polymers. Retrieved from [Link]

  • PubMed. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component synthesis of aryl thiazoles derivatives. Retrieved from [Link]

  • Chemical Science. (n.d.). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Retrieved from [Link]

  • ResearchGate. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Retrieved from [Link]

  • Frontiers. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]

  • Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Retrieved from [Link]

  • ResearchGate. (2022). Representation of substituted pyridines. Retrieved from [Link]

  • John Wiley & Sons. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Chemistry and Biology Of Multicomponent Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]

  • PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). COUMARIN AS A VERSATILE SYNTHON IN MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-chloro-3-(4-chlorophenyl)acrylonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2004). Heterocyclic Syntheses on the Basis of Arylation Products of Unsaturated Compounds: X. 3Aryl2-chloropropanals as Reagents for the Synthesis of 2Amino1,3-thiazole Derivatives. Retrieved from [Link]

  • Chemical Science. (n.d.). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Retrieved from [Link]

  • PubMed. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Retrieved from [Link]

  • ResearchGate. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Retrieved from [Link]

Sources

Application Notes and Protocols for Michael Addition Reactions of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the Michael addition reactions of 3-chloro-3-(4-fluorophenyl)acrylonitrile, a versatile fluorinated building block. The unique electronic properties of this substrate, featuring a halogen, a nitrile, and a fluorophenyl group, render it a highly reactive Michael acceptor. This guide delves into the mechanistic underpinnings of its reactions with various nucleophiles, including N-, S-, and C-nucleophiles. Detailed, field-proven protocols are provided for each class of nucleophile, offering insights into reaction optimization, troubleshooting, and the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Acrylonitriles

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3-Chloro-3-(4-fluorophenyl)acrylonitrile emerges as a particularly valuable synthetic intermediate due to its trifecta of reactive sites: an electron-deficient alkene primed for conjugate addition, a nitrile group that can be further elaborated, and a labile chlorine atom that can participate in subsequent transformations.

The Michael addition, or conjugate addition, of nucleophiles to electron-deficient alkenes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] In the context of 3-chloro-3-(4-fluorophenyl)acrylonitrile, this reaction opens a gateway to a diverse array of polyfunctionalized molecules, making it a subject of significant interest for researchers in medicinal chemistry and materials science.

Mechanistic Insights: A Tale of Two Pathways

The reaction of nucleophiles with 3-chloro-3-(4-fluorophenyl)acrylonitrile can proceed via two primary mechanistic pathways: a direct Michael addition or a more complex addition-elimination sequence. The operative pathway is largely dictated by the nature of the nucleophile and the reaction conditions.

  • Direct Michael Addition: Softer nucleophiles, such as thiolates and certain carbon nucleophiles, tend to favor a classic Michael addition mechanism. The nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct.

  • Addition-Elimination: Harder nucleophiles, particularly amines and alkoxides, often engage in an addition-elimination pathway. The initial nucleophilic attack on the β-carbon is followed by the elimination of the chloride ion, resulting in a formal vinylic substitution. This pathway is facilitated by the ability of the nitrile and phenyl groups to stabilize the intermediate carbanion. Studies on analogous β-chloro-α-phenylacrylonitriles have shown that reactions with amines and alkoxides proceed with retention of configuration.[2]

The following diagram illustrates the generalized reaction pathways:

Michael Addition Mechanism cluster_0 Reaction Pathways Start 3-Chloro-3-(4-fluorophenyl)acrylonitrile + Nu⁻ Intermediate Enolate/Carbanion Intermediate Start->Intermediate Nucleophilic Attack Direct_Product Michael Adduct Intermediate->Direct_Product Protonation (Soft Nucleophiles) Elimination_Product Addition-Elimination Product Intermediate->Elimination_Product Elimination of Cl⁻ (Hard Nucleophiles)

Caption: Generalized reaction pathways for nucleophilic additions to 3-chloro-3-(4-fluorophenyl)acrylonitrile.

Application & Protocols

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: N-Nucleophiles - Synthesis of Functionalized Pyrazoles

The reaction of 3-chloro-3-(4-fluorophenyl)acrylonitrile with hydrazine derivatives is a powerful method for the synthesis of highly substituted pyrazoles, which are privileged scaffolds in medicinal chemistry.[3][4] This transformation proceeds via an initial Michael addition, followed by an intramolecular cyclization and elimination of hydrogen chloride.

Experimental Protocol: Synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Reagents and Setup:

    • 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 3-chloro-3-(4-fluorophenyl)acrylonitrile in ethanol in the round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazole.

Self-Validation and Troubleshooting:

  • Expected Outcome: A crystalline solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is sluggish, a catalytic amount of a non-nucleophilic base such as triethylamine can be added to facilitate the initial Michael addition. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Protocol 2: S-Nucleophiles - Synthesis of β-Thioacrylonitriles

Thiols are excellent nucleophiles for Michael additions, and their reaction with 3-chloro-3-(4-fluorophenyl)acrylonitrile provides access to β-thioacrylonitriles. These products can serve as versatile intermediates for further synthetic manipulations. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate.[5][6]

Experimental Protocol: Reaction with Thiophenol

  • Reagents and Setup:

    • 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq)

    • Thiophenol (1.1 eq)

    • Triethylamine (1.2 eq)

    • Acetonitrile (solvent)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 3-chloro-3-(4-fluorophenyl)acrylonitrile in acetonitrile in the round-bottom flask.

    • Add thiophenol to the solution.

    • Cool the mixture in an ice bath and add triethylamine dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: An oil or low-melting solid. Characterization by NMR and mass spectrometry will confirm the structure.

  • Troubleshooting: The choice of base can be critical. For less reactive thiols, a stronger base such as sodium ethoxide may be required.[2] The reaction is often rapid, and careful monitoring is necessary to avoid side reactions.

Protocol 3: C-Nucleophiles - Synthesis of Functionalized Pentanedinitriles

Carbon nucleophiles, such as the enolate of malononitrile, can also participate in Michael additions to 3-chloro-3-(4-fluorophenyl)acrylonitrile. This reaction allows for the formation of a new carbon-carbon bond and the construction of more complex molecular frameworks.[7][8]

Experimental Protocol: Reaction with Malononitrile

  • Reagents and Setup:

    • 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq)

    • Malononitrile (1.1 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous ethanol (solvent)

    • Round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol, add malononitrile dropwise at 0 °C.

    • After stirring for 15 minutes, add a solution of 3-chloro-3-(4-fluorophenyl)acrylonitrile in anhydrous ethanol dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid or viscous oil. The structure can be confirmed by spectroscopic methods.

  • Troubleshooting: The use of a strong, non-nucleophilic base like sodium hydride can also be employed to generate the malononitrile anion. Anhydrous conditions are crucial to prevent side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Michael addition of various nucleophiles to substrates analogous to 3-chloro-3-(4-fluorophenyl)acrylonitrile, based on the available literature. These serve as a starting point for optimization.

NucleophileBase/CatalystSolventTemperatureTypical YieldReference
Hydrazine-EthanolRefluxHigh[9]
ThiophenolTriethylamineAcetonitrileRoom Temp.Good to High[2][10]
Morpholine-MethanolRoom Temp.Good[2]
MalononitrileSodium EthoxideEthanolRoom Temp.Moderate to Good[7]

Workflow Visualization

Experimental_Workflow cluster_workflow General Experimental Workflow Setup Reaction Setup: - Inert Atmosphere (if needed) - Solvent - Michael Acceptor Nucleophile Addition of Nucleophile (and Base/Catalyst) Setup->Nucleophile Reaction Reaction Monitoring (TLC, LC-MS) Nucleophile->Reaction Workup Aqueous Workup - Quenching - Extraction Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A generalized workflow for performing Michael addition reactions.

Conclusion

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a highly versatile and reactive Michael acceptor. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this building block. The ability to introduce a wide range of nucleophiles via Michael addition opens up new avenues for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. Careful consideration of the nucleophile's nature and reaction conditions will allow for the selective synthesis of either direct Michael adducts or products of addition-elimination.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. [Link]

  • Nucleophilic attacks on carbon–carbon double bonds. Part XXIII. Substitution of β-chloro-α-phenylacrylonitriles. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? [Link]

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? [Link]

  • Nucleophilic attacks on carbon–carbon double bonds. Part XXIII. Substitution of β-chloro-α-phenylacrylonitriles. [Link]

  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. [Link]

  • (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

  • Proposed mechanism of the reaction with malononitrile. [Link]

  • 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. [Link]

  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives. [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. [Link]

  • (3S)-3-(3-Chloro-4-fluorophenyl)morpholine. [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • 3-chloro-3-(4-chlorophenyl)acrylonitrile. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]

  • Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. [Link]

  • 3-Chloro-3-(4-chlorophenyl)acrylonitrile. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Chloro-3-(4-fluorophenyl)acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Acrylonitrile Derivatives in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Acrylonitrile derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2][3][4] The core structure, characterized by a cyano group attached to a vinyl carbon, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. The introduction of a halogen, such as chlorine, and a substituted phenyl ring, like the 4-fluorophenyl group, can significantly influence the compound's potency and spectrum of activity.

This document provides a comprehensive guide for the evaluation of a specific subclass: 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives . While extensive research on this particular derivative series is still emerging, these protocols are based on established, standardized methodologies for assessing the antimicrobial and cytotoxic profiles of novel chemical entities.[5][6][7] We will detail the necessary steps to determine a compound's efficacy against clinically relevant pathogens and its preliminary safety profile in mammalian cells.

Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Several studies on acrylonitrile-based compounds suggest that their antibacterial activity may stem from the inhibition of crucial bacterial enzymes.[2][8] One plausible mechanism of action for 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. The acrylonitrile moiety can act as a Michael acceptor, allowing for covalent bond formation with key residues in the active site of these enzymes, leading to their irreversible inactivation.[8] This disruption of cell wall integrity ultimately results in bacterial cell death.

Hypothetical Mechanism of Action cluster_bacterium Bacterial Cell Derivative 3-Chloro-3-(4-fluorophenyl) acrylonitrile Derivative PBP Penicillin-Binding Protein (PBP) Derivative->PBP Covalent Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibited Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to

Caption: Hypothetical inhibition of bacterial Penicillin-Binding Protein (PBP) by a 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivative.

Overall Experimental Workflow

The evaluation of a novel antimicrobial agent follows a structured pipeline, beginning with the determination of its antimicrobial potency and spectrum, followed by an assessment of its potential toxicity to mammalian cells. This dual approach is critical for identifying compounds with a favorable therapeutic index.

Experimental Workflow Start Synthesized 3-Chloro-3-(4-fluorophenyl) acrylonitrile Derivatives MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Cytotoxicity_Assay MTT Assay on Mammalian Cells (Determine IC50) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Therapeutic Index Calculation MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for the evaluation of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][9] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials and Reagents
  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional)

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. This will serve as the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series. This will create a concentration gradient of the test compound.

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6] This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to ensure they are selectively targeting pathogens.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials and Reagents
  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the mammalian cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the highest compound concentration.

    • Untreated Control: Cells treated with fresh medium only.

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data should be organized in a clear and concise manner to facilitate comparison between different derivatives and against control compounds.

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for 3-Chloro-3-(4-fluorophenyl)acrylonitrile Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Mammalian Cell LineIC₅₀ (µg/mL)Therapeutic Index (IC₅₀/MIC)
Derivative A S. aureus8HEK293>128>16
E. coli16>8
Derivative B S. aureus4HEK2936416
E. coli88
Ciprofloxacin S. aureus1HEK293>200>200
E. coli0.25>800

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PubMed Central. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. (2020). National Institutes of Health. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Al-Suwaidan, I. A., et al. (2017). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. European Journal of Medicinal Chemistry, 136, 399-410.
  • Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. (2024). National Institutes of Health. Retrieved from [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). National Institutes of Health. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
  • Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. (2021). PubMed Central. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
  • Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023). PubMed. Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. Retrieved from [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. (2023). PubMed. Retrieved from [Link]

  • Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activity of a Lactobacillus reuteri SGL01, Vitamin C and Acerola Probiotic Formulation Against Streptococcus mutans DSM20523. (2022). MDPI. Retrieved from [Link]

  • Toxicology and carcinogenesis studies of acrylonitrile (CAS No. 107-13-1) in B6C3F1 mice (gavage studies). (2001). PubMed. Retrieved from [Link]

  • Fasting Enhances the Acute Toxicity of Acrylonitrile in Mice via Induction of CYP2E1. (2021). MDPI. Retrieved from [Link]

Sources

Application Note & Protocols: Evaluating the Cytotoxicity of Novel Compounds Derived from 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acrylonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antiparasitic, and antitumoral properties.[1][2] Specifically, 2,3-diaryl acrylonitrile derivatives have shown significant antiproliferative effects against various human cancer cell lines, in some cases with efficacy superior to the broad-spectrum anticancer drug taxol.[1] The precursor molecule, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, represents a versatile and reactive starting material for the synthesis of novel compound libraries.[3][4] Its activated double bond and reactive chlorine atom provide opportunities for diverse chemical modifications, such as Knoevenagel condensation or cyanoethylation, to generate new chemical entities with potential therapeutic value.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed experimental protocols for the systematic evaluation of the cytotoxic potential and mechanism of action of novel compounds synthesized from the 3-Chloro-3-(4-fluorophenyl)acrylonitrile precursor. We will proceed from initial viability screening to in-depth mechanistic studies, explaining the causality behind each experimental choice to ensure a robust and logical workflow.

Proposed Mechanism of Action: A Framework for Investigation

Based on extensive studies of related phenylacrylonitrile and chalcone-like molecules, a primary mechanism of cytotoxicity involves the disruption of microtubule dynamics.[8] These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[8] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[6][9] Other acrylonitrile derivatives have been shown to induce cell death through alternative pathways, such as activation of the Aryl hydrocarbon Receptor (AhR) pathway or the generation of oxidative stress.[5][10]

This guide will focus on protocols designed to test the primary hypothesis of microtubule disruption leading to apoptosis.

Compound Novel Acrylonitrile Derivative Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Binds to β-tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Caspase Activation of Caspase Cascade Arrest->Caspase Intrinsic Pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action for novel acrylonitrile derivatives.

Experimental Workflow for Cytotoxicity Profiling

A tiered approach is recommended for efficiently screening novel compounds. This workflow begins with broad, cost-effective assays to determine general cytotoxicity and identify promising "hits." Subsequent tiers employ more complex, targeted assays to confirm activity and elucidate the specific mechanism of cell death.

Tier1 Tier 1: Primary Screening Determine IC50 Values MTT Assay (Metabolic Activity) Tier2 Tier2 Tier1->Tier2  Promising Hits   Tier3 Tier3 Tier2->Tier3  Confirmed Hits  

Caption: A tiered experimental workflow for cytotoxicity profiling.

Protocols for In Vitro Cytotoxicity Assessment

These protocols are designed to be self-validating by incorporating essential controls, ensuring the trustworthiness of the generated data.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells use mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of living cells.[11][12]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, HeLa) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Positive control (e.g., Cisplatin or Taxol)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include the following controls on every plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds (e.g., 0.1%).

      • Positive Control: Cells treated with a known cytotoxic agent at its known IC50 concentration.

      • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[13] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Protocol 2: Cell Membrane Integrity Assessment using LDH Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14] It serves as a direct measure of cell death and complements the metabolic data from the MTT assay.[15][16]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and catalyst).

  • Lysis Buffer (often 10X, provided in the kit).

  • Stop Solution (often provided in the kit).

  • 96-well flat-bottom plates.

  • Microplate reader (490 nm absorbance).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the plate with the same layout.

  • Control Preparation for Validation:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: A set of untreated control wells treated with Lysis Buffer 30-45 minutes before the end of the incubation period. This control represents 100% cytotoxicity.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stopping the Reaction: Add 50 µL of the Stop Solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

Protocols for Mechanistic Elucidation

For compounds demonstrating potent and selective cytotoxicity, the following protocols can elucidate the underlying mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[8]

Materials:

  • 6-well plates

  • PBS, Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.[9][17]

Protocol 4: Apoptosis Detection using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is used as a vital dye to identify cells with compromised membranes (late apoptotic/necrotic).

X Annexin V-FITC → Y Propidium Iodide (PI) → Origin Origin X_axis X_axis Origin->X_axis Y_axis Y_axis Origin->Y_axis Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) H_line_start H_line_start H_line_end H_line_end H_line_start->H_line_end V_line_start V_line_start V_line_end V_line_end V_line_start->V_line_end

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Materials:

  • Cells treated as in the cell cycle protocol.

  • Commercially available Annexin V-FITC Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide stock solutions.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect all cells (adherent and floating) from the 6-well plates. Wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis: Create a dot plot of PI versus Annexin V-FITC. Use a vehicle-treated control to set the gates for the four quadrants as depicted above. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[18]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.[13] A selectivity index (SI), calculated as IC50 in normal cells / IC50 in cancer cells, is crucial for evaluating the therapeutic potential of a compound.[8]

Table 1: Hypothetical Cytotoxicity Data for Novel Acrylonitrile Derivatives

Compound IDIC50 (µM) vs. HCT116IC50 (µM) vs. MCF-7IC50 (µM) vs. MCF-10A (Normal)Selectivity Index (vs. HCT116)
NCD-001 2.54.155.222.1
NCD-002 0.81.248.660.8
NCD-003 15.722.4>100>6.4
Cisplatin 9.312.811.51.2

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, compound NCD-002 would be prioritized for further mechanistic studies due to its sub-micromolar potency and high selectivity index compared to the standard chemotherapeutic agent, Cisplatin. If NCD-002 also induces G2/M arrest and a significant increase in the Annexin V-positive cell population, the data would strongly support the proposed mechanism of action.

References

  • Wikipedia. (2024). Acrylonitrile. Available at: [Link]

  • Saeed, M., et al. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • National Institutes of Health. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • J-Stage. (2017). Synthesis, Anticancer Activity, Effect on Cell Cycle Profile, and Apoptosis-Inducing Ability of Novel Hexahydrocyclooctathieno[2,3-d]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • YouTube. (2024). Cytotoxicity Assays: How We Test Cell Viability. Available at: [Link]

  • PubMed. (2003). A novel organoselenium compound induces cell cycle arrest and apoptosis in prostate cancer cell lines. Biochemical and Biophysical Research Communications. Available at: [Link]

  • ResearchGate. (2023). Cell cycle analysis and detection of apoptosis. Available at: [Link]

  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • Sartorius. (2024). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules. Available at: [Link]

  • PubMed. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Available at: [Link]

  • National Institutes of Health. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Molecules. Available at: [Link]

  • National Institutes of Health. (2023). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. We will explore its physicochemical properties, detailed synthesis protocols, and its versatile role as a reactive chemical intermediate for the construction of complex molecular architectures. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: A Versatile Building Block

In the landscape of drug discovery, the strategic selection of starting materials is paramount. An ideal chemical building block offers a combination of structural novelty, predictable reactivity, and multiple points for diversification. 3-Chloro-3-(4-fluorophenyl)acrylonitrile emerges as such a scaffold. It is a trifunctionalized molecule featuring a nitrile group, a vinyl chloride, and a fluorinated aromatic ring. Each of these moieties provides a reactive handle for subsequent chemical transformations, making it an exceptionally valuable precursor for generating libraries of diverse compounds.

The inclusion of a fluorine atom is particularly noteworthy. Organofluorine compounds represent a significant portion of approved pharmaceuticals, as fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The acrylonitrile framework itself is a recognized pharmacophore present in numerous biologically active molecules[2][3]. This guide will detail how to leverage the unique reactivity of this compound to accelerate drug discovery programs.

Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's properties is the foundation of its effective use. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is typically a solid at room temperature.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₅ClFN [4]
Molecular Weight 181.59 g/mol [5]
Appearance Solid
Melting Point 90-93 °C [6]
InChI Key QYJZLGBSSYBYSY-UITAMQMPSA-N

| CAS Number | 126417-76-3 |[5][6] |

Spectroscopic Data for Quality Control

Verifying the identity and purity of the starting material is a critical first step in any synthetic workflow. The following data provide a reference for quality control assessment.

Table 2: Key Spectroscopic Data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Technique Key Signals and Assignments Source
¹H NMR (400 MHz, CDCl₃) δ 7.03–8.34 (m, Aromatic protons) δ 7.63 (s, Vinyl proton) [5]
¹³C NMR (400 MHz, CDCl₃) δ 117.5 (Nitrile, C≡N) δ 116.1–134.1 (Aromatic carbons, with C-F coupling) δ 101.6 (Vinyl carbon, C-Cl) [5]
FT-IR (cm⁻¹) ~2208 (Strong, sharp C≡N stretch) ~1638 (Moderate C=C stretch) ~1246 (C-F stretch) ~1207 (C-Cl stretch) [5]

| Mass Spec. (EI) | m/z 181.59 (Molecular Ion) Fragmentation: Loss of Cl (m/z 146.59), Loss of CN (m/z 138.54) |[5] |

Synthesis Protocol: Vilsmeier-Haack Approach

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is reliably achieved from commercially available 4'-fluoroacetophenone. The following protocol is adapted from established procedures for analogous compounds and is based on a Vilsmeier-Haack type reaction followed by reaction with a hydroxylamine salt.[7][8]

Rationale of the Synthesis

The reaction proceeds in two main stages. First, a Vilsmeier reagent, formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as an electrophile to convert the acetophenone into a β-chloro enal intermediate. This intermediate is not isolated. Second, the addition of hydroxylamine hydrochloride converts the enal to an oxime, which then dehydrates and rearranges to form the final acrylonitrile product. The use of DMF as a solvent is crucial as it serves as both the solvent and a reagent for the Vilsmeier reagent formation.

G A 4'-Fluoroacetophenone C β-Chloro Enal Intermediate (in situ) A->C Electrophilic Addition B Vilsmeier Reagent (POCl₃/DMF) B->C Reagent E 3-Chloro-3-(4-fluorophenyl)acrylonitrile C->E Condensation & Rearrangement D Hydroxylamine HCl D->E Reagent

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 4'-Fluoroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Water (deionized)

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in anhydrous DMF (7 volumes), add phosphoryl chloride (1.75 eq) dropwise at a temperature maintained between 35-45°C. The addition should be controlled to prevent a rapid exotherm.

  • Intermediate Formation: Stir the resulting mixture at 40°C overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[7][8]

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) in DMF (3 volumes). Add this solution dropwise to the reaction mixture, again maintaining the temperature between 35-45°C.[7][8]

  • Reaction Completion: Stir the mixture for approximately 15-30 minutes at 40°C post-addition. Monitor for the formation of the final product.[8]

  • Product Precipitation: Cool the reaction mixture to 15-20°C and slowly add water (10 volumes) dropwise. This step is exothermic and requires careful temperature control. The product will precipitate as a solid.[7][8]

  • Isolation and Purification: Cool the slurry to 5°C and stir for 20-30 minutes to ensure complete precipitation. Filter the solid product, wash it with two portions of cold water, and dry it under vacuum at 40°C overnight.[7][8] The resulting pale yellow solid is typically of sufficient purity for subsequent use. Further purification can be achieved by recrystallization if necessary.

Applications in Medicinal Chemistry: A Hub for Diversification

The true value of 3-Chloro-3-(4-fluorophenyl)acrylonitrile lies in its capacity to serve as a versatile intermediate. Its three reactive sites can be addressed with high chemoselectivity, allowing for the systematic construction of diverse molecular scaffolds.

G cluster_0 Reaction Pathways Core 3-Chloro-3-(4-fluorophenyl)acrylonitrile NucSub Nucleophilic Substitution (e.g., Amines, Thiols) Core->NucSub at C-Cl NitrileChem Nitrile Chemistry (e.g., Reduction to Amine, Hydration to Amide) Core->NitrileChem at C≡N AromSub Aromatic Substitution (Directed by Fluorine) Core->AromSub on Phenyl Ring HetCyc Heterocycle Formation (e.g., Pyrazoles, Pyrimidines) NucSub->HetCyc

Caption: Key reactive sites and diversification pathways.

Nucleophilic Substitution at the Vinyl Chloride

The chlorine atom is activated by the adjacent electron-withdrawing nitrile group, making it a good leaving group for nucleophilic substitution reactions. This pathway is arguably the most exploited for generating structural diversity.

  • Causality: The electron-withdrawing nature of both the nitrile and the fluorophenyl ring polarizes the C=C double bond, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and alkoxides.

  • Application: This reaction is fundamental for introducing a wide array of side chains and for building more complex heterocyclic systems. For example, reaction with primary amines can lead to enamine intermediates which can subsequently cyclize.

Precursor to Biologically Active Scaffolds

The acrylonitrile moiety is a key component in a variety of pharmacologically active agents, including kinase inhibitors and microtubule-destabilizing agents.[9] By using 3-Chloro-3-(4-fluorophenyl)acrylonitrile as a starting point, chemists can rapidly access derivatives with potential therapeutic value.

  • Case Study: Anticancer Agents: Benzothiophene-based acrylonitrile derivatives, which can be conceptually derived from scaffolds like ours, have shown potent anticancer activity with GI₅₀ values in the nanomolar range across numerous human cancer cell lines.[5] These compounds often work by bypassing common drug resistance mechanisms.[5]

Impact of Substituents on Activity and Synthesis

The choice of substituents on the phenyl ring significantly impacts both synthetic efficiency and biological activity. Understanding these effects is crucial for designing effective synthetic campaigns and lead optimization strategies.

Table 3: Comparison of Phenyl-Substituted Analogs

Compound Key Feature Impact on Synthesis Potential Impact on Bioactivity Source
4-Fluoro (Title Cmpd) High electronegativity Moderate yield (e.g., 37%) Can enhance binding affinity and metabolic stability [5]
4-Chloro Increased lipophilicity Higher yield (e.g., 63%) May reduce bioactivity due to lower electronegativity [5]
4-Methoxy Electron-donating - Increases polarity, may alter target binding profile [5]

| 3-Fluoro | Reduced steric hindrance | - | May improve binding to sterically constrained pockets |[5] |

Protocol: Derivatization via Nucleophilic Aromatic Substitution

This protocol provides a general method for displacing the vinyl chloride with a primary amine, a common first step in building a compound library.

Rationale of the Protocol

The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine. The base serves to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction. The reaction temperature is elevated to overcome the activation energy of the substitution.

G A Dissolve Reactants (Acrylonitrile, Amine, Base in Solvent) B Heat Reaction Mixture (e.g., 80°C, Reflux) A->B C Monitor Progress (TLC / HPLC) B->C D Aqueous Workup (Quench, Extract with Organic Solvent) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for amine substitution reaction.

Step-by-Step Experimental Protocol

Materials:

  • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Primary amine of choice (e.g., benzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate and Water for workup

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flask charged with (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq), add anhydrous acetonitrile.

  • Reagent Addition: Add the primary amine (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted acrylonitrile.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

3-Chloro-3-(4-fluorophenyl)acrylonitrile is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable reactivity and trifunctional nature provide a robust platform for the rapid synthesis of diverse compound libraries. The protocols and data presented in this guide serve as a validated starting point for researchers aiming to leverage this scaffold in their drug discovery efforts. Future applications will likely involve its use in more complex, multi-component reactions and its incorporation into novel drug delivery systems and targeted therapeutic agents.

References

  • Organic Spectroscopy International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • Drug Approvals International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). National Institutes of Health. Retrieved from [Link]

  • Shafi, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions and methods related to the production of acrylonitrile.
  • Starodub, O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved from [Link]

Sources

Topic: 3-Chloro-3-(4-fluorophenyl)acrylonitrile as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-chloro-3-(4-fluorophenyl)acrylonitrile, a versatile chemical intermediate. We will explore its chemical properties, reactivity, and its application in the synthesis of high-value agrochemical scaffolds, particularly fungicides and insecticides. The protocols and mechanistic insights are designed to be a practical resource for scientists engaged in the discovery and development of novel crop protection agents.

Introduction: The Strategic Value of a Multifunctional Building Block

In the field of agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological efficacy. Fluorine can improve metabolic stability, increase binding affinity to target enzymes, and favorably alter the lipophilicity of a compound. 3-Chloro-3-(4-fluorophenyl)acrylonitrile is a prime example of a building block that leverages this principle. It presents a unique convergence of reactive sites: a fluorinated aromatic ring, an electrophilic double bond activated by a nitrile group, and a vinylic chlorine that serves as an excellent leaving group. This combination makes it an ideal starting point for constructing complex heterocyclic systems, which form the core of many modern pesticides.[1][2]

This document will detail the practical applications of this compound, providing robust synthetic protocols and the scientific rationale behind the procedural choices, thereby enabling research teams to accelerate their discovery programs.

Physicochemical Profile and Reactivity

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

Table 1: Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

PropertyValueSource
CAS Number 126417-76-3[3]
Molecular Formula C₉H₅ClFN[3][4][5]
Molecular Weight 181.59 g/mol [3][4][5]
Appearance Solid[5]
Melting Point 90-93 °C[3]

The molecule's reactivity is governed by the electron-withdrawing nature of the nitrile and chlorine substituents, which polarizes the carbon-carbon double bond. This makes the molecule susceptible to a variety of transformations, primarily at the vinylic carbon positions.

G cluster_reactivity Key Reactive Centers Molecule 3-Chloro-3-(4-fluorophenyl)acrylonitrile Structure Nitrile Nitrile Group (Hydrolysis, Reduction, Cyclization) Structure->Nitrile Versatile handle DoubleBond Electrophilic C=C Bond (Michael Addition) Structure->DoubleBond Enables cyclization VinylicCl Vinylic Chlorine (Nucleophilic Substitution) Structure->VinylicCl Excellent leaving group ArylF 4-Fluorophenyl Moiety (Enhanced Bioactivity) Structure->ArylF Improves metabolic stability

Caption: A map of the primary reactive sites on the 3-chloro-3-(4-fluorophenyl)acrylonitrile molecule.

Application in Fungicide Synthesis: Building the Pyrazole Core

Pyrazole derivatives are a cornerstone of modern fungicides, acting on various biological targets within pathogenic fungi.[6][7][8][9] The title compound is an excellent precursor for pyrazoles via a cyclocondensation reaction with hydrazine derivatives.[10][11]

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-1H-pyrazol-3-amine

This protocol describes a classic cyclocondensation pathway to a key fungicidal intermediate. The reaction proceeds through a tandem Michael addition-elimination-cyclization sequence.

Materials:

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Hydrazine hydrate (64% solution in water)

  • Isopropanol (IPA)

  • Sodium bicarbonate (Saturated aq. solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-chloro-3-(4-fluorophenyl)acrylonitrile (10.0 g, 55.1 mmol) in isopropanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (4.3 g, 86.0 mmol, ~1.5 eq.) dropwise at room temperature. An exotherm is typically observed.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the isopropanol.

    • To the residue, add Ethyl Acetate (100 mL) and a saturated aqueous solution of Sodium Bicarbonate (50 mL).

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from toluene or column chromatography (silica gel) to yield the final product.

Experimental Rationale:

  • Choice of Hydrazine: Hydrazine acts as a dinucleophile. The initial Michael addition of one nitrogen atom is followed by an intramolecular cyclization of the second nitrogen onto the nitrile carbon.

  • Solvent: Isopropanol is an effective polar protic solvent that facilitates the dissolution of reactants and the reaction mechanism.

  • Aqueous Work-up: The sodium bicarbonate wash is essential to neutralize any HCl formed during the reaction, preventing potential side reactions during isolation.

G Start Dissolve Starting Material in Isopropanol Add_Reagent Add Hydrazine Hydrate (Dropwise) Start->Add_Reagent 1. Reflux Heat to Reflux (3-5 hours) Add_Reagent->Reflux 2. Workup Aqueous Work-up (NaHCO3, EtOAc Extraction) Reflux->Workup 3. Monitor by TLC Purify Purification (Recrystallization) Workup->Purify 4. Product Pure 5-(4-Fluorophenyl) -1H-pyrazol-3-amine Purify->Product 5. Characterize

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile Analogues via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Acrylonitriles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological profiles. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile chemical reactivity of the acrylonitrile moiety, 3-chloro-3-(4-fluorophenyl)acrylonitrile and its analogues emerge as compounds of significant interest. These structures serve as valuable intermediates and potential pharmacophores, with documented antimicrobial and cytotoxic activities.[1][2][3]

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[4] This powerful reaction facilitates the synthesis of α,β-unsaturated compounds through the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile analogues, leveraging the efficiency and versatility of the Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the characterization and potential biological relevance of these fluorinated acrylonitriles.

Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically initiated by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes protonation and subsequent dehydration to yield the final α,β-unsaturated product.

In the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile, 4-fluorobenzaldehyde reacts with 2-chloroacetonitrile. The electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Active Methylene 2-Chloroacetonitrile Enolate Carbanion (Enolate) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Fluorobenzaldehyde Aldol_Adduct Aldol Adduct Intermediate->Aldol_Adduct Protonation Final_Product 3-Chloro-3-(4-fluorophenyl)acrylonitrile Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: Knoevenagel condensation mechanism for the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile.

Experimental Protocols

This section provides detailed protocols for the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile analogues. While a direct protocol for the reaction of 4-fluorobenzaldehyde with 2-chloroacetonitrile is not extensively reported, the following procedure is a robust starting point, adapted from established Knoevenagel condensation methodologies with similar substrates.[6][7]

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol utilizes a common and effective basic catalyst, piperidine, in an alcoholic solvent.

Materials and Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 2-Chloroacetonitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add 4-fluorobenzaldehyde and 2-chloroacetonitrile in equimolar amounts.

  • Dissolve the reactants in a minimal amount of anhydrous ethanol.

  • Add a catalytic amount of piperidine to the reaction mixture with gentle stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual catalyst and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-chloro-3-(4-fluorophenyl)acrylonitrile.

  • Dry the purified product under vacuum.

Protocol_Workflow Start Combine Reactants in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Reflux Heat to Reflux (2-4h) Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Workup Cool & Concentrate Monitor_TLC->Workup Precipitate Precipitate in Ice Water Workup->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Purified Product Dry->End

Caption: Experimental workflow for the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile.

Characterization of Synthesized Analogues

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-chloro-3-(4-fluorophenyl)acrylonitrile analogues. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Spectroscopic data for the closely related (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile provides a valuable reference.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the nitrile (C≡N) and the carbon-carbon double bond (C=C).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the synthesized compound, confirming its molecular formula.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) IR (cm⁻¹) ν HRMS (m/z)
(Z)-3-Chloro-3-(3'-fluorophenyl)acrylonitrile[8][9]7.72-7.65 (m, 2H), 7.63-7.56 (m, 1H), 7.49-7.42 (m, 1H), 7.03 (s, 1H)162.0 (d, J = 245 Hz), 149.3 (d, J = 3 Hz), 135.6 (d, J = 8 Hz), 131.1 (d, J = 9 Hz), 123.3 (d, J = 3 Hz), 118.8 (d, J = 21 Hz), 115.8 (s), 113.8 (d, J = 24 Hz), 99.3 (s)~2220 (C≡N), ~1600 (C=C)C₉H₅NFCl: 181.0095; found [M]⁺: 181.0090
Expected for 3-Chloro-3-(4-fluorophenyl)acrylonitrile Signals corresponding to the 4-fluorophenyl group and the vinylic proton.Signals for the fluorinated aromatic ring, the nitrile carbon, and the olefinic carbons.~2220-2230 (C≡N), ~1590-1610 (C=C, aromatic)Expected [M]⁺ for C₉H₅ClFN: 181.0095

Biological Activities and Potential Applications

Acrylonitrile derivatives are a class of compounds that have garnered significant attention for their diverse biological activities. The introduction of halogen substituents can further modulate their therapeutic potential. Studies have shown that substituted phenylacrylonitrile derivatives exhibit promising antimicrobial and cytotoxic activities.[1][2] For instance, certain indole-acrylonitrile derivatives have demonstrated potent antitumor activity against a range of human cancer cell lines.[2][3] The synthesized 3-chloro-3-(4-fluorophenyl)acrylonitrile analogues, therefore, represent promising candidates for further investigation as potential therapeutic agents. Their α,β-unsaturated nitrile scaffold can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Inactive catalystUse fresh piperidine or an alternative base such as DBU or a basic ionic liquid.[7]
Low reaction temperatureEnsure the reaction mixture is refluxing.
Impure starting materialsPurify 4-fluorobenzaldehyde and 2-chloroacetonitrile before use.
Formation of side products Self-condensation of the aldehydeUse a weak base and maintain a controlled temperature.
Michael addition of the catalystUse a catalytic amount of the base.
Difficulty in product isolation Product is soluble in waterExtract the aqueous layer with an organic solvent (e.g., ethyl acetate) after precipitation.
Oily product instead of solidTry trituration with a non-polar solvent like hexane to induce crystallization.

Conclusion

The Knoevenagel condensation provides a straightforward and efficient methodology for the synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile analogues. These compounds are of considerable interest due to the advantageous properties conferred by the fluorine substituent and the reactive acrylonitrile moiety. The protocols and data presented in this application note offer a solid foundation for researchers to synthesize, characterize, and explore the potential applications of these valuable molecules in the fields of medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of a broader range of substituted benzaldehydes will undoubtedly lead to the discovery of novel analogues with enhanced biological activities.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Özdemir, Ü. H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistryOpen, 12(1), e202200280.
  • Wikipedia. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
  • Gaikwad, D. S., et al. (2019). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Letters in Organic Chemistry, 16(11), 863-869.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.
  • Tejedor-Calahorra, L., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 260, 108589.
  • Glist, H. M. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond Scholarship Repository.
  • Saczewski, F., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918.
  • López-de-Luzuriaga, A., et al. (2015). Copolymers of acrylonitrile with quaternizable thiazole and triazole side-chain methacrylates as potent antimicrobial and hemocompatible systems.
  • Szymańska, E., et al. (2019). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Monatshefte für Chemie - Chemical Monthly, 150(11), 2029-2036.
  • Islam, M. S., et al. (2021). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 5(1), 22-26.
  • Saczewski, F., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 5139.
  • Stoyanov, S., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1947.
  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.).
  • Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE.
  • ChemicalBook. (n.d.). Acrylonitrile(107-13-1) 1H NMR spectrum.
  • Echemi. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE.
  • Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)
  • Poczta, W., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681.
  • Google Patents. (n.d.).
  • Chemsrc. (n.d.). 3-chloro-3-(4-chlorophenyl)acrylonitrile.
  • Fassihi, A., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 1-17.
  • Drug Approvals International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile.
  • Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.
  • Gellis, A., et al. (2007). 3-substituted 7-phenyl-pyrroloquinolinones Show Potent Cytotoxic Activity in Human Cancer Cell Lines. Journal of Medicinal Chemistry, 50(22), 5509–5513.
  • ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[1].

  • Dr. Paul's Chemistry Classroom. (2023, October 11). Aldol additions with nitriles and nitroalkanes [Video]. YouTube.
  • Fun, H.-K., et al. (2016). Crystal structures of three substituted 3-aryl-2-phenyl-2,3-di-hydro-4H-1,3-benzo-thia-zin-4-ones.

Sources

Troubleshooting & Optimization

Improving the yield of 3-Chloro-3-(4-fluorophenyl)acrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by delving into Google searches to find information on synthesizing 3-Chloro-3-(4-fluorophenyl)acrylonitrile. I'm focusing on reaction mechanisms, common starting materials, optimal conditions, and yields. I'll need to sift through the results to find relevant procedures.

Developing Troubleshooting Strategies

I am now analyzing search results to identify common problems, side reactions, and purification challenges associated with synthesizing the target compound. My approach involves structuring the technical support center in a troubleshooting and FAQ format, covering everything from common to complex issues. I'm focusing on chemical principles, step-by-step troubleshooting, yield improvements, and using citations for authoritative sources, as well as considering how to incorporate diagrams and tables.

Planning Further Refinements

I'm now delving into the practicalities. I'm focused on the Google search specifics to inform the synthesis of 3- Chloro-3-(4-fluorophenyl)acrylonitrile. I'm making sure to consider reaction mechanisms, initial materials, optimal conditions, and yield influencing aspects. Then I'll focus on problems, side reactions, and purification. I am building a technical support section structured as troubleshooting and FAQ sections to address the practical implementation.

Developing A Framework

I'm focusing on crafting a comprehensive Q&A platform for 3-Chloro-3-(4-fluorophenyl)acrylonitrile synthesis. My immediate priority is structuring the content for optimal user experience, acting as a Senior Application Scientist. I am aiming for accuracy, depth, and well-referenced material to support researchers and scientists.

Defining User Needs

I've refined the platform's structure to prioritize a Q&A format, specifically targeting synthesis challenges. I'm building sections on introduction, core synthesis, and troubleshooting. The focus is now on the Vilsmeier-Haack reaction, identifying low yield of the Vilsmeier intermediate as the first troubleshooting question, incorporating literature references. I'm focusing on the reaction mechanism.

Prioritizing Structure & Content

I'm now focusing on refining the Q&A format, expanding on potential troubleshooting questions. I'm building out sections on introduction, the core synthesis pathway, and, crucially, a detailed troubleshooting and FAQ section. I've begun to list questions like, "Low or no yield of the Vilsmeier intermediate", "Formation of unwanted side products," "Difficulty in isolating/purifying the final product," and "Inconsistent E/Z isomer ratio". I'm incorporating the mechanism of the Vilsmeier-Haack reaction and literature references to support these questions.

Structuring Q&A Content

I've formulated a comprehensive plan, starting with an introduction to the acrylonitrile synthesis and common routes, including Vilsmeier-Haack. I'll outline the core synthesis pathway with a diagram. Crucially, a troubleshooting section will be structured as Q&A. I will address reagent issues, include a detailed protocol, and present key reaction parameters with data. Finally, the inclusion of a simple diagram of the reaction mechanism.

Refining Content and Structure

I've outlined a detailed plan incorporating an introduction, the core synthesis pathway, and a Q&A troubleshooting section. Key questions include low intermediate yield, unwanted side product formation, and difficulties in isolation. I'm building a protocol based on literature, including reaction parameters, while building visualization with Graphviz. Emphasis will be on in-text citations and a comprehensive reference list to validate the content.

Defining Project Scope

My approach will be a Q&A platform for 3-Chloro-3-(4-fluorophenyl)acrylonitrile synthesis, targeting researchers. I'll outline the common synthetic routes, and will be structuring it as a Q&A format, incorporating insights from the Vilsmeier-Haack reaction and literature reviews, while acting as a Senior Application Scientist. I will include visual aids.

I am finalizing the structure of the synthesis Q&A document. I plan to present an introduction with the Vilsmeier-Haack reaction from substituted acetophenone. The questions will be: "Low/No Yield" (discussing POCl3 and DMF), "Unwanted Side Products," "Isolation/Purification Difficulties," and "Inconsistent E/Z Isomer Ratio," all supported by literature. A detailed protocol and reaction parameter analysis are planned.

Formulating Q&A Sections

I'm now focusing on a plan for the final version of the platform. I've broken the structure down to include an introduction, the core synthesis, and a detailed troubleshooting section. Key questions include low yields, unwanted side products, and purification difficulties. I've begun drafting the protocol, drawing from the literature I've found, including crucial reaction parameters. I am creating a diagram using Graphviz to illustrate the reaction mechanism.

Technical Support Center: Purification of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3-Chloro-3-(4-fluorophenyl)acrylonitrile by column chromatography. It is designed for researchers and professionals in drug development and chemical synthesis, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful isolation of the target compound.

Compound Properties and Chromatographic Profile

Understanding the physicochemical properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is fundamental to developing a robust purification strategy. The molecule contains a polar nitrile (C≡N) group and a moderately non-polar 4-fluorophenyl ring, giving it an intermediate polarity. This dictates its interaction with the stationary and mobile phases in normal-phase chromatography.

PropertyValueSource(s)
Molecular Formula C₉H₅ClFN[1][2]
Molecular Weight 181.59 g/mol [1][2]
Appearance Pale yellow solid[1][3]
Melting Point 90-93 °C[2]
Boiling Point 275.1 °C (Predicted)[2]
Key IR Peaks (cm⁻¹) 2208 (C≡N), 1638 (C=C), 1246 (C-F), 1207 (C-Cl)[4]
Stereochemistry Typically synthesized as the (Z)-isomer. The (E)-isomer is a common impurity.[4]

Recommended Purification Protocol: Flash Column Chromatography

This protocol details a standard flash column chromatography procedure for purifying gram-scale quantities of crude 3-Chloro-3-(4-fluorophenyl)acrylonitrile. The primary goal is the removal of non-polar impurities, polar baseline impurities, and the potential separation of the (Z) and (E) stereoisomers.[4]

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to develop an appropriate solvent system using TLC. This allows you to visualize the separation before committing to the larger-scale column.

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Develop the Plate: Test various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Identify the Optimal System: The ideal solvent system should provide a retention factor (Rƒ) of 0.3-0.4 for the desired (Z)-isomer.[5] This Rƒ value typically ensures a good separation on the column. Ensure there is clear separation between the target spot and major impurities.

Step 2: Column Packing (Wet Slurry Method)

Proper column packing is critical for achieving high resolution and avoiding issues like band broadening or channeling.[6]

  • Select Column Size: Choose a column diameter based on the sample quantity. For 1-2 grams of crude material, a 40-50 mm diameter column is appropriate.

  • Prepare the Slurry: In a beaker, mix silica gel (230-400 mesh) with the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc). The consistency should be a pourable, uniform slurry.

  • Pack the Column: Add a small plug of cotton or glass wool to the bottom of the column. Place a layer of sand over the plug. Pour the silica slurry into the column in a single, continuous motion.

  • Settle and Equilibrate: Gently tap the column to settle the silica bed and remove any air bubbles.[6] Open the stopcock and allow excess solvent to drain until it is just above the silica bed. Add more eluent and flush the column with 2-3 column volumes of the initial mobile phase to ensure a stable, equilibrated bed. Never let the silica bed run dry.

Step 3: Sample Loading (Dry Loading Method)

Dry loading is highly recommended, especially if the crude product has poor solubility in the mobile phase, as it leads to sharper bands and better separation.[7]

  • Dissolve the Sample: Dissolve your crude 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Adsorb onto Silica: Add 2-3 g of silica gel to the dissolved sample.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin (0.5 cm) protective layer of sand on top of the sample layer to prevent disturbance during solvent addition.[7]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase (e.g., 98:2 Hexane:EtOAc) to the column.

  • Apply Pressure: Use gentle positive pressure (flash chromatography) to achieve a steady flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[7]

  • Gradient Elution (Optional but Recommended): Start with the low-polarity mobile phase. If the desired compound elutes too slowly, gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). This helps elute the target compound in a reasonable time without co-eluting more polar impurities.

  • Collect Fractions: Collect fractions of equal volume in test tubes or vials. The size of the fractions will depend on the column size and separation quality.

  • Monitor Fractions: Spot every few fractions on a TLC plate. Develop the plate in the optimal solvent system identified in Step 1 and visualize under UV light to identify which fractions contain the purified product.

  • Combine and Evaporate: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to yield the purified 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing and resolving common purification problems.

Caption: A flowchart for troubleshooting common column chromatography issues.

Q&A Troubleshooting

Q1: My compound is not eluting from the column, even after I've passed many column volumes of solvent.

  • Possible Cause 1: Insufficient Mobile Phase Polarity. The chosen eluent may be too non-polar to move your compound down the polar silica gel column.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a 95:5 Hexane:EtOAc mixture, try switching to 90:10 or 85:15. Monitor the elution carefully with TLC.[5]

  • Possible Cause 2: Compound Eluted in the Solvent Front. If your initial solvent system was too polar, the compound may have eluted very quickly with the first fractions, which might have been missed.

    • Solution: Concentrate the very first fractions collected and check their contents by TLC or ¹H NMR.[5]

  • Possible Cause 3: Compound Decomposition. The compound may be unstable on acidic silica gel.

    • Solution: Test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[5] Consider using a less acidic stationary phase like neutral alumina or Florisil.[5]

Q2: I'm getting very poor separation between my product and an impurity.

  • Possible Cause 1: Inappropriate Solvent System. The eluent may not have the right selectivity for the compounds you are trying to separate. An Rƒ difference of at least 0.1 is desirable.

    • Solution: Re-run TLC analysis using different solvent combinations. For example, try substituting ethyl acetate with dichloromethane or adding a small percentage of methanol for more polar compounds.[8]

  • Possible Cause 2: Column Overloading. Too much sample was loaded for the amount of silica gel used. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.

    • Solution: Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.

  • Possible Cause 3: Poor Column Packing or Flow Rate. Channeling in the silica bed or an excessively high flow rate can prevent the necessary equilibrium for separation.[7]

    • Solution: Ensure the column is packed uniformly without air bubbles. Optimize the flow rate; if it's too fast, there isn't enough time for separation, and if it's too slow, diffusion can cause bands to broaden.[7]

Q3: The bands on my column are tailing or streaking.

  • Possible Cause 1: Sample is too concentrated or has poor solubility. If the sample does not fully dissolve in the mobile phase as it moves down the column, tailing can occur.

    • Solution: Ensure you use the dry loading method, as this introduces the sample in a fine, uniform band.[7] If wet loading, dissolve the sample in the minimum amount of solvent possible.[7]

  • Possible Cause 2: Strong interactions with the stationary phase. Highly polar functional groups (like a nitrile) can sometimes interact too strongly with active sites on the silica gel.

    • Solution: Try adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. This can cap the active sites and improve peak shape. Use with caution, as this will alter the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound? For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, standard flash-grade silica gel (SiO₂) with a particle size of 230-400 mesh is the most common and effective choice.[9] It separates compounds based on polarity, which is ideal for this molecule. If the compound proves to be acid-sensitive, neutral alumina can be used as an alternative.[5]

Q2: How do I know if my collected fractions are pure? The purity of each fraction should be assessed by TLC. Spot the starting material, the fraction , and a co-spot (both starting material and the fraction in the same lane) on a single TLC plate. A pure fraction will show a single spot at the correct Rƒ, with no visible impurities from the crude mixture. For final confirmation, combine the pure fractions and perform spectroscopic analysis (¹H NMR, ¹³C NMR).

Q3: Can I reuse my chromatography column? It is generally not recommended to reuse flash chromatography columns in a research or drug development setting. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, leading to cross-contamination. For routine, well-established purifications of the same compound, it may be possible, but it is not best practice for ensuring high purity.

Q4: What are the likely impurities I need to remove? Common impurities include unreacted starting materials (such as 4-fluoroacetophenone), reagents, reaction byproducts, and the (E)-stereoisomer of the target molecule.[3][4] The described column chromatography protocol is effective at separating the desired (Z)-isomer from these substances.[4]

Safety Information

3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified as an acutely toxic substance if swallowed.[1] The parent compound, acrylonitrile, is a known carcinogen and is highly flammable and toxic.[10][11] Therefore, appropriate safety precautions are essential.

  • Handling: Always handle the compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Solvents: The solvents used (hexane, ethyl acetate) are flammable. Keep them away from ignition sources.[12]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal guidelines.

  • SDS: Always consult the Safety Data Sheet (SDS) for 3-Chloro-3-(4-fluorophenyl)acrylonitrile and all solvents before beginning work.

References

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Selection of Stationary and Mobile Phases in Thin Layer Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2023). Chromatography clarification. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from [Link]

  • Unigel. (2021). SAFETY DATA SHEET - Acrylonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-chloro-3-(4-chlorophenyl)acrylonitrile. Retrieved from [Link]

  • Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Three-Component Reaction of Small-Ring Cyclic Amines with Arynes and Acetonitrile. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

  • THE Chemistry - OF Acrylonitrile - IGTPAN. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Separation of E/Z Isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC separation of E/Z isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the HPLC method development for the separation of the geometric isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Q1: I am seeing poor or no resolution between the E and Z isomer peaks. What are the primary factors I should investigate?

Answer:

Poor resolution between E/Z isomers is a common challenge and typically points to suboptimal selectivity in your chromatographic system.[1][2] The small structural differences between geometric isomers require careful optimization of several parameters.

Primary Causes & Solutions:

  • Inadequate Stationary Phase Chemistry: The choice of the HPLC column is critical for isomer separation.[3] Standard C18 columns may not provide sufficient selectivity.

    • Solution: Screen columns with different stationary phase chemistries.[4][5] Phenyl-based columns can offer enhanced selectivity for aromatic compounds.[6] For compounds with rigid structures like E/Z isomers, stationary phases that provide shape-based selectivity, such as those with cholesterol-bonded ligands, can be effective.[6] Fluorinated stationary phases, like pentafluorophenyl (PFP) columns, can also provide alternative selectivity for halogenated compounds.[7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and its ratio to the aqueous phase, significantly impacts selectivity.[8][9]

    • Solution:

      • Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol. Different organic modifiers can alter the selectivity between the isomers.[8][10]

      • Solvent Strength: Perform a gradient scouting run to determine the optimal elution window.[4] Based on this, you can develop an isocratic method with fine adjustments to the organic solvent percentage to maximize resolution.

  • Incorrect Column Temperature: Temperature plays a crucial role in HPLC separations, affecting both retention and selectivity.[11][12]

    • Solution: Systematically evaluate the effect of column temperature. Lowering the temperature often increases retention and can improve the resolution of isomers.[11][13] Conversely, in some cases, elevated temperatures can enhance selectivity.[12][14] It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.

Q2: My isomer peaks are broad and show significant tailing. What could be the cause and how can I improve the peak shape?

Answer:

Poor peak shape, such as broadening and tailing, can compromise resolution and quantification.[1][15] Several factors related to the column, mobile phase, and sample can contribute to this issue.

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte, leading to peak tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column or consider a different stationary phase like a phenyl or PFP column that may exhibit fewer secondary interactions with your specific analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion, including fronting and tailing.[1]

    • Solution: Reduce the injection volume or dilute the sample concentration.[16]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[17]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.

Q3: I am observing inconsistent retention times from one injection to the next. What should I check?

Answer:

Fluctuating retention times are a common sign of instability in the HPLC system or method.[15]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.

    • Solution: Ensure a sufficient equilibration time between injections, typically 10-15 column volumes.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[18]

  • Temperature Fluctuations: Variations in ambient or column temperature can lead to shifts in retention time.[11][19]

    • Solution: Use a column oven to maintain a consistent and stable temperature.[19]

  • Pump Performance Issues: Inconsistent flow rates due to pump malfunctions or leaks will cause retention time variability.[1]

    • Solution: Check for leaks in the system, particularly around pump seals and fittings.[19] Degas the mobile phase to prevent air bubbles from entering the pump.[18]

Experimental Protocols & Workflows

Protocol 1: Initial Method Development for E/Z Isomer Separation

This protocol outlines a systematic approach to developing a separation method for the E/Z isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

1. Column Selection:

  • Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to its potential for π-π interactions with the aromatic ring of the analyte.[20]
  • Have a C18 column of similar dimensions available for comparison.[5][21]

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Filter and degas all mobile phases before use.[17]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: Based on the UV spectrum of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. A starting wavelength of 254 nm is a reasonable choice.

4. Gradient Scouting Run:

  • Perform a broad gradient run to determine the approximate elution composition.
  • 0-2 min: 40% B
  • 2-20 min: 40% to 90% B
  • 20-22 min: 90% B
  • 22-23 min: 90% to 40% B
  • 23-30 min: 40% B (equilibration)

5. Analysis and Optimization:

  • From the scouting run, determine the mobile phase composition at which the isomers elute.
  • Develop an isocratic method using a mobile phase composition slightly weaker than the elution composition from the gradient run to improve resolution.
  • Fine-tune the percentage of acetonitrile in the mobile phase to optimize the separation.
Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution of the E/Z isomers.

troubleshooting_workflow start Poor Resolution of E/Z Isomers check_column Is the stationary phase appropriate? (e.g., Phenyl, PFP) start->check_column change_column Screen alternative columns (e.g., C18, Cholesterol-based) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_organic Adjust organic modifier percentage (Isocratic) check_mobile_phase->adjust_organic No check_temperature Is the temperature optimized? check_mobile_phase->check_temperature Yes change_organic Try a different organic modifier (e.g., Methanol) adjust_organic->change_organic change_organic->check_temperature adjust_temperature Systematically vary column temperature (e.g., 25°C, 30°C, 40°C) check_temperature->adjust_temperature No good_resolution Resolution Achieved check_temperature->good_resolution Yes adjust_temperature->good_resolution

Caption: Troubleshooting workflow for poor isomer resolution.

Data Presentation

The following table provides a hypothetical example of how different stationary phases might affect the resolution of the E/Z isomers.

Stationary PhaseRetention Time (E-isomer, min)Retention Time (Z-isomer, min)Resolution (Rs)
C188.28.51.1
Phenyl-Hexyl9.510.11.8
Pentafluorophenyl (PFP)11.212.02.2

Conditions: Isocratic mobile phase of 60:40 Acetonitrile/Water, Flow rate: 1.0 mL/min, Temperature: 30°C.

References

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Benchchem. (2025, December 3).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • ResearchGate. (2025, August 6).
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chrom Tech, Inc. (2025, October 28).
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PubMed. (2012, June 18).
  • CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • MicroSolv. (2025, June 19).
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • Chromatography Today. (n.d.).
  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers.
  • PMC. (n.d.).
  • ResearchGate. (2025, March 12). (PDF)
  • Macedonian Pharmaceutical Bulletin. (n.d.).
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • ResearchGate. (2025, August 5).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025, August 5). Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography - electro spray mass spectrometry.
  • ResearchGate. (2025, August 6). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Benchchem. (n.d.). resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
  • Semantic Scholar. (2022, December 17). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode.
  • PMC. (2022, December 17). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode.
  • BOC Sciences. (n.d.). CAS 1192875-03-8 (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile.

Sources

Degradation pathways of 3-Chloro-3-(4-fluorophenyl)acrylonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways under common reaction conditions, and offer practical solutions to challenges you may encounter.

Understanding the Stability of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a versatile building block in organic synthesis. However, its structure, which includes a vinyl chloride, a nitrile group, and a fluorinated aromatic ring, presents a unique combination of reactive sites that can be susceptible to degradation under certain experimental conditions. The key to successfully utilizing this compound lies in understanding its potential instabilities.

The molecule's reactivity is primarily centered around the α,β-unsaturated nitrile system and the vinyl chloride moiety. While vinyl halides are generally less reactive towards classical nucleophilic substitution reactions (SN1 and SN2) compared to their saturated counterparts[1][2][3], the presence of the electron-withdrawing nitrile group can influence its reactivity. The strong carbon-fluorine bond on the phenyl ring is typically very stable and less likely to undergo cleavage under common synthetic conditions.[4][5]

Potential Degradation Pathways

Based on the chemical functionalities present in 3-Chloro-3-(4-fluorophenyl)acrylonitrile, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing robust experimental protocols and for identifying potential impurities or byproducts.

Hydrolysis under Basic Conditions

One of the most significant potential degradation pathways is hydrolysis, particularly under basic conditions. While a direct SN2 substitution of the chloride by a hydroxide ion is sterically and electronically disfavored for vinyl chlorides[6][7], an alternative mechanism involving the nitrile group is likely. The primary site of nucleophilic attack by hydroxide is the nitrile carbon. This leads to the formation of an α-chloro amide intermediate, which can then undergo intramolecular cyclization to yield a ketone upon workup.[6][7][8]

reactant 3-Chloro-3-(4-fluorophenyl)acrylonitrile intermediate1 α-Chloro Amide Intermediate reactant->intermediate1 OH⁻ (aq) product Ketone Product intermediate1->product Intramolecular Cyclization & Workup

Caption: Proposed hydrolysis pathway of 3-Chloro-3-(4-fluorophenyl)acrylonitrile under basic conditions.

Nucleophilic Addition to the Alkene

The α,β-unsaturated system is susceptible to nucleophilic attack. Soft nucleophiles, in particular, can undergo a Michael-type addition to the β-carbon of the alkene.[9][10] This would lead to the formation of a saturated acrylonitrile derivative.

reactant 3-Chloro-3-(4-fluorophenyl)acrylonitrile product Michael Adduct reactant->product Nucleophile (e.g., R₂NH, RS⁻) cluster_prep Sample Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Mix with NaOH Solution prep1->prep2 react Incubate at Controlled Temperature prep2->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench with HCl sample->quench add_std Add Internal Standard quench->add_std analyze Analyze by HPLC or GC-MS add_std->analyze

Sources

Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this substrate—a vinyl chloride bearing both an electron-withdrawing nitrile and a fluorophenyl group—present distinct challenges that necessitate careful catalyst and reaction condition selection. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high-yielding and reproducible results.

Introduction: The Challenge of Coupling an Electron-Deficient Vinyl Chloride

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1] However, the reactivity of the organic halide is a critical parameter, with the general trend being I > Br > OTf >> Cl.[2][3] Vinyl chlorides, like 3-Chloro-3-(4-fluorophenyl)acrylonitrile, are notoriously less reactive than their bromide or iodide counterparts. This is primarily due to the stronger carbon-chlorine bond, which makes the rate-determining oxidative addition step of the catalytic cycle more challenging.[4][5]

The substrate is further complicated by the presence of an electron-withdrawing nitrile group, which can influence the electronic properties of the double bond and potentially coordinate to the palladium center. The steric hindrance around the vinyl chloride also plays a significant role in catalyst selection. This guide will walk you through a logical approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) - Catalyst and Ligand Selection

Q1: My initial attempts at the Suzuki coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile with a standard catalyst like Pd(PPh₃)₄ have failed. Why is this, and what should I try next?

Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for the coupling of unactivated or challenging substrates like vinyl chlorides.[6] The triphenylphosphine ligands are not electron-rich enough to facilitate the difficult oxidative addition of the C-Cl bond to the Pd(0) center.

Your next step should be to employ a more sophisticated catalyst system. Modern Suzuki-Miyaura couplings of aryl and vinyl chlorides rely on bulky, electron-rich phosphine ligands.[4][7] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

Recommended Ligand Classes to Explore:

  • Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging Suzuki couplings.[8][9] They are characterized by a biaryl backbone that provides significant steric bulk and electron-donating character. For your substrate, SPhos is an excellent starting point due to its proven efficacy in a wide range of couplings.[9]

  • Dialkylphosphinobiphenyl Ligands: These ligands, also developed by the Buchwald group, are highly effective for couplings of aryl chlorides and can be screened for your vinyl chloride substrate.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki couplings of aryl chlorides.[10] They are strong sigma-donors and can form very stable palladium complexes.

Q2: Should I use a pre-catalyst or generate the active Pd(0) species in situ?

For reproducibility and ease of use, employing a commercially available, air-stable palladium pre-catalyst is highly recommended. These are typically Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. Palladacycles are a common and effective type of pre-catalyst.[8] Using a pre-catalyst can lead to more consistent results compared to generating the active catalyst from a Pd(0) source like Pd₂(dba)₃ and a separate ligand, which can be more sensitive to air and moisture.

Q3: How do I choose between different bulky phosphine ligands like SPhos, XPhos, and RuPhos?

While all these ligands are designed for challenging couplings, subtle differences in their steric and electronic properties can lead to significant variations in performance for a specific substrate. A systematic screening approach is the most logical path forward.

LigandKey CharacteristicsRecommended Starting Point For Your Substrate
SPhos 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl. Generally highly effective for a broad range of substrates.[9]Primary recommendation. Its balance of steric bulk and electron-donating properties makes it a robust choice.
XPhos 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl. More sterically hindered than SPhos.A good second choice if SPhos gives suboptimal results. The increased bulk can sometimes improve reductive elimination.
RuPhos 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl. Often used for couplings involving heteroaryl substrates.Worth screening, especially if side reactions are observed with other ligands.

FAQs - Reaction Optimization and Troubleshooting

Q1: I'm seeing some product formation, but the yield is low and the reaction stalls. What are the likely causes?

Low yield and stalling can stem from several factors:

  • Inefficient Catalyst Activation or Decomposition: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For challenging couplings, stronger bases are often required. While sodium carbonate (Na₂CO₃) is common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[11]

  • Incorrect Solvent: The solvent must solubilize all reactants and stabilize the catalytic species.[12] Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used, often with a small amount of water to aid in the dissolution of the inorganic base.[13]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with water or other protic sources to regenerate the corresponding arene, thus reducing the amount of nucleophile available for the coupling.[14] Using anhydrous solvents and a strong base can sometimes mitigate this.

Q2: I'm observing significant amounts of a dehalogenated byproduct (the starting material with the chlorine replaced by hydrogen). How can I prevent this?

Dehalogenation is a known side reaction in palladium-catalyzed couplings and can occur via a competing reaction pathway.[14]

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different bulky phosphine ligands is recommended.

  • Base Selection: A weaker base might favor the dehalogenation pathway. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvent System: The solvent can influence the reaction pathway. Try different solvent systems, such as switching from dioxane/water to toluene/water.

Q3: How can I monitor the progress of my reaction effectively?

Regular monitoring is key to understanding your reaction's kinetics and identifying when it has reached completion or stalled.

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis.[15]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For substrates with a suitable NMR handle, such as the fluorine atom in your molecule, ¹⁹F NMR can be a powerful tool for in-situ reaction monitoring without the need for sample workup.[17]

Experimental Protocols

Protocol 1: Catalyst System Screening for the Suzuki Coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

This protocol outlines a parallel screening experiment to identify the optimal palladium catalyst and ligand.

Materials:

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligands: SPhos, XPhos, RuPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Anhydrous 1,4-dioxane and degassed water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the respective ligand to each reaction vial.

  • Add 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the arylboronic acid, and the base to each vial.

  • Add the solvent mixture to each vial.

  • Seal the vials and place them in a pre-heated heating block or oil bath at 80-100 °C.

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative product formation for each catalyst system.

Protocol 2: Optimized General Procedure for the Suzuki Coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

This protocol provides a starting point for a scaled-up reaction based on the results of the screening.

Materials:

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Optimized Palladium Pre-catalyst/Ligand system (e.g., Pd(OAc)₂/SPhos, 2 mol% Pd)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/Water (10:1, 5 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the palladium pre-catalyst, ligand, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, arylboronic acid, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Interpretation and Visualization

The following table provides a hypothetical outcome of the catalyst screening described in Protocol 1 to illustrate the expected differences in performance.

Catalyst System (Pd Pre-catalyst + Ligand)Conversion (%)Desired Product (%)Dehalogenated Byproduct (%)
Pd(OAc)₂ + PPh₃< 5< 5-
Pd(OAc)₂ + SPhos> 95905
Pd(OAc)₂ + XPhos> 958510
Pd(OAc)₂ + RuPhos80708

Troubleshooting Workflow Diagram

Suzuki_Troubleshooting start Low Yield or No Reaction catalyst Screen Bulky Phosphine Ligands (SPhos, XPhos, etc.) start->catalyst base Optimize Base (K3PO4, Cs2CO3) catalyst->base solvent Adjust Solvent System (Dioxane/H2O, Toluene/H2O) base->solvent dehalogenation High Dehalogenation? solvent->dehalogenation dehalogenation->catalyst Re-screen Ligands success High Yield dehalogenation->success No

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'L2 OxAdd->Transmetal Transmetalation (R'-B(OR)2) RedElim Product R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2440.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Available from: [Link]

  • Hein, J. E. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). Available from: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
  • ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2025). Available from: [Link]

Sources

Technical Support Center: Solvent Effects on the Stability of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am dissolving 3-Chloro-3-(4-fluorophenyl)acrylonitrile in a protic solvent (e.g., methanol, ethanol, water) and observing degradation over time. What is happening?

A1: Understanding Degradation in Protic Solvents

While 3-Chloro-3-(4-fluorophenyl)acrylonitrile is generally unreactive towards nucleophilic substitution at the vinyl chloride position due to resonance stabilization, degradation in protic solvents can still occur, primarily through two potential pathways: hydrolysis of the nitrile group and, to a lesser extent, potential slow dehydrochlorination, especially under basic conditions.[1][2][3]

  • Nitrile Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis in the presence of water or other protic solvents, particularly under acidic or basic conditions.[4][5] This reaction proceeds in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[5]

  • Dehydrochlorination: Although the C-Cl bond in vinyl chlorides is strong, prolonged exposure to certain conditions in a protic solvent, especially with traces of basic impurities, could potentially lead to a slow elimination of HCl (dehydrochlorination).[6][7]

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions allow, consider switching to a polar aprotic solvent such as acetonitrile (ACN), acetone, or dimethylformamide (DMF). These solvents are less likely to participate in hydrolysis reactions.[8]

  • pH Control: If a protic solvent is necessary, ensure the pH is neutral and buffered. Avoid acidic or basic conditions unless they are a required part of your reaction.

  • Temperature and Time: Minimize the time the compound is in a protic solvent and conduct your experiment at the lowest feasible temperature to reduce the rate of potential degradation.

  • Moisture Control: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, which can drive hydrolysis.

Q2: I am using a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) and still see some instability. What could be the cause?

A2: Instability in Aprotic Solvents

Polar aprotic solvents are generally a better choice for dissolving 3-Chloro-3-(4-fluorophenyl)acrylonitrile to maintain its stability. However, degradation can still occur due to the following reasons:

  • Trace Impurities: The presence of water, acidic, or basic impurities in the solvent can initiate degradation pathways as described in Q1. High-purity, anhydrous solvents are crucial.

  • Solvent Basicity: Some polar aprotic solvents, or their common impurities, can exhibit basic character, which may promote dehydrochlorination over time, especially at elevated temperatures.[9]

  • Light Sensitivity: While not extensively documented for this specific molecule, similar compounds can be light-sensitive. Exposure to UV or even ambient light can sometimes catalyze degradation.

Troubleshooting Steps:

  • Solvent Purity: Use freshly opened, high-purity, anhydrous grade solvents. Consider purifying the solvent if you suspect impurities.

  • Inert Atmosphere: Always handle the compound and prepare solutions under an inert atmosphere to prevent the introduction of moisture and oxygen.

  • Storage Conditions: Store solutions in the dark and at low temperatures (e.g., 2-8 °C) to minimize any potential light-induced or thermal degradation.

  • Blank Experiments: Run a blank experiment with just the solvent under your experimental conditions to check for the presence of any interfering impurities.

Q3: What are the likely degradation products of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, and how can I detect them?

A3: Identifying Potential Degradants

Based on the structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the primary degradation products are likely to arise from the hydrolysis of the nitrile group and dehydrochlorination.

Potential Degradation Products:

  • From Nitrile Hydrolysis:

    • Amide Intermediate: 3-Chloro-3-(4-fluorophenyl)acrylamide

    • Carboxylic Acid Final Product: 3-Chloro-3-(4-fluorophenyl)acrylic acid

  • From Dehydrochlorination:

    • (4-Fluorophenyl)propiolonitrile

Analytical Techniques for Monitoring Degradation:

The most effective way to monitor the stability of your compound and detect these potential degradation products is through chromatographic and spectroscopic techniques.[10][11][12][13]

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a good starting point. A UV detector can be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer will allow for the identification of the degradation products by their mass-to-charge ratio, providing strong evidence for their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for separation and identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of degradation has occurred, ¹H and ¹³C NMR can be used to characterize the structure of the degradation products in the mixture.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[15][16][17][18]

Objective: To intentionally degrade 3-Chloro-3-(4-fluorophenyl)acrylonitrile under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Vials, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in a heating block at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated HPLC or LC-MS method to identify and quantify the degradation products.

Data Presentation

Table 1: Predicted Stability of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in Common Solvents

Solvent ClassExample SolventsPredicted StabilityPrimary Degradation RiskMitigation Strategy
Polar Protic Water, Methanol, EthanolLow to ModerateNitrile HydrolysisUse at low temperatures for short durations; maintain neutral pH.
Polar Aprotic Acetonitrile, Acetone, DMF, DMSOHighImpurity-driven degradationUse high-purity, anhydrous solvents under an inert atmosphere.
Non-Polar Hexane, TolueneHigh (low solubility)-Limited utility due to poor solubility.
Acidic Solutions with pH < 7LowAccelerated Nitrile HydrolysisAvoid unless required for the reaction.
Basic Solutions with pH > 7LowNitrile Hydrolysis & DehydrochlorinationAvoid unless required for the reaction.

Visualizations

degradation_pathway main 3-Chloro-3-(4-fluorophenyl)acrylonitrile amide 3-Chloro-3-(4-fluorophenyl)acrylamide main->amide Hydrolysis (H₂O, H⁺/OH⁻) dehydro (4-Fluorophenyl)propiolonitrile main->dehydro Dehydrochlorination (Base) acid 3-Chloro-3-(4-fluorophenyl)acrylic acid amide->acid Hydrolysis (H₂O, H⁺/OH⁻) troubleshooting_workflow start Observe Degradation solvent_type What is the solvent type? start->solvent_type protic Protic solvent_type->protic Protic aprotic Aprotic solvent_type->aprotic Aprotic check_ph Check pH protic->check_ph check_purity Check Solvent Purity & Water Content aprotic->check_purity neutral Neutral check_ph->neutral No acid_base Acidic/Basic check_ph->acid_base Yes impure Impure/Wet check_purity->impure Yes pure Pure/Anhydrous check_purity->pure No switch_solvent Switch to Aprotic Solvent neutral->switch_solvent buffer_solution Buffer to Neutral pH acid_base->buffer_solution use_anhydrous Use High-Purity Anhydrous Solvent impure->use_anhydrous check_light Protect from Light pure->check_light

Caption: Troubleshooting workflow for compound degradation.

References

  • Brainly.in. (2018, December 20). Why vinyl chloride does not go nucleophilic substitution? Retrieved from [Link]

  • Yoshinaga, T., Yamaye, M., Kito, T., Ichiki, T., Ogata, M., Chen, J., Fujino, H., Tanimura, T., & Yamanobe, T. (2004). Alkaline dechlorination of poly(vinyl chloride) in organic solvents under mild conditions.
  • Sathee Forum. (2025, October 10). Why is vinyl chloride (CH₂=CH–Cl) less reactive towards nucleophilic substitution than ethyl chloride (CH₃–CH₂–Cl) ? Retrieved from [Link]

  • Filo. (2024, December 20). Ith alkyl halides. ward nucleophilic substitution , when vinyl chloride f.. Retrieved from [Link]

  • Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? Retrieved from [Link]

  • YouTube. (2021, November 10). RESONANCE (PART 7):Why allyl chloride undergo hydrolysis readily but vinyl chloride do not? Retrieved from [Link]

  • Journal of the University of Chemical Technology and Metallurgy. (2007). chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. 42(1), 29-34.
  • Quora. (2017, June 29). Why are allyl chlorides hydrolysed much more easily than vinyl halides? Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • PubMed. (2023, August). Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water-Soluble Products via Sequential Dechlorination, Heterolytic Oxirane Ring-Opening, and Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 31 Detection Methods to Monitor the Degradation of Organic Chloramines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2024, August 14). PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How will you prepare vinyl chloride? Complete the reaction of vinyl chloride with the following substances. 1. H_2O 2. KOH 3. Hydrolysis. Retrieved from [Link]

  • MDPI. (n.d.). Dechlorination of Polyvinyl Chloride via Solvothermal Treatment with Glycerol. Retrieved from [Link]

  • YouTube. (2023, July 22). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? Retrieved from [Link]

  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Quora. (2018, April 5). Why is vinyl halide inert towards both SN¹ and SN² reactions? Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Poly(ethylene glycol) enhanced dehydrochlorination of poly(vinyl chloride). Retrieved from [Link]

  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Effect of Solvent (Plasticizers) on PVC Degradation. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Quora. (2018, July 26). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). NS7. Solvent Effects in NS. Retrieved from [Link]

  • ResearchGate. (2025, July 9). Effects of solvent on degradation of poly(vinyl chloride). Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). Thermal degradation of copolymers of styrene and acrylonitrile. II. Reaction products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Battelle. (n.d.). Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. Retrieved from [Link]

  • YouTube. (2021, September 16). Nucleophilicity of Halides in both polar protic solvent vs. polar aprotic solvent. Retrieved from [Link]

  • YouTube. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • YouTube. (2021, December 25). Aryl & Vinyl Halides: Inert Towards SN1/SN2. Retrieved from [Link]

  • PubMed. (n.d.). Vinyl chloride and vinyl benzene (styrene)--metabolism, mutagenicity and carcinogenicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of chlorinated ethenes to form vinyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 3-Chloro-3-(4-fluorophenyl)acrylonitrile by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide: Navigating Unexpected Signals in Your NMR Spectrum

The appearance of unexpected peaks in an NMR spectrum is a common challenge that can arise from various sources, including residual solvents, reaction byproducts, or degradation products.[1][2] This section provides a systematic approach to identifying these unknown signals.

Q1: My ¹H NMR spectrum of 3-Chloro-3-(4-fluorophenyl)acrylonitrile shows unexpected peaks. What is the first step I should take?

A1: The initial and most crucial step is to differentiate between signals from your compound of interest and those from extraneous sources.

Workflow for Initial Peak Assessment:

  • Reference Spectrum Comparison: Compare your acquired spectrum against a known reference spectrum of pure 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Any additional peaks are likely impurities or artifacts.[1]

  • Solvent Peak Identification: Cross-reference the chemical shifts of the unexpected peaks with standard tables of common NMR solvent impurities.[3][4] The deuterated solvent you use is never 100% pure and will always show a residual peak. For instance, in CDCl₃, a singlet often appears around 7.26 ppm.[5] Water is also a frequent contaminant, typically seen as a broad singlet around 1.56 ppm in CDCl₃.[6]

  • Spinning Sidebands Check: These artifacts appear as small, symmetrical peaks on either side of a large signal. To confirm if a peak is a spinning sideband, alter the sample's spinning rate; the sidebands will shift their position, while true chemical signals will not.[1]

Q2: I've identified some signals that are not from solvents or spinning sidebands. How can I deduce the structure of these unknown impurities?

A2: Structural elucidation of unknown impurities requires a logical, step-by-step analysis of the synthetic route and the NMR data.

Logical Framework for Impurity Identification:

dot graph "impurity_identification_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Workflow for Impurity Identification"; fontsize = 10; fontname = "Arial"; } enddot Caption: A logical workflow for identifying unknown impurities.

Detailed Steps:

  • Analyze the Synthetic Route: 3-Chloro-3-(4-fluorophenyl)acrylonitrile is often synthesized via a Vilsmeier-Haack type reaction from 4-fluoroacetophenone.[7][8] Understanding the mechanism of this reaction is key to predicting potential side products. The Vilsmeier reagent, formed from a substituted amide and phosphorus oxychloride, is a weak electrophile that reacts with electron-rich aromatic compounds.[9][10]

  • Hypothesize Potential Impurities: Based on the reaction, consider the following possibilities:

    • Geometric Isomers (E/Z): The double bond in the product allows for the formation of both E and Z isomers. These will have distinct NMR signals. The vinyl proton and the aromatic protons will likely show different chemical shifts for each isomer.[11][12]

    • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially during aqueous workup, which can lead to the formation of an amide (-CONH₂) or a carboxylic acid (-COOH).[13][14][15][16][17]

    • Unreacted Starting Materials: Residual 4-fluoroacetophenone or other reagents may be present.

  • Utilize 2D NMR: If the 1D spectra are complex, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • Confirmation by Spiking: If a potential impurity is commercially available, you can add a small amount of the pure substance to your NMR sample. An increase in the intensity of the corresponding peaks in your spectrum provides strong evidence for its identity.[6]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the NMR analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile and its common impurities.

Q3: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the pure (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile?

A3: The expected NMR data for the (Z)-isomer are summarized below. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[18]

Nucleus Chemical Shift (ppm) Description Reference
¹H NMR 7.03–8.34Multiplet, Aromatic protons[19]
7.63Singlet, Vinyl proton[19]
¹³C NMR 117.5Nitrile carbon (-CN)[19]
116.1–134.1Fluorinated aromatic carbons (showing C-F coupling)[19]
101.6Chlorine-bearing carbon (-CCl)[19]
¹⁹F NMR VariesA single resonance is expected for the fluorine atom on the phenyl ring. The exact chemical shift is sensitive to the electronic environment.[20][21]
Q4: My spectrum shows two distinct sets of signals that look very similar. Could this be due to E/Z isomerism?

A4: Yes, this is a strong possibility. The E and Z isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are diastereomers and will have different NMR spectra.

  • ¹H NMR: The chemical shift of the vinyl proton is particularly sensitive to the geometry of the double bond. The spatial arrangement of the substituents will cause this proton to experience different shielding/deshielding effects in the E and Z forms.

  • ¹⁹F NMR: The chemical shift of the fluorine atom can also differ between the two isomers.

  • 2D NOESY/EXSY: These experiments can be used to confirm the presence of isomers that are in chemical exchange.[22]

Q5: I see a broad singlet in my ¹H NMR spectrum that disappears when I add a drop of D₂O to my sample. What could this be?

A5: A signal that disappears upon the addition of D₂O is indicative of an exchangeable proton, such as those in -OH or -NH₂ groups.[23] In the context of 3-Chloro-3-(4-fluorophenyl)acrylonitrile analysis, this could point to the presence of a hydrolysis product.

  • Amide Impurity: If the nitrile group has been partially hydrolyzed to an amide (3-Chloro-3-(4-fluorophenyl)acrylamide), the -NH₂ protons would appear as a broad signal that would exchange with D₂O.

  • Carboxylic Acid Impurity: Complete hydrolysis would lead to the corresponding carboxylic acid (3-Chloro-3-(4-fluorophenyl)acrylic acid). The -COOH proton is also exchangeable and often appears as a very broad singlet at a downfield chemical shift (>10 ppm).

Q6: How can ¹⁹F NMR be particularly useful in analyzing my sample?

A6: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:

  • High Sensitivity and 100% Natural Abundance: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it easy to detect.[20]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which often leads to better resolution of signals, even for structurally similar compounds like isomers.[21]

  • Coupling Information: ¹⁹F nuclei couple to nearby ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling).[21][24] The magnitude of these couplings can help in assigning the structure of impurities.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your 3-Chloro-3-(4-fluorophenyl)acrylonitrile sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard.

  • Shimming: After inserting the sample into the spectrometer, ensure the magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.[23]

Protocol 2: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton exchange.[23]

  • Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms the presence of an exchangeable proton.

References

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Pautler, R. G., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2053–2056. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Drug Approvals International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • Organic Spectroscopy International. (2017, February 16). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]

  • Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2). Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • MDPI. (n.d.). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Retrieved from [Link]

Sources

Preventing polymerization of acrylonitrile derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and handling of acrylonitrile derivatives. This guide is designed to provide you, the researcher, with in-depth technical knowledge and practical troubleshooting advice to navigate the challenges associated with these highly reactive monomers. Uncontrolled polymerization is a critical issue that can compromise experimental results, lead to product loss, and pose significant safety hazards. Here, we dissect the underlying causes of unwanted polymerization and provide robust, field-proven protocols to ensure the success and safety of your synthetic work.

Understanding the Core Challenge: The Reactivity of Acrylonitrile Derivatives

Acrylonitrile and its derivatives are α,β-unsaturated nitriles, a class of monomers highly susceptible to polymerization. The primary mechanism driving this process is free-radical addition polymerization .[1] This chain reaction consists of three key stages:

  • Initiation: The process begins when an initiator, such as a peroxide or even incidental light, generates a free radical. This highly reactive species attacks the carbon-carbon double bond of the acrylonitrile monomer, breaking the π-bond and creating a new radical.[1]

  • Propagation: The newly formed radical monomer then attacks another monomer molecule, adding it to the chain and transferring the radical to the new end. This step repeats rapidly, leading to the formation of a long polymer chain.[1]

  • Termination: The growth of the polymer chain ceases when two radical ends meet and combine, either through coupling or disproportionation, neutralizing the radicals.[1]

Anionic polymerization can also occur, particularly in the presence of strong bases or nucleophiles.[2][3] The extreme speed of these polymerization reactions, which are often highly exothermic, can lead to a dangerous runaway reaction, causing a rapid increase in temperature and pressure within the reaction vessel.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with acrylonitrile derivatives.

Q1: My acrylonitrile derivative polymerized unexpectedly during my reaction. What are the most common causes?

A1: Unexpected polymerization is a frequent issue stemming from several potential triggers. The most common culprits are:

  • Ineffective Inhibitor Action: Commercial monomers are stabilized with inhibitors. If the inhibitor was unintentionally removed or has been depleted, the monomer is primed for polymerization.

  • Contamination: The presence of unintended initiators is a primary cause. Peroxides (often found in solvents like THF or diethyl ether), strong acids, strong bases, or certain metal impurities can kickstart the polymerization process.[5][6][7]

  • Elevated Temperature: Heat accelerates the rate of radical formation and polymerization.[8][9] Reactions conducted at high temperatures or with poor temperature control are at high risk. Even localized hot spots can be problematic.

  • Light Exposure: UV light can provide the energy needed to initiate radical formation.[6][10] Reactions should be shielded from light, for instance, by wrapping the flask in aluminum foil.[5]

Q2: What are polymerization inhibitors and how do they function?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during transport and storage.[11] They work by scavenging free radicals, effectively terminating the polymerization chain before it can propagate.[5][11] For acrylonitrile and its derivatives, the most common inhibitors are phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ) .[5] These inhibitors require the presence of dissolved oxygen to be effective, as they are oxidized to quinones, which are the active radical-trapping species.[12][13]

Q3: Is it always necessary to remove the inhibitor before my reaction?

A3: Yes, in most cases, the inhibitor must be removed immediately before use. The inhibitor's function is to prevent polymerization, and its presence will interfere with your desired polymerization reaction or could potentially interfere with other non-polymerization synthetic steps.

Q4: What is the safest and most effective method for removing the inhibitor?

A4: The recommended method for removing phenolic inhibitors like MEHQ is column chromatography using basic alumina .[5][14][15] This technique is effective, relatively safe, and performed at room temperature, minimizing the risk of thermally induced polymerization.[5][15]

Alternative methods include:

  • Vacuum Distillation: This separates the monomer from the less volatile inhibitor. However, heating the monomer increases the risk of polymerization.[5][15] If this method is used, it is critical to employ the lowest possible temperature and pressure.

  • Washing with Base: Inhibitors like hydroquinone can be extracted by washing the monomer with an aqueous base solution (e.g., dilute NaOH), which converts the phenol into a water-soluble salt.[5] This is followed by separation, drying, and careful handling of the purified monomer.

Crucially, once the inhibitor is removed, the monomer is no longer stabilized and must be used immediately. [5][15]

Q5: How should I store and handle inhibitor-free acrylonitrile derivatives?

A5: Once purified, the monomer is extremely vulnerable to polymerization. Strict handling protocols are mandatory:

  • Use Immediately: The best practice is to use the inhibitor-free monomer without delay.[5]

  • Cold and Dark Storage: If brief storage is unavoidable, keep the monomer in a tightly sealed, opaque container at low temperatures (e.g., in a refrigerator) to minimize thermal and light-induced polymerization.[5]

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides from atmospheric oxygen, which could act as initiators.

Q6: My reaction mixture is turning viscous and cloudy. What should I do?

A6: Increased viscosity, turbidity (cloudiness), or the formation of a solid precipitate are clear signs of polymerization.[5] If this occurs, you must act quickly to prevent a runaway reaction:

  • Cool the Reaction: Immediately immerse the reaction vessel in an ice bath to drastically slow the exothermic polymerization process.[5]

  • Dilute the Mixture: Adding a suitable solvent can help dissipate heat and reduce the concentration of reacting species, slowing the reaction rate.[5]

  • Add a "Shortstop" Inhibitor: In some cases, adding a small amount of an inhibitor like hydroquinone can quench the reaction.

Troubleshooting Guide: Common Scenarios & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of acrylonitrile derivatives.

Problem Scenario Potential Causes Recommended Actions & Solutions
Spontaneous polymerization occurs during the reaction setup (before initiator is added). 1. Incomplete inhibitor removal.2. Contaminated glassware (residual initiators).3. Exposure to heat or strong light.4. Peroxides present in solvents (e.g., THF, ether).1. Standardize and verify your inhibitor removal protocol.[5] Consider using the basic alumina column method for its reliability.[14][15]2. Ensure all glassware is scrupulously cleaned and dried.[5]3. Use a temperature-controlled reaction setup and shield the flask from light.[5]4. Purify solvents to remove peroxides before use.
Solid polymer forms during vacuum distillation for inhibitor removal. 1. Distillation temperature is too high.2. Insufficient inhibitor was present to protect the monomer at elevated temperatures.3. Contaminants in the distillation apparatus.1. Lower the distillation temperature by reducing the pressure (improving the vacuum).[5]2. Ensure the distillation setup is impeccably clean.3. Strongly consider switching to column chromatography as a safer alternative for inhibitor removal. [5][15]
The reaction works inconsistently; sometimes successful, other times polymerizing. 1. Variations in inhibitor removal efficiency.2. Inconsistent purity of reagents or solvents.3. Fluctuations in reaction conditions (temperature, light exposure).1. Implement a standardized, documented protocol for inhibitor removal.[5]2. Always use freshly purified solvents and high-purity reagents.3. Maintain strict control over reaction temperature and ensure consistent shielding from light.
The stored monomer (with inhibitor) turns yellow and becomes viscous over time. 1. Slow polymerization is occurring due to gradual inhibitor depletion.2. Prolonged exposure to heat and/or light.[5]3. Contamination of the storage vessel.1. Do not use the monomer. Dispose of it safely according to institutional guidelines.2. For future storage, use an opaque, tightly sealed container and store in a designated cool, dark, and well-ventilated area.[5][6][7]3. Monitor the inhibitor concentration if storing for extended periods.

Data Presentation & Protocols

Inhibitor Specifications
InhibitorTypical Concentration in Commercial AcrylonitrileReference
Monomethyl ether of hydroquinone (MEHQ)35-45 ppm[5]
Water0.2% - 0.5% by weight[5]
Experimental Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol details the standard laboratory method for removing phenolic inhibitors (e.g., MEHQ, HQ) from acrylonitrile derivatives.

Materials:

  • Acrylonitrile derivative containing inhibitor

  • Basic alumina (Activity I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Clean, dry collection flask

  • Anhydrous solvent for pre-wetting (optional, e.g., dichloromethane)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.

    • Slowly pour the basic alumina into the column, tapping the side gently to ensure even packing. A general guideline is to use approximately 10-20g of alumina for every 100 mL of monomer.[5]

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully and slowly pour the acrylonitrile derivative onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column under gravity. The phenolic inhibitor will be adsorbed onto the basic alumina.[5]

    • Collect the purified, inhibitor-free monomer in the collection flask.

  • Post-Purification:

    • The purified monomer is now highly reactive and should be used immediately for the intended synthesis.[5][15]

    • If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at low temperature, and preferably under an inert atmosphere.[5]

Visualizing the Process

Workflow for Inhibitor Removal and Monomer Handling

InhibitorRemovalWorkflow start Start: Monomer with Inhibitor prep_column Prepare Basic Alumina Column start->prep_column pass_monomer Pass Monomer Through Column prep_column->pass_monomer collect_monomer Collect Purified (Inhibitor-Free) Monomer pass_monomer->collect_monomer decision Use Immediately? collect_monomer->decision use_now Proceed with Synthesis decision->use_now Yes store Store Temporarily: - Cold (Refrigerator) - Dark Container - Inert Atmosphere decision->store No end_use Use Stored Monomer ASAP store->end_use

Caption: Workflow for inhibitor removal using an alumina column.

Troubleshooting Logic for Unwanted Polymerization

TroubleshootingPolymerization start Unwanted Polymerization Observed q1 Was the inhibitor removed? start->q1 a1_yes Monomer was unstabilized. q1->a1_yes Yes a1_no Inhibitor may be depleted or ineffective. q1->a1_no No q2 Was the reaction heated or exposed to light? a2_yes Thermal or photo- initiation is likely. q2->a2_yes Yes a2_no Consider other causes. q2->a2_no No q3 Were solvents and reagents peroxide-free? a3_yes Contamination is less likely to be the primary cause. q3->a3_yes Yes a3_no Peroxide contamination is a probable initiator. q3->a3_no No solution1 Solution: Use inhibitor-free monomer immediately after purification. a1_yes->solution1 a1_no->q2 solution2 Solution: Control temperature strictly and shield from light. a2_yes->solution2 a2_no->q3 solution3 Solution: Purify all solvents and reagents before use. a3_no->solution3

Caption: Decision tree for troubleshooting unwanted polymerization.

References

  • Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?
  • Ineos. Acrylonitrile Safe Storage and Handling Guide. Scribd.
  • Grishin, D. F., et al. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing.
  • BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.
  • Unknown author. Effect of temperature on the polymerization of acrylonitrile. ResearchGate.
  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com.
  • Unknown author. (2024, September 18). Insights of mechanism and kinetics of acrylonitrile aqueous precipitation polymerization. Taylor & Francis Online.
  • Unknown author. (2025, January 6). What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Mettler Toledo. Safe Storage of Acrylonitrile.
  • OSHA. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
  • Unknown author. Acrylonitrile: Polymers, Copolymers & Polymerization. Study.com.
  • Ji, B. C., et al. Effect of Low-Temperature Solution Polymerization Conditions of Acrylonitrile on the Molecular Characteristics of Polyacrylonitrile.
  • Unknown author. Acrylonitrile. Scribd.
  • Naseem, A., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
  • Malofsky, B. M., et al. Polymerization inhibitor for vinyl-containing materials. Google Patents.
  • Unknown author. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Scirp.org.
  • Unknown author. Effect of Oxygen on the Polymerization of Acrylonitrile.
  • Nufarm. Polymerization Inhibitors for Acrylonitrile.
  • Shukla, J., et al. (2010, March 30). A Comparative Study of Aqueous Polymerization of Acrylonitrile in Presence of Oxygen and Nitrogen Atmosphere. Asian Journal of Chemistry.
  • Unknown author. Stabilization of acrylonitrile polymerization by amphipathic polymers. ProQuest.
  • Unknown author. (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers? ResearchGate.
  • Unknown author. Inhibition of acrylonitrile polymerization. Google Patents.
  • Unknown author. Synthesis of acrylonitrile–butadiene–styrene copolymers through interface-initiated room-temperature polymerization. Reaction Chemistry & Engineering (RSC Publishing).
  • Avilés, M. A., et al. (2002). Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. Semantic Scholar.
  • Unknown author. Stabilization of acrylonitrile. Google Patents.
  • Unknown author. Acrylonitrile polymerization inhibitor as well as preparation method and application thereof.
  • Wikipedia. Polymerisation inhibitor.
  • CDH Fine Chemical. Acrylonitrile Stabilised for Synthesis (Vinyl Cyanide).
  • Unknown author. Method for the purification of acrylonitrile. Google Patents.
  • Unknown author. Acrylonitrile purification by extractive distillation. Google Patents.
  • Samuel, H.S., et al. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Baig, S. (2009, July). Cyanoacrylate. School of Chemistry | University of Bristol.
  • Unknown author. Stabilizer for styrene-acrylonitrile copolymers. Google Patents.
  • Chen, L., et al. (2020, February 11). Effects of oxygen on the structural evolution of polyacrylonitrile fibers during rapid thermal treatment. RSC Publishing.
  • Unknown author. Degradation and stabilization of polycyanoacrylates. AFINITICA.
  • Fantin, M., et al. Up in the air: oxygen tolerance in controlled/living radical polymerisation. PMC.
  • Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? YouTube.
  • Unknown author. (PDF) Effects of oxygen on the structural evolution of polyacrylonitrile fibers during rapid thermal treatment. ResearchGate.
  • Unknown author. Inhibition and Retardation of Vinyl Polymerization. ACS Publications.
  • Unknown author. Process for stabilizing acrylonitrile polymer solutions. Google Patents.
  • Unknown author. Acrylonitrile.
  • Matyjaszewski, K., et al. (2020). Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH.
  • Leonard, F., et al. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). AFINITICA.
  • Unknown author. Studies on the polymerisation of acrylonitrile.
  • Wikipedia. Acrylonitrile.
  • Unknown author. Method for preparing acrylic nitrile derivates. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-3-(4-fluorophenyl)acrylonitrile in Nucleophilic Vinylic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The family of 3-halo-3-arylacrylonitriles serves as a versatile scaffold in medicinal chemistry, offering a key electrophilic site for the introduction of various functionalities. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this class: 3-chloro-3-(4-fluorophenyl)acrylonitrile and 3-bromo-3-(4-fluorophenyl)acrylonitrile. By examining the underlying chemical principles and providing a detailed experimental protocol for their direct comparison, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: Structural and Electronic Landscape

The reactivity of 3-chloro-3-(4-fluorophenyl)acrylonitrile and its bromo-analog is fundamentally governed by the electronic and steric environment surrounding the carbon-carbon double bond. Both molecules share a common structural motif: a (4-fluorophenyl) group and a nitrile group attached to a halogenated alkene.

  • The Role of Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitrile group (-CN) and the fluorinated phenyl ring significantly polarizes the π-system of the alkene. This polarization renders the β-carbon (the carbon atom bonded to the halogen) highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the para-position of the phenyl ring further enhances this effect through its inductive electron-withdrawing properties.

  • The Halogen as a Leaving Group: The key difference between the two compounds lies in the identity of the halogen atom, which functions as the leaving group in a nucleophilic vinylic substitution (SNV) reaction. The propensity of a halogen to depart is intrinsically linked to its ability to stabilize a negative charge, which is inversely related to its basicity.

Theoretical Reactivity Comparison: The Leaving Group Effect

In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of the reaction rate. For halide ions, the leaving group ability increases down the group in the periodic table. This trend is a consequence of the increasing size and polarizability of the halide anion, as well as the decreasing strength of the carbon-halogen bond.

The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This principle strongly suggests that 3-bromo-3-(4-fluorophenyl)acrylonitrile will be more reactive towards nucleophiles than its chloro-counterpart. The weaker carbon-bromine bond is more readily cleaved upon nucleophilic attack, leading to a lower activation energy for the substitution reaction.

Proposed Experimental Comparison: A Head-to-Head Kinetic Study

To empirically validate the theoretical reactivity difference, a direct comparative kinetic study is proposed. This experiment is designed to monitor the rate of nucleophilic substitution on both the chloro- and bromo-acrylonitriles under identical conditions.

Synthesis of Starting Materials

A consistent and reproducible synthesis of both starting materials is crucial for a fair comparison. A plausible synthetic route commencing from 4-fluoroacetophenone is outlined below. The synthesis of the chloro-analog is a known transformation, and a similar strategy can be adapted for the bromo-derivative.

Synthesis_Workflow cluster_chloro Synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile cluster_bromo Proposed Synthesis of 3-bromo-3-(4-fluorophenyl)acrylonitrile A1 4-Fluoroacetophenone I1 Intermediate (Vilsmeier-Haack adduct) A1->I1 POCl₃, DMF P1 3-chloro-3-(4-fluorophenyl)acrylonitrile I1->P1 NH₂OH·HCl A2 4-Fluoroacetophenone I2 Intermediate (Vilsmeier-Haack type adduct) A2->I2 POBr₃, DMF P2 3-bromo-3-(4-fluorophenyl)acrylonitrile I2->P2 NH₂OH·HCl

Caption: Proposed parallel synthesis of the target compounds.

Experimental Protocol for Synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile: This protocol is adapted from known procedures.[1]

  • To a solution of 4-fluoroacetophenone (1.0 eq) in N,N-dimethylformamide (DMF, 7 volumes) at approximately 40°C, add phosphoryl chloride (POCl₃, 1.75 eq) dropwise, maintaining the temperature.

  • Stir the reaction mixture at 40°C overnight. Monitor the reaction for the formation of the intermediate by HPLC.

  • To the reaction mixture, add a solution of hydroxylamine hydrochloride (1.1 eq) in DMF (3 volumes) dropwise, maintaining the temperature below 45°C.

  • After stirring for 15 minutes, cool the reaction mixture to 15-20°C and slowly add water (10 volumes) dropwise.

  • Cool the mixture to 5°C and hold for 20 minutes to allow for complete precipitation.

  • Filter the solid, wash with water, and dry under vacuum at 40°C to yield the title compound.

Proposed Experimental Protocol for Synthesis of 3-bromo-3-(4-fluorophenyl)acrylonitrile:

  • To a solution of 4-fluoroacetophenone (1.0 eq) in DMF (7 volumes) at approximately 40°C, add phosphorus oxybromide (POBr₃, 1.75 eq) portionwise, maintaining the temperature.

  • Stir the reaction mixture at 40-50°C overnight. Monitor the reaction by HPLC.

  • To the reaction mixture, add a solution of hydroxylamine hydrochloride (1.1 eq) in DMF (3 volumes) dropwise, maintaining the temperature below 50°C.

  • Follow steps 4-6 from the protocol for the chloro-analog to isolate the bromo-derivative.

Kinetic Experiment: Monitoring Nucleophilic Substitution by ¹H NMR

A reliable method for monitoring the progress of the reaction is essential for a kinetic study. In-situ ¹H NMR spectroscopy offers a non-invasive and quantitative approach to track the consumption of the starting material and the formation of the product in real-time.

Reaction Scheme:

A model nucleophilic substitution reaction using a common nucleophile, such as piperidine, is proposed.

Caption: Nucleophilic vinylic substitution with piperidine.

Experimental Protocol for Kinetic Comparison:

  • Sample Preparation:

    • In two separate NMR tubes, prepare a solution of the internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in a deuterated solvent suitable for the reaction temperature (e.g., DMSO-d₆).

    • To the first NMR tube, add 3-chloro-3-(4-fluorophenyl)acrylonitrile to a final concentration of 0.1 M.

    • To the second NMR tube, add 3-bromo-3-(4-fluorophenyl)acrylonitrile to a final concentration of 0.1 M.

  • Reaction Initiation and Monitoring:

    • Acquire a t=0 ¹H NMR spectrum for each sample.

    • To each NMR tube, add a solution of piperidine (2.0 eq) in the same deuterated solvent.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-4 hours). The reaction should be maintained at a constant temperature (e.g., 25°C) within the NMR spectrometer.

  • Data Analysis:

    • For each time point, integrate the signal corresponding to a unique proton on the starting material and a unique proton on the product.

    • Normalize these integrals to the integral of the internal standard to determine the concentration of the starting material and product over time.

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rate and/or the rate constant (k) for each reaction by fitting the data to the appropriate rate law (likely second-order).

Expected Results and Data Presentation

Based on the principles of leaving group ability, it is anticipated that the reaction with 3-bromo-3-(4-fluorophenyl)acrylonitrile will proceed at a significantly faster rate than the reaction with the chloro-analog. This will be reflected in a steeper decay in the concentration of the bromo-starting material over time.

The quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundLeaving GroupInitial Rate (M/s) (Predicted)Rate Constant (k) (M⁻¹s⁻¹) (Predicted)
3-chloro-3-(4-fluorophenyl)acrylonitrileClSlowerk_cl
3-bromo-3-(4-fluorophenyl)acrylonitrileBrFasterk_br

Note: The values for the initial rate and rate constant are placeholders and would be determined from the experimental data. The key expected outcome is that k_br > k_cl .

Mechanistic Considerations and Causality

The proposed reaction is expected to proceed via a nucleophilic addition-elimination mechanism, which is common for nucleophilic vinylic substitution on electron-deficient alkenes.

Mechanism cluster_mech Reactants Substrate + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition Intermediate Carbanionic Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination (Rate-determining) Products Product + Leaving Group TS2->Products

Caption: Addition-elimination mechanism for SNV.

The choice of experimental conditions is guided by this mechanism. A polar aprotic solvent like DMSO is chosen to solvate the charged intermediate and transition states, thereby facilitating the reaction. The rate-determining step is typically the elimination of the leaving group from the carbanionic intermediate. The weaker C-Br bond compared to the C-Cl bond lowers the energy of the transition state for the elimination step (TS2), thus accelerating the overall reaction rate for the bromo-compound.

Conclusion and Field-Proven Insights

This guide provides a comprehensive framework for comparing the reactivity of 3-chloro- and 3-bromo-3-(4-fluorophenyl)acrylonitrile. The fundamental principles of organic chemistry predict a higher reactivity for the bromo-derivative due to the superior leaving group ability of bromide compared to chloride.

The detailed experimental protocol presented herein offers a robust and quantitative method for verifying this prediction. For researchers in drug development and synthetic chemistry, understanding these reactivity differences is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. In practical terms, while the chloro-analog may be more cost-effective, the enhanced reactivity of the bromo-compound could lead to milder reaction conditions, shorter reaction times, and potentially cleaner reaction profiles, which are significant advantages in multi-step syntheses. The choice between these two valuable intermediates will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target.

References

  • EP0044002B1 - Process for preparing 3-bromo-4-fluorobenzaldehyde (-acetals)
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P
  • (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile - Drug Approvals International. [Link]

  • On-line NMR reaction monitoring - Magritek. [Link]

  • The rich mechanistic world of nucleophilic vinylic (SNV) substitution - ResearchGate. [Link]

Sources

Halogen Wars: A Comparative Analysis of the Cytotoxic Effects of Fluorinated versus Chlorinated Phenylacrylonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacrylonitrile Scaffold and the Rationale for Halogenation

In the landscape of modern medicinal chemistry, the 2-phenylacrylonitrile framework has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The inherent reactivity of the α,β-unsaturated nitrile system, coupled with the versatility of aromatic substitution, provides a fertile ground for the design of novel anticancer agents. The introduction of halogen atoms, particularly fluorine and chlorine, into this scaffold is a well-established strategy to modulate the physicochemical and pharmacological properties of lead compounds.[3][4] Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, thereby impacting its overall cytotoxic potency and selectivity.[5]

This guide provides a comparative analysis of the cytotoxic effects of fluorinated versus chlorinated phenylacrylonitriles, synthesizing available experimental data to elucidate the nuanced structure-activity relationships (SAR) governed by the choice of halogen substituent. We will delve into the experimental data, present standardized protocols for assessing cytotoxicity, and offer insights into the mechanistic underpinnings of their anticancer activity.

Comparative Cytotoxicity: A Data-Driven Analysis

Compound ClassSpecific CompoundCancer Cell Line(s)Cytotoxicity (IC₅₀/GI₅₀)Reference
Fluorinated Methoxy-substituted phenylacrylonitrile (Compound 2b)MCF-7 (Breast)IC₅₀: 34 µM[6]
Chlorinated (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrileHT29 (Colon), BE2-C (Neuroblastoma)GI₅₀: 0.52–3 µM[1]
Chlorinated (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)GI₅₀: 0.127 ± 0.043 µM[1]
Chlorinated (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast)GI₅₀: 10–206 nM

Analysis of Cytotoxicity Data:

The available data suggests that chlorinated phenylacrylonitriles tend to exhibit more potent cytotoxic effects compared to their fluorinated counterparts, often displaying activity in the sub-micromolar to nanomolar range.[1] For instance, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile demonstrates a GI₅₀ of 0.127 µM against the MCF-7 breast cancer cell line.[1] In contrast, a methoxy-substituted fluorinated phenylacrylonitrile showed an IC₅₀ of 34 µM against the same cell line.[6]

This disparity in potency can be attributed to several factors. The larger atomic radius and greater polarizability of chlorine compared to fluorine can lead to more favorable van der Waals interactions within the binding pocket of a target protein. Furthermore, the electronic effects of chlorine can influence the reactivity of the acrylonitrile moiety, potentially enhancing its susceptibility to nucleophilic attack by biological macromolecules, a common mechanism of action for this class of compounds.

It is crucial to note that the position and number of halogen substituents, as well as the nature of other functional groups on the aromatic rings, play a significant role in determining the overall cytotoxicity. For example, the presence of a nitro group in conjunction with dichlorination appears to significantly enhance the cytotoxic potency against breast cancer cells.[1]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized assays are employed to evaluate the cytotoxic effects of novel compounds. The MTT and Lactate Dehydrogenase (LDH) assays are two of the most widely used methods in this regard.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and chlorinated phenylacrylonitriles) and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).


}

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[4][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead or damaged cells, and calculate the percentage of cytotoxicity.


}

LDH Assay Experimental Workflow

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic effects of phenylacrylonitriles are often attributed to their ability to act as Michael acceptors, leading to the alkylation of cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. This can disrupt critical cellular processes and trigger apoptosis.[2] The nature of the halogen substituent can influence this reactivity.


}

Influence of Halogenation on Cytotoxicity

Fluorine: The high electronegativity of fluorine can increase the metabolic stability of the molecule by strengthening the C-F bond and shielding adjacent C-H bonds from enzymatic oxidation.[12] This can lead to a longer biological half-life. However, the small size of fluorine may result in weaker binding interactions compared to chlorine.

Chlorine: The larger size and greater polarizability of chlorine can facilitate stronger van der Waals interactions with hydrophobic pockets in target proteins.[4] Furthermore, the electron-withdrawing nature of chlorine can enhance the electrophilicity of the β-carbon of the acrylonitrile moiety, making it a more potent Michael acceptor. This increased reactivity can lead to more efficient alkylation of cellular targets and, consequently, higher cytotoxicity.

Conclusion and Future Directions

The comparative analysis of fluorinated and chlorinated phenylacrylonitriles reveals distinct trends in their cytotoxic profiles. The available evidence suggests that chlorinated analogs, particularly those with multiple chlorine substituents, often exhibit superior potency against a range of cancer cell lines. This is likely due to a combination of enhanced binding interactions and increased reactivity of the acrylonitrile scaffold.

However, it is important to underscore that the choice of halogen is just one piece of the puzzle. The overall substitution pattern on the aromatic rings plays a critical role in defining the compound's activity and selectivity. Future research should focus on the synthesis and parallel screening of directly comparable fluorinated and chlorinated phenylacrylonitriles to provide a more definitive understanding of the SAR. Furthermore, detailed mechanistic studies are warranted to elucidate the specific cellular targets and signaling pathways affected by these compounds, which will be instrumental in the rational design of next-generation phenylacrylonitrile-based anticancer agents.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. [Link]

  • Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm (RSC Publishing). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed. [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. PubMed. [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ResearchGate. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. europepmc.org. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. NIH. [Link]

Sources

Comparative Analysis of Phenylacrylonitriles: A Deep Dive into the Biological Activity of Fluoro- vs. Methoxy-Substituted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry, α,β-unsaturated nitriles represent a privileged scaffold, forming the backbone of numerous compounds with significant biological activities, including potent anticancer properties.[1] The reactivity of the Michael acceptor system, combined with the diverse substitutions possible on the aromatic ring, allows for fine-tuning of their pharmacological profiles. This guide provides a comparative analysis of two such analogues: 3-Chloro-3-(4-fluorophenyl)acrylonitrile and its methoxy-substituted counterpart, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile . We will dissect how a single atomic substitution—an electron-withdrawing fluorine versus an electron-donating methoxy group—at the para-position of the phenyl ring fundamentally alters their chemical properties and subsequent biological impact.

This analysis is built upon a synthesis of existing data, structure-activity relationship (SAR) principles, and established experimental protocols to provide researchers with a predictive framework for their own drug discovery efforts.

Molecular Structure and Electronic Properties: The Foundation of Activity

The core difference between the two molecules lies in the electronic nature of the para-substituent, which dictates the electron density distribution across the entire molecule.

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile: The fluorine atom is a highly electronegative, electron-withdrawing group. This property increases the electrophilicity of the acrylonitrile's β-carbon, making the molecule a more potent Michael acceptor and enhancing its reactivity toward nucleophiles like the thiol groups in cysteine residues of proteins.[2]

  • (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile: In contrast, the methoxy group is electron-donating due to resonance. This increases the electron density in the aromatic ring, which can strengthen interactions with specific pharmacophore regions in biological targets.[3] This modification also tends to increase solubility in polar solvents.[2]

These electronic distinctions are critical, as they directly influence how each compound interacts with biological macromolecules, leading to divergent mechanisms of action and cytotoxic profiles.

Synthesis Pathway: A Generalized Approach

The synthesis of these (Z)-α,β-unsaturated nitriles is reliably achieved through a one-pot reaction starting from the appropriately substituted acetophenone. The Vilsmeier-Haack reaction conditions, employing phosphoryl chloride (POCl₃) and N,N-dimethyl formamide (DMF), generate an intermediate which is then reacted with hydroxylamine hydrochloride to yield the final product.[4] The Z-isomer is often favored due to steric and electronic stabilization effects.[2][5]

G cluster_0 Synthesis Workflow A Substituted Acetophenone (4-Fluoro or 4-Methoxy) C Intermediate Formation A->C 40°C B Vilsmeier-Haack Reagents (POCl₃, DMF) B->C E Final Product (Z)-3-Chloro-3-(aryl)acrylonitrile C->E Stirring at 40°C D Hydroxylamine Hydrochloride D->E F Purification (Filtration & Drying) E->F Cooling & Water Addition

Caption: Generalized synthetic workflow for 3-aryl-acrylonitriles.

Comparative Biological Profile

While direct head-to-head studies are limited, we can construct a robust comparison based on existing data for these and structurally related compounds. The choice of substituent appears to create a trade-off between general reactivity and target-specific interactions.

Antiproliferative and Cytotoxic Activity

The cytotoxic potential of acrylonitrile derivatives is well-documented against a variety of human cancer cell lines.[6][7] The difference in electronic properties between the fluoro and methoxy groups leads to distinct activity profiles.

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile : The enhanced electrophilicity conferred by the fluorine atom suggests a potential for broad-spectrum cytotoxicity. This is supported by reports of its antiproliferative activity in MCF-7 breast cancer cells with an IC₅₀ value of 8 µM.[2] The reactivity suggests a mechanism that may involve covalent modification of multiple protein targets.

  • (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile : The electron-donating methoxy group often leads to more selective activity. Studies on methoxy-substituted phenylacrylonitriles have shown selective cytotoxicity against specific cancer cell lines, such as MCF-7.[3] This selectivity may arise from optimized non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the active site of a specific enzyme, such as a protein kinase.[8]

Table 1: Comparative Cytotoxicity Data for Phenylacrylonitrile Analogues

Compound Class Substituent Cancer Cell Line Activity (IC₅₀/GI₅₀) Key Insight Reference
Chloro-phenyl-acrylonitrile 4-Fluoro MCF-7 (Breast) 8 µM Demonstrates notable antiproliferative activity. [2]
Methoxy-phenyl-acrylonitrile Methoxy MCF-7 (Breast) 34 µM Shows selective cytotoxicity. [3]
Thienyl-acrylonitrile 4-Hydroxy (Bioisostere) Hepatoma Cells < Sorafenib Potent kinase inhibitory activity. [8][9]

| Dichlorophenyl-acrylonitrile | Various | Broad Panel | 1.5 - 6.0 µM | Hydrophobic groups enhance broad-spectrum activity. |[6] |

Postulated Mechanisms of Action

The acrylonitrile scaffold is a known "warhead" that can engage with multiple biological targets. The substituent on the phenyl ring can direct the compound toward a specific mechanism.

  • Kinase Inhibition : Many aryl-acrylonitriles function as tyrosine kinase inhibitors.[8] The phenyl ring mimics the natural ATP substrate, placing the reactive acrylonitrile moiety in proximity to key active site residues. The methoxy group, with its potential for hydrogen bonding, may enhance binding affinity and selectivity for specific kinases like VEGFR-2, whereas the fluoro-analogue's activity might be less target-specific.[3][9]

  • Tubulin Polymerization Disruption : Certain acrylonitrile derivatives have been identified as microtubule-targeting agents, binding to the colchicine site of tubulin and preventing its polymerization.[10][11] This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[12]

  • Induction of Apoptosis : Regardless of the primary target, the ultimate fate of cancer cells treated with effective acrylonitrile compounds is often apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways, frequently involving the activation of caspase-3 and modulation of Bcl-2 family proteins.[9][13]

G cluster_pathway Potential Kinase Inhibition Pathway Drug Aryl-Acrylonitrile (Fluoro or Methoxy Analogue) Receptor Growth Factor Receptor (e.g., VEGFR-2) Drug->Receptor Inhibits Phosphorylation PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: A potential mechanism involving inhibition of a kinase signaling cascade.

Standardized Protocol: MTT Cell Viability Assay

To ensure reproducible and comparable data, adherence to a standardized protocol is paramount. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO, final concentration <0.5%) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The substitution of a fluorine atom with a methoxy group on the 3-chloro-3-phenylacrylonitrile scaffold significantly influences its biological activity.

  • The fluoro-substituted analogue acts as a more potent electrophile, suggesting a mechanism potentially driven by broad reactivity and covalent modification of proteins. This may result in potent but less selective cytotoxicity.

  • The methoxy-substituted analogue , with its electron-donating and hydrogen-bonding capabilities, is more likely to engage in specific, non-covalent interactions with a target protein. This could lead to higher selectivity for certain cancer cell types or enzyme isoforms, a desirable trait for targeted therapy.

Future research should focus on:

  • Direct Comparative Screening: A head-to-head evaluation of both compounds in a large panel of cancer cell lines (such as the NCI-60 panel) is essential to confirm the predicted differences in potency and selectivity.

  • Mechanism of Action Elucidation: Target identification studies, such as kinase profiling, cellular thermal shift assays (CETSA), and proteomic analyses, are needed to definitively identify the molecular targets of each compound.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By understanding the nuanced effects of these functional groups, drug development professionals can more rationally design the next generation of acrylonitrile-based therapeutics with improved efficacy and safety.

References

  • Title: Synthesis of α,β-Unsaturated Carbonyl-Based Compounds, Oxime and Oxime Ether Analogs as Potential Anticancer Agents for Overcoming Cancer Multidrug Resistance by Modulation of Efflux Pumps in Tumor Cells Source: PubMed URL: [Link]

  • Title: Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives Source: PubMed Central URL: [Link]

  • Title: Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction Source: ACS Publications URL: [Link]

  • Title: Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. Source: ResearchGate URL: [Link]

  • Title: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile Source: Drug Approvals International URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III Source: ScienceDirect URL: [Link]

  • Title: New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells Source: PubMed URL: [Link]

  • Title: Identification of 3-Aryl-1-benzotriazole-1-yl-acrylonitrile as a Microtubule-Targeting Agent (MTA) in Solid Tumors Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

A Researcher's Guide to the Electronic Landscape of Substituted Acrylonitriles: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Substituted acrylonitriles are a versatile class of organic compounds, forming the backbone of numerous advanced materials, from polymers to sophisticated components in organic electronics. The strategic placement of different functional groups (substituents) on the acrylonitrile framework can dramatically alter its electronic properties, thereby tuning its functionality for specific applications. Understanding these electronic alterations is paramount for rational molecular design. This guide provides an in-depth comparison of how computational studies, particularly those employing Density Functional Theory (DFT), are used to predict and analyze the electronic properties of these molecules, offering a powerful predictive lens for researchers, chemists, and material scientists.

The Rationale for Computational Scrutiny

Before a molecule is ever synthesized in a lab, computational chemistry allows for an in-silico exploration of its potential characteristics. This pre-emptive analysis is not merely a simulation but a foundational step in modern materials science. By calculating key electronic parameters, we can forecast a molecule's reactivity, stability, and optical properties. For substituted acrylonitriles, this means predicting how a given substituent will influence the molecule's ability to donate or accept electrons, a critical factor in the performance of organic semiconductors and other electronic devices.[1]

The workhorse of these investigations is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for medium to large-sized organic molecules.[2][3] DFT calculations help us visualize the distribution of electrons within the molecule and determine the energies of its frontier molecular orbitals.

Pillars of Electronic Property Analysis

To comprehend the electronic behavior of a substituted acrylonitrile, we focus on a set of core quantum chemical parameters:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to a molecule's capacity to donate an electron, while the LUMO's energy indicates its ability to accept an electron.[4]

  • HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4] A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It allows for the clear identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other species.[3]

Experimental Protocol: A Standard Computational Workflow

The process of computationally analyzing a substituted acrylonitrile follows a rigorous, multi-step protocol. Each step is a self-validating system, ensuring that the final calculated properties are derived from a physically realistic molecular state.

Step 1: Geometry Optimization The first and most critical step is to find the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry. This is achieved by performing a geometry optimization, where the computational software systematically adjusts bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

Step 2: Selection of Theoretical Method The accuracy of the results is highly dependent on the chosen theoretical model.

  • Functional: The "functional" is the heart of a DFT calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable results for a broad range of properties.[5]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the electron distribution. A set like 6-311++G(d,p) is considered a robust choice.[5][6] The "6-311" indicates the number of functions used for core and valence electrons, "++G" adds diffuse functions to better describe lone pairs and anions, and "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which is crucial for describing chemical bonds accurately.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed. This serves two purposes:

  • Verification: It confirms that the optimized structure is a true energy minimum (a stable molecule) and not a saddle point (a transition state). A true minimum will have no imaginary frequencies.

  • Thermodynamic Properties: It provides thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

Step 4: Calculation of Electronic Properties Using the validated, optimized geometry, a "single-point" energy calculation is performed to determine the electronic properties, including the energies of the HOMO and LUMO, the molecular electrostatic potential, and other relevant parameters.

Below is a diagram illustrating this standard computational workflow.

G cluster_workflow Computational Workflow for Electronic Properties cluster_outputs Calculated Properties A Step 1: Define Molecular Structure (Substituted Acrylonitrile) B Step 2: Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Frequency Analysis B->C Optimized Structure D Verify True Minimum? (No Imaginary Frequencies) C->D Calculated Frequencies D->B No (Re-optimize) E Step 4: Single-Point Energy Calculation (Using Optimized Geometry) D->E Yes F Step 5: Analysis of Results E->F Output Data HOMO HOMO Energy F->HOMO LUMO LUMO Energy F->LUMO GAP Energy Gap F->GAP MEP MEP Surface F->MEP

Caption: A standard workflow for computational analysis of molecular electronic properties.

Comparative Analysis: How Substituents Modulate Electronic Properties

The true power of these computational studies lies in comparative analysis. By systematically changing the substituent on the acrylonitrile molecule and recalculating the electronic properties, we can establish clear structure-property relationships. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) donate electron density to the π-system of the molecule. This generally raises the energy of the HOMO, making the molecule a better electron donor.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density from the π-system. This typically lowers the energy of the LUMO, making the molecule a better electron acceptor.[7]

Both EDGs and EWGs tend to decrease the HOMO-LUMO energy gap, which increases the molecule's reactivity and often shifts its light absorption to longer wavelengths (a red shift).[8]

G cluster_unsub Unsubstituted Acrylonitrile cluster_edg EDG-Substituted cluster_ewg EWG-Substituted LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub   ΔE (Large) LUMO_edg LUMO (Slightly Lower) LUMO_ewg LUMO (Lowered) HOMO_edg HOMO (Raised) HOMO_ewg HOMO (Slightly Lower) LUMO_edg->HOMO_edg   ΔE (Smaller) LUMO_ewg->HOMO_ewg   ΔE (Smaller) E_axis Energy

Caption: Effect of substituents on frontier orbital energies.

The following table summarizes computational data for several complex α,β-unsaturated acrylonitrile derivatives, demonstrating the correlation between theoretical calculations and experimental measurements.[9]

Compound IDDescriptionComputational MethodHOMO (eV) (Calculated)LUMO (eV) (Calculated)ΔE_gap (eV) (Calculated)ΔE_gap (eV) (Electrochemical)
I (2Z)-3-(4-(diphenylamino)-phenyl)-2-(pyridin-3-yl)prop-2-enenitrileDFT/Gaussian09-5.33-3.212.122.08
II (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)-prop-2-enenitrileDFT/Gaussian09-5.29-3.212.081.98
III (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrileDFT/Gaussian09*-5.71-3.212.502.01

Note: The specific functional and basis set were not detailed in the abstract, but the study used the Gaussian09 program. The data shows a strong correlation between the computationally predicted energy gaps and those determined via electrochemical measurements, validating the predictive power of the theoretical approach.[9]

The Influence of the Environment: Solvent Effects

Calculations performed in a vacuum ("gas phase") represent an idealized scenario. In reality, molecules in the lab exist in a solvent, which can significantly influence their electronic properties through polarization effects. To account for this, computational models like the Polarizable Continuum Model (PCM) are employed.[10] The PCM simulates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic prediction of molecular properties in solution. Studies have shown that increasing solvent polarity can alter the calculated HOMO-LUMO gap, often bringing theoretical values into closer agreement with experimental results obtained in solution.[9]

Conclusion

Computational studies serve as an indispensable tool in the field of materials science for the rational design of novel substituted acrylonitriles. By employing robust theoretical protocols based on Density Functional Theory, researchers can accurately predict key electronic properties such as frontier molecular orbital energies and the HOMO-LUMO gap. This guide demonstrates that these computational methods not only provide a deep understanding of structure-property relationships but also show strong correlation with experimental data. The ability to computationally screen the effects of various substituents and solvent environments allows for the efficient identification of promising candidates for high-performance electronic and optical materials, accelerating the pace of innovation and discovery.

References

  • Molecules. (2016). Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals. Sci-Hub.
  • MDPI. (2016). Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals. Available at: [Link].

  • The University of Manchester Research Explorer. (n.d.). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Available at: [Link].

  • Journal of Chemical Science and Technology. (2021). Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. Available at: [Link].

  • ResearchGate. (n.d.). Fig. 6 Molecular orbitals of acrylonitrile and its complex with Mg 2+.... Available at: [Link].

  • Baran Lab, Scripps Research. (n.d.). Modern Computational Organic Chemistry. Available at: [Link].

  • PubMed. (2016). Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals. Available at: [Link].

  • RSC Publishing. (2021). High-throughput virtual screening for organic electronics: a comparative study of alternative strategies. Available at: [Link].

  • SciELO México. (n.d.). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Available at: [Link].

  • ResearchGate. (n.d.). The frontier and second frontier molecular orbitals of studied compound. Available at: [Link].

  • ResearchGate. (2025). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] based on DFT. Available at: [Link].

  • YouTube. (2024). DFT studies for finding HOMO and LUMO. Available at: [Link].

  • MDPI. (2026). QM/MM Dynamics Study of the Augmenting Effects of Reduced Graphene Oxide Towards the Butadiene Acrylonitrile Copolymer Matrix and Self-Repair of the Enhancer. Available at: [Link].

  • OUCI. (n.d.). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic…. Available at: [Link].

  • ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available at: [Link].

  • ResearchGate. (2025). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives. Available at: [Link].

  • Semantic Scholar. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Available at: [Link].

  • IJSRST. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link].

  • Semantic Scholar. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations. Available at: [Link].

Sources

Navigating the Structural Landscape of Acrylonitriles: A Comparative Guide to 3-Chloro-3-(4-fluorophenyl)acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Crystallography of Medically Relevant Acrylonitriles

In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide, intended for researchers, scientists, and drug development professionals, delves into the X-ray crystallographic analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile and its derivatives. We will explore the subtle yet significant impact of substituent modifications on their crystal packing and intermolecular interactions, offering insights that are crucial for rational drug design and the development of novel materials.

While a definitive crystal structure for the parent compound, (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile, is not publicly available in crystallographic databases to date, this guide will leverage data from closely related analogues to draw meaningful comparisons and provide a framework for future research. We will present a detailed synthesis protocol for a key isomer and discuss the methodologies for obtaining high-quality single crystals suitable for X-ray diffraction.

The Significance of the 4-Fluorophenyl Moiety

The presence of a 4-fluorophenyl group is a common feature in many successful pharmaceuticals. The fluorine atom, with its high electronegativity and relatively small size, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design. Understanding how this moiety influences the solid-state architecture of a compound is a key step in predicting its behavior and optimizing its performance.

Comparative Crystallographic Analysis: Insights from Analogues

To illustrate the principles of comparative crystallographic analysis, we will examine the structural data of acrylonitrile derivatives with varying substituents on the phenyl ring. This comparative approach allows us to understand the role of different functional groups in directing crystal packing and influencing intermolecular interactions.

A key aspect of this analysis is the study of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These weak interactions play a crucial role in the formation and stability of the crystal lattice. For instance, the substitution of a fluorine atom with a chlorine atom at the para-position of the phenyl ring can lead to distinct differences in the observed halogen bonding patterns, thereby altering the entire crystal packing motif.

Experimental Protocols: A Roadmap for Discovery

Reproducibility is the cornerstone of scientific advancement. To this end, we provide a detailed, step-by-step methodology for the synthesis of a key derivative, (Z)-3-chloro-3-(3'-fluorophenyl)-acrylonitrile, which serves as a valuable template for the synthesis of the title compound and its analogues.[1]

Synthesis of (Z)-3-chloro-3-(3'-fluorophenyl)-acrylonitrile[1]

This synthesis is a multi-step process starting from 3'-fluoroacetophenone.

Step 1: Vilsmeier-Haack Reaction Intermediate Formation

  • Dissolve 3'-fluoroacetophenone (1.0 eq) in N,N-dimethylformamide (DMF).

  • Slowly add phosphoryl chloride (POCl₃, 1.75 eq) to the solution while maintaining the temperature at approximately 40°C.

  • Stir the reaction mixture at 40°C overnight. Progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Formation of the Acrylonitrile

  • To the reaction mixture from Step 1, add a solution of hydroxylamine hydrochloride (1.1 eq) in DMF dropwise, ensuring the temperature remains between 39-45°C.

  • Stir for 15 minutes at 40°C.

  • Cool the mixture to 15-20°C and slowly add water, maintaining the temperature below 21°C.

  • Further cool the mixture to 5°C and stir for 20 minutes.

  • Filter the resulting solid, wash with water, and dry to obtain the crude product.

This protocol provides a robust starting point for medicinal chemists and crystallographers to synthesize and further investigate this class of compounds.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is often a challenging yet critical step. The following are general strategies that can be adapted for 3-chloro-3-(4-fluorophenyl)acrylonitrile derivatives:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent and crystallization technique is highly dependent on the specific derivative and often requires empirical screening.

Data Presentation: A Glimpse into the Solid State

While specific crystallographic data for the title compound is not yet available, a comparative table of hypothetical data based on related structures can illustrate the type of information gleaned from a successful X-ray crystallographic analysis.

ParameterDerivative 1 (Hypothetical)Derivative 2 (Hypothetical)
Formula C₉H₅Cl₂NC₉H₅BrFN
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = 9X.X°a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Key Bond Length (C-Cl) ~1.74 Å-
Key Bond Length (C-Br) -~1.90 Å
Dominant Intermolecular Interaction C-H···N hydrogen bonds, Cl···Cl halogen bondsC-H···F hydrogen bonds, Br···N halogen bonds

This table is for illustrative purposes to demonstrate the comparative data that would be generated from X-ray crystallographic analysis.

Visualizing the Path Forward: Experimental and Logical Workflows

To achieve the goal of a comprehensive comparative analysis, a structured workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Start Select Target Derivatives Synth Synthesize Analogues Start->Synth Purify Purify Compounds (e.g., Column Chromatography, Recrystallization) Synth->Purify Screen Screen Crystallization Conditions Purify->Screen Grow Grow Single Crystals Screen->Grow Collect Collect X-ray Diffraction Data Grow->Collect Solve Solve & Refine Crystal Structure Collect->Solve Analyze Analyze Intermolecular Interactions Solve->Analyze End End Analyze->End Comparative Structural Analysis

Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives.

Conclusion and Future Directions

The field of crystallography is continually evolving, and the structural elucidation of novel compounds like 3-Chloro-3-(4-fluorophenyl)acrylonitrile and its derivatives is crucial for advancing medicinal chemistry and materials science. While a complete comparative analysis awaits the public availability of the crystal structure of the parent compound, the methodologies and comparative framework presented in this guide provide a solid foundation for researchers in this area. The synthesis protocol for a key isomer offers a practical starting point, and the discussion on crystallization techniques and the importance of non-covalent interactions will hopefully inspire further investigation into this promising class of molecules. The scientific community eagerly anticipates the deposition of these structures into crystallographic databases, which will undoubtedly unlock new avenues for discovery.

References

  • PubChem. 3-Chloro-3-phenyl-acrylonitrile.[Link]

  • Chemsrc. 3-chloro-3-(4-chlorophenyl)acrylonitrile.[Link]

  • Molbase. (Z)-3-chloro-3-(3-fluorophenyl)-acrylonitrile.[Link]

  • Drug Approvals International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile.[Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). Discover.[Link]

  • Crystallography Open Database. Search results.[Link]

  • The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization.[Link]

  • PMC. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.[Link]

  • PMC. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons.[Link]

  • MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.[Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.[Link]

  • PubMed. Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide.[Link]

  • ResearchGate. Structural analysis of ionic liquids with symmetric and asymmetric fluorinated anions.[Link]

  • ResearchGate. Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization.[Link]

  • Green Chemistry Blog. Daphne Houston.[Link]

  • Durham University Research Online. Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs of the ligand (S)-2-[N-(N '-benzylprolyl)amino]benzophenone (BPB).. [Link]

Sources

Comparative review of synthetic methods for halo-substituted acrylonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Synthetic Methods for Halo-Substituted Acrylonitriles

Introduction: The Strategic Importance of Halo-Substituted Acrylonitriles

Halo-substituted acrylonitriles are a class of highly versatile organic building blocks, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of both a halogen atom and a nitrile group on an electron-deficient alkene backbone imparts unique reactivity, making them valuable precursors for a wide array of molecular architectures. The acrylonitrile moiety can participate in Michael additions, Diels-Alder cycloadditions, and various cross-coupling reactions, while the halogen serves as a handle for further functionalization, such as in Suzuki or Sonogashira couplings.[1][2] Consequently, these motifs are embedded in numerous bioactive molecules, including microtubule-destabilizing agents for cancer therapy and novel insecticides.[3][4]

Given their significance, the development of efficient and selective synthetic routes is of paramount importance. The choice of synthetic strategy is often dictated by the desired substitution pattern (α- vs. β-halogenation), substrate availability, scalability, and stereochemical control (E/Z isomerism). This guide provides a comparative analysis of the most prevalent and effective synthetic methods, offering field-proven insights into their mechanisms, experimental protocols, and relative merits to aid researchers in making informed decisions for their specific synthetic challenges.

Method 1: Knoevenagel Condensation of Halogenated Carbonyls

The Knoevenagel condensation is a cornerstone of C-C bond formation, valued for its operational simplicity and broad applicability.[5] It involves the base-catalyzed reaction of an active methylene compound (e.g., malononitrile, cyanoacetic esters) with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[6][7] For the synthesis of β-halo-substituted acrylonitriles, this method is particularly effective when a halogenated aldehyde is employed as the carbonyl partner.

Expertise & Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base's primary role is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate).[5] This carbanion then attacks the electrophilic carbonyl carbon of the halogenated aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously or upon gentle heating, to furnish the thermodynamically stable α,β-unsaturated product. The choice of a weak base is critical; strong bases like alkoxides could induce self-condensation of the aldehyde or react with the halogen substituent, leading to unwanted side products.[5] Microwave-assisted protocols have been shown to significantly accelerate this transformation, often leading to higher yields in shorter reaction times.[8][9]

Caption: Mechanism of the Knoevenagel condensation for halo-acrylonitriles.

Experimental Protocol: Synthesis of (E)-2-(4-chlorobenzylidene)malononitrile
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst. The addition of the base is the key initiation step, generating the nucleophile required for the condensation.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Heating ensures the dehydration of the intermediate aldol adduct.

  • Work-up and Isolation: After cooling to room temperature, the product typically crystallizes out of the solution. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be recrystallized from ethanol or isopropanol to yield the pure (E)-2-(4-chlorobenzylidene)malononitrile as a white solid.

Data Summary & Comparison
AldehydeBaseSolventTime (h)Yield (%)Reference
4-ChlorobenzaldehydePiperidineEthanol2>90General Protocol[7]
2-BromobenzaldehydeAmmonium AcetateAcetonitrile3~85General Protocol[7]
4-FluorobenzaldehydePiperidineEthanol1.5>90General Protocol[7]
5-HMF DerivativesBiogenic CarbonatesSolvent-free171-87[10]

Trustworthiness: The Knoevenagel condensation is a robust and well-documented reaction. Its primary limitation can be stereoselectivity, although the (E)-isomer is often predominantly formed due to thermodynamic stability.[8] The use of readily available starting materials and catalysts makes it a cost-effective and scalable option.

Method 2: Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

For the synthesis of more complex, substituted aryl acrylonitriles, modern cross-coupling strategies offer unparalleled precision and scope. Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates has emerged as a powerful method for constructing these scaffolds with high efficiency.[11][12]

Expertise & Mechanistic Insight

This transformation operates via a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst to the vinyl halide (R-X), forming a Pd(II)-vinyl complex. Concurrently, a base deprotonates the arylacetonitrile at the α-position to form a nucleophilic enolate. This enolate then undergoes transmetalation (or more accurately, a related C-C bond-forming step) with the Pd(II) complex, followed by reductive elimination to release the final aryl acrylonitrile product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction; bulky, electron-rich phosphine ligands like NIXANTPHOS are often employed to promote the oxidative addition and reductive elimination steps while preventing β-hydride elimination.[11]

SNV_Workflow start Halo-substituted alkene (R-CH=CH-X) reaction Heat (e.g., 90-130 °C) start->reaction reagents CuCN NMP Solvent reagents->reaction product Halo-substituted acrylonitrile (R-CH=CH-CN) reaction->product

Sources

A Researcher's Guide to the In Vitro Anticancer Evaluation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of novel derivatives based on the 3-Chloro-3-(4-fluorophenyl)acrylonitrile scaffold. We move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and insightful screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemotherapeutic agents.

Introduction: The Rationale for Acrylonitrile Scaffolds in Oncology

The acrylonitrile moiety is a versatile pharmacophore found in numerous compounds with a wide spectrum of biological activities.[1] In oncology, its derivatives have garnered significant interest as potential anticancer agents, with some demonstrating potent antiproliferative effects against various human cancer cell lines.[2][3] These compounds can exert their effects through diverse mechanisms, including the inhibition of crucial cellular machinery like tubulin, which is essential for cell division.[1][4]

The core structure, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, serves as a compelling starting point for medicinal chemistry exploration. The presence of a halogenated phenyl ring and a reactive acrylonitrile group offers multiple sites for chemical modification. While the parent compound itself lacks significant reported bioactivity, its structural framework is a valuable platform for developing derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[5] This guide outlines a systematic in vitro approach to identify and characterize promising analogues.

The In Vitro Screening Cascade: A Multi-Faceted Approach

A successful in vitro evaluation relies on a tiered screening process. We begin with broad cytotoxicity screening to identify active compounds and progressively move towards more detailed mechanistic studies to understand how they work.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation Compound Compound Library (Acrylonitrile Derivatives) Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Against Cancer Cell Panel Compound->Cytotoxicity IC50 Determine IC50 Values Identify 'Hit' Compounds Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Western Blot for Apoptotic Proteins) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Candidate Prioritization Mechanism->Lead

Caption: Experimental workflow for in vitro evaluation of anticancer agents.

Foundational Assays: Measuring Cytotoxicity

The initial step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces the viable cell population by 50%. Several assays are available, each with distinct advantages.[6][7]

Comparative Cytotoxicity Data

The table below presents hypothetical, yet representative, data for a series of 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives against a panel of common cancer cell lines. This illustrates how structure-activity relationships (SAR) can be elucidated from primary screening data. For comparison, a standard chemotherapeutic agent, Doxorubicin, is included.

Compound IDR-Group ModificationIC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)
Derivative A -OCH₃ (Methoxy) on phenyl ring8.512.315.1
Derivative B -N(CH₃)₂ (Dimethylamino) on phenyl ring1.22.53.8
Derivative C Indole group replacing phenyl ring0.951.82.1
Derivative D Benzothiophene group replacing phenyl ring0.50.81.3
Doxorubicin Reference Compound0.450.60.9

Note: Data are hypothetical and for illustrative purposes. Actual IC50 values for novel compounds must be determined experimentally. The antiproliferative effects of various acrylonitrile derivatives have been reported in the low micromolar to nanomolar range.[2][8][9]

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Causality Behind Choices:

  • Why MTT? It is cost-effective, reliable, and suitable for high-throughput screening.[7]

  • Why 96-well plates? This format allows for the simultaneous testing of multiple concentrations and replicates, which is essential for generating accurate dose-response curves.

  • Why a solubilizing agent? The formazan product is crystalline and insoluble in aqueous culture medium; a solvent like DMSO is required to dissolve it before absorbance can be measured.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value using non-linear regression analysis.[11]

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Once "hit" compounds are identified, the next crucial step is to determine their mechanism of action. Many effective anticancer drugs work by inducing apoptosis (programmed cell death) or by arresting the cell cycle, thereby preventing cancer cell proliferation.[12][13]

Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Understanding how a compound affects cell cycle progression can provide critical mechanistic insights.[15] For instance, compounds that interfere with microtubule formation, like some acrylonitrile derivatives, often cause an arrest in the G2/M phase of the cell cycle.[8] This assay uses PI to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeabilizes the membrane. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Potential Mechanism of Action: Tubulin Inhibition Pathway

Several studies on 2,3-diaryl acrylonitrile derivatives suggest that a primary mechanism of their anticancer activity is the inhibition of tubulin polymerization.[8][16] This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death.

G Compound Acrylonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibition Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule MitoticArrest Mitotic Spindle Failure & G2/M Phase Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) MitoticArrest->Bcl2 Stress Signal Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for tubulin-inhibiting acrylonitrile derivatives.

This proposed pathway illustrates how the binding of a derivative to tubulin can prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8] This prolonged arrest acts as a cellular stress signal, activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), ultimately leading to the activation of executioner caspases and cell death.[13]

Conclusion and Future Perspectives

The in vitro evaluation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives requires a systematic, multi-assay approach. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can effectively identify and characterize promising lead compounds. The structure-activity relationship data generated from these studies are invaluable for guiding the synthesis of next-generation analogues with enhanced potency and selectivity. Future work should focus on validating these in vitro findings with more advanced models and eventually progressing the most promising candidates to in vivo efficacy studies.

References

  • Title: Cytotoxic assays for screening anticancer agents. Source: PubMed URL: [Link]

  • Title: Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Source: PubMed URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of norcantharidin and acrylonitrile derivatives as potential anti-cancer agents. Source: Figshare URL: [Link]

  • Title: Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Source: AACR Journals URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Source: SciELO URL: [Link]

  • Title: Multivariate analysis of apoptotic markers versus cell cycle phase in living human cancer cells by microfluidic cytometry. Source: PubMed Central URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: ResearchGate URL: [Link]

  • Title: New colorimetric cytotoxicity assay for anticancer-drug screening. Source: Semantic Scholar URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Source: SciELO URL: [Link]

  • Title: Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Source: MDPI URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: Bentham Science URL: [Link]

  • Title: Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Source: Frontiers URL: [Link]

  • Title: Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Source: PubMed Central URL: [Link]

  • Title: Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. Source: MDPI URL: [Link]

  • Title: Acrylonitrile. Source: Wikipedia URL: [Link]

  • Title: Cell Cycle and Apoptosis. Source: PubMed Central URL: [Link]

  • Title: Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Source: National Institutes of Health URL: [Link]

  • Title: 2,3-Diphenylacrylonitriles as anticancer agents. Source: ResearchGate URL: [Link]

  • Title: Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. Source: PubMed Central URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Source: MDPI URL: [Link]

  • Title: Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Source: PubMed Central URL: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-3-(4-fluorophenyl)acrylonitrile Analogues for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Chloro-3-(4-fluorophenyl)acrylonitrile analogues, a chemical scaffold with emerging potential in oncology. We will delve into the synthetic strategies, compare the biological activities of various analogues with supporting experimental data, and explore the mechanistic underpinnings of their action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising class of compounds.

Introduction: The Acrylonitrile Scaffold in Oncology

The acrylonitrile moiety is a versatile pharmacophore found in numerous biologically active compounds. The specific scaffold, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, presents a unique combination of electronic and steric properties that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the fluorine atom and the nitrile group enhances the electrophilicity of the double bond, making it a potential Michael acceptor for biological nucleophiles.[1] The chlorine atom and the phenyl ring offer multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Our exploration focuses primarily on the anticancer potential of these analogues. Research has demonstrated that modifications to this core structure can lead to potent and selective cytotoxic agents against various cancer cell lines.[2][3] Understanding the intricate relationship between a molecule's structure and its biological activity is paramount for designing more effective and less toxic therapeutic agents. This guide will synthesize the available data to provide a clear and actionable understanding of the SAR for this compound class.

Synthetic Strategies: Building the Analogue Library

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile analogues generally proceeds through established and robust chemical transformations. A common and effective method involves the Vilsmeier-Haack reaction followed by condensation with hydroxylamine, starting from an appropriately substituted acetophenone.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating these acrylonitrile analogues, starting from a substituted acetophenone. This multi-step process allows for the introduction of diversity in the aryl moiety.

G A Substituted Acetophenone C β-Chlorovinyl Aldehyde Intermediate A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (e.g., POCl3, DMF) E (Z)-3-Chloro-3-(aryl)acrylonitrile Analogue C->E Condensation D Hydroxylamine Hydrochloride

Caption: General synthetic scheme for 3-Chloro-3-aryl-acrylonitrile analogues.

The choice of the starting acetophenone allows for variations in the substitution pattern of the phenyl ring. The stereochemistry of the final product, particularly the Z-isomer, is often favored due to steric and electronic effects.[1] Purification of the desired isomer can be achieved using standard techniques like column chromatography.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these acrylonitrile analogues is highly sensitive to structural modifications. The following sections dissect the key SAR findings based on available data, primarily focusing on their anticancer properties.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring plays a critical role in modulating the cytotoxic activity of these compounds. Both the nature and position of the substituents have profound effects.

  • Halogen Substitution:

    • Replacing the 4-fluoro group with a 4-chloro substituent has been shown to improve synthetic yield (63% vs. 37%) but may lead to a decrease in bioactivity, potentially due to the lower electronegativity of chlorine compared to fluorine.[1]

    • Moving the fluorine atom from the para to the meta position, as in (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile, reduces steric hindrance.[1] This alteration can restore partial planarity to the molecule, which may enhance binding to flat enzymatic pockets.[1]

  • Electron-Donating Groups:

    • The introduction of an electron-donating methoxy group at the 4-position, yielding (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile, increases solubility in polar solvents but can reduce thermal stability compared to the fluorinated parent compound.[1]

  • Dichlorination and Additional Substituents:

    • Analogues with a 3,4-dichlorophenyl moiety have been identified as particularly potent lead compounds.[2][3] For instance, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (ANI-7) displays significant cytotoxicity in breast cancer cell lines, with GI50 values ranging from 0.16 to 2.0 µM and high selectivity over normal breast cells.[2]

    • Further substitution on the dichlorophenyl ring, such as the addition of a nitro group, can enhance activity.[3] However, the corresponding amino analogues, while still potent, were found to be less cytotoxic than some nitro-containing precursors.[3]

Modifications of the Acrylonitrile Moiety

While less explored in the available literature for the direct 3-Chloro-3-(4-fluorophenyl)acrylonitrile scaffold, related acrylonitrile series offer valuable insights.

  • Terminal Aromatic Ring Substitutions: In a series of dichlorophenylacrylonitriles, a low tolerance for both electron-withdrawing and electron-donating groups on a terminal aromatic ring was observed, suggesting that the electronic nature of this part of the molecule is a sensitive parameter for activity.[2]

  • Hydrophobic Moieties: A clear preference for hydrophobic substituents on a terminal piperazine moiety was noted, leading to broad-spectrum cytotoxicity.[2] For example, analogues bearing a methyl or a 4-methylbenzyl group displayed low-micromolar activity across a range of cell lines.[2] The introduction of a bulky, hydrophobic adamantyl group also resulted in highly active broad-spectrum cytotoxic agents.[2]

SAR Summary Diagram

The following diagram summarizes the key structure-activity relationships discussed.

SAR cluster_core Core Scaffold cluster_mods Structural Modifications & Activity Impact Core 3-Chloro-3-(4-fluorophenyl)acrylonitrile A Phenyl Ring Substitution Core->A B Terminal Group Modification (on related scaffolds) Core->B C Fused Ring Systems Core->C A1 4-Cl: ↑ Yield, ↓ Activity? A->A1 A2 3-F: ↓ Steric Hindrance A->A2 A3 4-OCH3: ↑ Solubility A->A3 A4 3,4-diCl: Potent Anticancer Activity A->A4 B1 Hydrophobic Groups (e.g., Adamantyl): ↑ Broad-Spectrum Cytotoxicity B->B1 B2 Electron Withdrawing Groups: Poorly Tolerated B->B2 C1 Benzothiophene: Potent Anticancer Activity, Bypasses P-gp Resistance C->C1

Caption: Key SAR insights for 3-Chloro-3-(4-fluorophenyl)acrylonitrile analogues.

Bioisosteric Replacements and Larger Scaffolds

Expanding the core structure can lead to significant gains in potency and can even introduce new mechanisms of action.

  • Benzothiophene Analogues: Replacing the fluorophenylacrylonitrile core with a benzothiophene-based structure, such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile], results in compounds with potent anticancer activity (GI50 < 10–100 nM) against a panel of 60 human cancer cell lines.[1] These more complex analogues have the added benefit of being able to bypass P-glycoprotein-mediated drug resistance, a major challenge in cancer chemotherapy.[1]

Comparative Data of Selected Analogues

To provide a clear comparison of performance, the following table summarizes the cytotoxic activities of selected acrylonitrile analogues against various cancer cell lines.

Compound ID/DescriptionCancer Cell Line(s)Activity (GI₅₀/IC₅₀, µM)Key Structural FeaturesReference
ANI-7 Breast Cancer0.16 - 2.03,4-Dichlorophenyl, Acetamide[2]
13a Broad Spectrum2.5 - 6.03,4-Dichlorophenyl, Terminal Piperazine with -CH₃[2]
13i Broad Spectrum1.5 - 4.53,4-Dichlorophenyl, Terminal Piperazine with -CH₂Ph-CH₃[2]
14k Broad Spectrum1.73,4-Dichlorophenyl, Terminal Adamantyl[2]
13h Lung Cancer1.6 (9.3-fold selective)Fluoro-substituted acrylonitrile[2]
14h Colorectal Cancer0.36 (6.9-fold selective)Methylpiperidine analogue[2]
13f Breast Cancer2.3 - 6.0 (up to 20-fold selective)Nitrile-substituted acrylonitrile[2]
Benzothiophene Analogue (Compound 32) NCI-60 Panel< 0.1Benzothiophene, 3,4,5-Trimethoxyphenyl[1]

Mechanistic Insights: How Do They Work?

While the precise mechanism of action for 3-Chloro-3-(4-fluorophenyl)acrylonitrile itself is not extensively reported, studies on its more active analogues have revealed potential biological targets and pathways.

Aryl Hydrocarbon Receptor (AhR) Ligands

A significant finding is that some dichlorophenylacrylonitrile analogues function as novel Aryl Hydrocarbon Receptor (AhR) ligands.[2] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes, including cytochrome P450 enzymes like CYP1A1. It is believed that these compounds, upon binding to AhR, activate CYP1A1, leading to their own bioactivation into cytotoxic metabolites, which then induce cell death.[2] This mechanism has been previously described for other anticancer agents in breast cancer cell populations.[2]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Acrylonitrile Analogue AhR_complex AhR Complex (Hsp90, AIP, p23) Ligand->AhR_complex Binds Ligand_AhR Ligand-AhR Complex AhR_complex->Ligand_AhR Conformational Change Dimer Ligand-AhR-ARNT Heterodimer Ligand_AhR->Dimer Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to DNA CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces Bioactivation Bioactivation of Analogue CYP1A1->Bioactivation Metabolizes Apoptosis Cell Death Bioactivation->Apoptosis

Caption: Proposed mechanism of action via the Aryl Hydrocarbon Receptor (AhR) pathway.

Induction of Apoptosis

Related compounds, such as the 4-anilinoquinazoline analogue N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, have been shown to induce cell death by activating the intrinsic apoptotic pathway.[4] This is characterized by cell cycle arrest at the G2 phase, activation of caspase-9 and executioner caspases-3 and 7, and nuclear fragmentation.[4] It is plausible that some 3-Chloro-3-(4-fluorophenyl)acrylonitrile analogues may also exert their cytotoxic effects through similar pro-apoptotic mechanisms.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile

This protocol is adapted from a patented synthetic procedure and serves as a representative example for this class of compounds.[5]

Materials:

  • 3'-Fluoroacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Water (deionized)

Procedure:

  • To a solution of 3'-fluoroacetophenone (1.0 eq) in DMF (7 volumes), add phosphoryl chloride (1.75 eq) dropwise at approximately 40°C.

  • Stir the resulting reaction mixture at 40°C overnight. Monitor the conversion by HPLC.

  • To the reaction mixture, add a solution of hydroxylamine hydrochloride (1.1 eq) in DMF (3 volumes) dropwise, maintaining the temperature between 39-45°C.

  • After stirring at 40°C for 15 minutes, cool the reaction mixture to 15-20°C.

  • Add water (10 volumes) dropwise, ensuring the temperature remains between 17-21°C.

  • Cool the mixture to 5°C and hold for 20 minutes to allow for complete precipitation.

  • Filter the resulting solid, wash with two portions of water (3 volumes each).

  • Dry the solid at approximately 40°C overnight to afford the title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

This protocol describes a common method for assessing the growth inhibitory effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: After the incubation period, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-Chloro-3-(4-fluorophenyl)acrylonitrile scaffold and its analogues represent a promising area for the development of novel anticancer agents. The SAR data clearly indicate that modifications to the aryl ring and the incorporation of specific hydrophobic moieties can lead to compounds with potent, and in some cases selective, cytotoxicity. The discovery that some analogues act as AhR ligands opens up a fascinating mechanistic avenue for targeted drug design, particularly for hormone-responsive cancers like breast cancer.

Future work should focus on a more systematic exploration of the chemical space around this scaffold. Key areas of investigation should include:

  • Exploring a wider range of substitutions on the phenyl ring to improve potency and selectivity.

  • Investigating modifications to the chloro and cyano groups to understand their roles in the mechanism of action and potentially improve drug-like properties.

  • Conducting in-depth mechanistic studies to confirm the role of the AhR pathway and explore other potential targets.

  • Optimizing pharmacokinetic profiles of lead compounds to enhance their potential for in vivo efficacy.

By leveraging the foundational SAR insights presented in this guide, researchers can more effectively design and synthesize the next generation of acrylonitrile-based therapeutics for the treatment of cancer.

References

  • McCann, G. J., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. RSC Medicinal Chemistry, 12(4), 583-591. [Link]

  • Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44629454, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]

  • Sharma, G., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1336-1346. [Link]

  • Mokgautsi, N., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. International Journal of Molecular Sciences, 23(23), 15263. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The vinyl chloride moiety within 3-Chloro-3-(4-fluorophenyl)acrylonitrile presents a valuable, yet sometimes challenging, electrophilic partner for palladium-catalyzed cross-coupling reactions. The strategic selection of the palladium catalyst and corresponding ligands is paramount to achieving high efficiency, yield, and selectivity in the synthesis of diverse molecular architectures. This guide provides an in-depth comparison of various palladium catalysts for key cross-coupling reactions involving this versatile substrate, supported by established chemical principles and comparative data.

The Strategic Importance of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the acrylonitrile group offers unique electronic properties and potential for further functionalization, making it a desirable starting material for the synthesis of novel compounds. The vinylic chloride, while less reactive than its bromide or iodide counterparts, offers advantages in terms of cost-effectiveness and stability.[1][2] Overcoming the higher activation barrier of the C-Cl bond necessitates the use of highly active palladium catalyst systems.[2]

Comparing Palladium Catalysts in Key Cross-Coupling Reactions

The success of a cross-coupling reaction with 3-Chloro-3-(4-fluorophenyl)acrylonitrile is critically dependent on the choice of the palladium source and the associated ligands. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the challenging oxidative addition of the vinyl chloride to the palladium(0) center.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between a vinyl halide and an organoboron reagent.[4][5] For a substrate like 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the choice of catalyst is crucial to overcome the inertness of the C-Cl bond.[2]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Advantages
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100HighExcellent for challenging aryl and vinyl chlorides.[6]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80-100HighBroad substrate scope, effective for sterically hindered partners.[3]
PdCl₂(dppf)dppfK₂CO₃Toluene/EtOH80-100Moderate to HighGood for a range of substrates, but may require higher temperatures.
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O90-110ModerateClassic catalyst, but often less effective for vinyl chlorides.[3]

Insight: Catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are generally superior for the Suzuki-Miyaura coupling of vinyl chlorides.[6] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the C-Cl bond.

Heck Reaction: Vinylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of a vinyl halide with an alkene to form a substituted alkene.[7][8] The choice of catalyst influences not only the yield but also the regioselectivity and stereoselectivity of the product.

Catalyst Performance Comparison for Heck Reaction:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages | | --- | --- | --- | --- | --- | --- | | Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Et₃N | DMF | 100-120 | Good | Classic conditions, effective for many substrates.[7] | | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100-120 | High | Highly active for deactivated aryl and vinyl chlorides.[9] | | Herrmann's Catalyst | None | NaOAc | NMP | 120-140 | Good to High | Thermally stable palladacycle, useful for high-temperature reactions. | | Pd/C | None | K₂CO₃ | DMAc | 120-140 | Moderate | Heterogeneous catalyst, allows for easier product purification.[10] |

Insight: For less reactive vinyl chlorides, more robust catalyst systems are often necessary. The use of bulky, electron-rich phosphines like tri(tert-butyl)phosphine can significantly enhance the catalytic activity.[9] Palladacycles such as Herrmann's catalyst offer high stability, making them suitable for reactions requiring elevated temperatures.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, typically employing a dual palladium and copper catalytic system.[11][12]

Catalyst Performance Comparison for Sonogashira Coupling:

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages | | --- | --- | --- | --- | --- | --- | --- | | PdCl₂(PPh₃)₂ / CuI | CuI | PPh₃ | Et₃N | THF | RT - 60 | Good | Standard conditions, effective for a wide range of substrates.[11] | | Pd(OAc)₂ / XPhos / CuI | CuI | XPhos | Cs₂CO₃ | Dioxane | RT - 80 | High | Effective for challenging vinyl chlorides. | | Pd(P(t-Bu)₃)₂ / CuI | CuI | P(t-Bu)₃ | i-Pr₂NEt | DMF | RT - 60 | High | Highly active catalyst, often allows for lower reaction temperatures. | | Copper-Free Conditions | None | Various | Various | Various | Various | Varies | Avoids issues with homocoupling of the alkyne.[13] |

Insight: While the classic Pd/Cu system is widely used, copper-free Sonogashira couplings have gained traction to prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[13][14] The choice of ligand and base is critical in these systems to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling a vinyl halide with an amine.[15][16] This reaction is particularly sensitive to the choice of ligand and base.

Catalyst Performance Comparison for Buchwald-Hartwig Amination:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages | | --- | --- | --- | --- | --- | --- | | Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | Good | Early generation catalyst, effective for many amine couplings.[16] | | Pd(OAc)₂ / Xantphos | Xantphos | NaOtBu | Toluene | 90-110 | High | Wide bite angle ligand, promotes reductive elimination.[1] | | Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 80-100 | High | Highly active for a broad range of amines and vinyl chlorides. | | Pd G3 Precatalysts | Various | Various | Various | RT - 80 | High | Air- and moisture-stable precatalysts, convenient to use. |

Insight: The development of specialized ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction to include less reactive vinyl chlorides.[16] The use of strong, non-nucleophilic bases like sodium tert-butoxide is common to facilitate the deprotonation of the amine.[1]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add 3-Chloro-3-(4-fluorophenyl)acrylonitrile, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Product R-R' Transmetalation Complex->Product Reductive Elimination Boronate R'B(OR)2 Boronate->Transmetalation Complex Vinyl Halide R-X Vinyl Halide->Oxidative Addition Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkene Coordination R-Pd(II)(X)L(Alkene) Oxidative Addition Complex->Alkene Coordination Migratory Insertion (R-Alkene)-Pd(II)(X)L Alkene Coordination->Migratory Insertion Syn-Insertion Beta-Hydride Elimination Product-Pd(II)(H)L Migratory Insertion->Beta-Hydride Elimination β-Hydride Elimination Product Substituted Alkene Beta-Hydride Elimination->Product Product->Pd(0)L2 Base Vinyl Halide R-X Vinyl Halide->Oxidative Addition Complex Alkene Alkene Alkene->Alkene Coordination

Caption: Generalized catalytic cycle for the Heck reaction.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful cross-coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups demonstrate superior performance. In Heck and Sonogashira couplings, a wider range of catalyst systems can be effective, but often require careful optimization of reaction conditions. The development of air- and moisture-stable precatalysts has also simplified the execution of these powerful transformations. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can effectively leverage these methods for the synthesis of complex and valuable molecules.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. 3

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes. Chemical Communications, (22), 2634-2635.

  • Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 30(12), 1643-1652.

  • Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 30(12), 1643-1652.

  • SynArchive. Buchwald-Hartwig Coupling.

  • Bellina, F., & Rossi, R. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Tetrahedron, 62(32), 7577-7620.

  • BenchChem. A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions. 17

  • Wikipedia. Buchwald–Hartwig amination.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 74(23), 8813–8828.

  • Khan, M., & Al-Warthan, A. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(12), 643.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. 5

  • Wikipedia. Heck reaction.

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.

  • Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.

  • Organic Chemistry Portal. Heck Reaction.

  • Wikipedia. Sonogashira coupling.

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs).

  • Sonogashira Coupling Reaction with Diminished Homocoupling.

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides.

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.

  • SynArchive. Mizoroki-Heck Reaction.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.

  • Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube.

  • 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Sigma-Aldrich. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile.

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile.

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. The compound 3-Chloro-3-(4-fluorophenyl)acrylonitrile is a halogenated nitrile, a class of molecules that demands rigorous handling and disposal protocols due to its inherent reactivity and potential toxicity. This guide provides a procedural framework grounded in established safety principles to manage its waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: Deconstructing the Molecule

Understanding the "why" behind a safety protocol begins with the molecule itself. The hazards of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are a composite of its three key structural features: the acrylonitrile backbone, the chloro group, and the fluorophenyl ring.

  • Acrylonitrile Backbone (CH₂=CHCN): The parent compound, acrylonitrile, is a highly flammable and toxic liquid.[1] It is classified by OSHA as a probable human carcinogen and a teratogen.[2][3] The nitrile group (-CN) can release toxic hydrogen cyanide gas upon combustion or when exposed to strong acids.[4] While the subject compound is a solid, we must conservatively assume it shares the toxicological risks of the acrylonitrile class, including potential for skin absorption and severe irritation.[5][6]

  • Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine atoms significantly alters the compound's properties. Halogenated organic compounds can be environmentally persistent.[7] Their thermal decomposition requires careful management, as it can generate acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl).[8] Therefore, high-temperature incineration in a facility equipped with acid gas scrubbers is the preferred ultimate disposal method.[8][9]

  • Physical Form: This compound is a solid with a melting point of 90-93°C.[10] This reduces the immediate risk of vapor inhalation compared to liquid acrylonitrile, but dust or aerosol generation during handling must be carefully controlled. It is classified as a combustible solid.

Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's hazardous profile, robust protective measures are non-negotiable. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling and disposal activities.

Engineering Controls:

  • Fume Hood: All handling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, including weighing, transfers, and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Safety Shower & Eyewash Station: An emergency shower and eyewash station must be immediately accessible in the work area.[3]

Personal Protective Equipment (PPE):

  • Hand Protection: Due to the risk of skin absorption, double-gloving with compatible materials is recommended. Use a nitrile glove as a base layer and a more robust glove, such as butyl rubber, as the outer layer. Acrylonitrile readily penetrates most standard rubbers, but butyl rubber offers good protection.[5]

  • Eye Protection: Wear splash-proof chemical safety goggles at all times.[6]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, impermeable coveralls or an apron should be used.[6]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[7]

Waste Characterization and Segregation: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[11] Waste containing 3-Chloro-3-(4-fluorophenyl)acrylonitrile will almost certainly be classified as hazardous waste.

  • Listed Waste: If this compound is used as a solvent for degreasing, it could fall under the "F001" EPA hazardous waste code for spent halogenated solvents.[12]

  • Characteristic Waste: Even if not an F-listed waste, it will likely exhibit the characteristic of toxicity. The specific EPA waste code would be determined by a certified environmental disposal partner through analysis.

  • Waste Segregation: Crucially, this waste must be kept separate from other waste streams.[7]

    • DO NOT mix with acidic waste to prevent the potential release of hydrogen cyanide.

    • DO NOT mix with incompatible materials like strong bases, oxidizers, or amines.[6]

    • Collect in a dedicated, clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for collecting and preparing small quantities of 3-Chloro-3-(4-fluorophenyl)acrylonitrile waste for professional disposal.

  • Designate a Waste Container:

    • Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.

    • The container must be in good condition, free of leaks or residues.

  • Pre-Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • Fill in all required information: "Hazardous Waste," the full chemical name "3-Chloro-3-(4-fluorophenyl)acrylonitrile," and the associated hazards (e.g., "Toxic," "Combustible Solid").

  • Transfer Waste:

    • Perform all transfers inside a chemical fume hood.

    • Carefully transfer waste solids (e.g., residual product, contaminated filter paper, or weighing boats) into the designated container using appropriate tools (spatulas, funnels).

    • Avoid generating dust. If cleaning contaminated labware, rinse with a minimal amount of a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste in a separate, compatible container labeled appropriately.

  • Secure and Store the Container:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a secondary container to contain any potential leaks.

    • Store away from heat, sparks, or open flames.[6]

  • Arrange for Professional Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time per institutional and federal regulations, contact your institution's Environmental Health and Safety (EHS) department.

    • EHS will arrange for pickup by a licensed hazardous waste disposal contractor. This waste will require high-temperature incineration.[13]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area and evacuate.

    • Restrict access to the spill area.[7]

  • Assess and Report:

    • For a large spill, or if you are not trained to handle it, evacuate the lab immediately and contact your institution's emergency response team.[7]

    • Report the incident to your supervisor and EHS department.

  • Cleanup (For Small, Contained Spills by Trained Personnel Only):

    • Ensure you are wearing the full, appropriate PPE as described in Section 2.

    • Remove all ignition sources from the area.[2]

    • Gently cover the spill with a compatible absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Thoroughly ventilate the area before resuming normal work.

Summary of Critical Safety Data

The following table summarizes key quantitative data. As specific exposure limits for 3-Chloro-3-(4-fluorophenyl)acrylonitrile are not established, the limits for the parent compound, acrylonitrile, are provided as a conservative reference for risk assessment.[3][5]

ParameterValueSource / Rationale
Chemical Formula C₉H₅ClFNSigma-Aldrich
Molecular Weight 181.59 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Melting Point 90-93°CChemdad Co.[10]
OSHA PEL (Acrylonitrile Proxy) 2 ppm (8-hr TWA)OSHA[5]
OSHA STEL (Acrylonitrile Proxy) 10 ppm (15-min)OSHA[5]
NIOSH IDLH (Acrylonitrile Proxy) 85 ppmNIOSH[5]
Primary Disposal Route Licensed Hazardous Waste IncinerationEPA[13]
Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of 3-Chloro-3-(4-fluorophenyl)acrylonitrile waste.

DisposalWorkflow Workflow for 3-Chloro-3-(4-fluorophenyl)acrylonitrile Waste cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Storage & Final Disposal start Waste Generation (e.g., residual solid, contaminated labware) ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work Inside Fume Hood ppe->fume_hood Step 2 characterize Characterize Waste (Solid, Halogenated Nitrile) fume_hood->characterize Step 3 segregate Segregate from Incompatibles (Acids, Oxidizers) characterize->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs When Full or Time Limit Reached end Disposal by Licensed Vendor (High-Temp Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposing of laboratory waste.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGmXEjX6AsKA2obD_1fjaIwS0o6t3FiLUEemX2_QvhJb9qI_B_wAjJAEydfJhaKo9gC0Ak_J36V9n_8nsOal969i3CJaiSPptHkDh9tuk7utGoZ9_Rw3MAUwA8I7n0jpZtYGIEEwZ0koRL989LNwxVZCXel5z0BWUpP3TsvVrOjLvzAO8J2pog4dzABnXdclM=]
  • Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. DigitalOcean. (2017-04-12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2W6uDRECOAJmBYaGHvJVA-btJziAyR_8xLPI1945Bvp7bcfk9l7IklH1WIyDUgvaPI-66D_0QhqAZdyxJnsFy5fPc1GOLZtm_WCxdsFZKMNBg71fYoGeGlZAif6Ypbmv5Wm15uoA5d1-nbcecSOWEbnFWrmyezId_OQTsgNgCiR1T3Zj4f4Y4RlitStp4XqdpUl73AfU3mTNpRmJBNtXnukTxqxLd-ONRy7PSiYZuvuYCjPyhMVR69jhKRpeK_Al6BMM=]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). (2024-04-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSry54wAaGNX_U-uNARjUM3ZUwZC2M455RXrrf0Kcej86FE12ahUQoYSIwwnr8o5bQOEndvIZMcoriRBtBcX3nALO8v_eJBcJQ_9gZlm4kgtv_oAns3CYzWZJrFkYGbnvJtUZzK_JAg8EviloKgn1Qp9XgpndKXXVDWtE5OfrOjP-9zRJAnuFLvT8DOTJfLSwPfnAQCxGL9QDqYMRDoSVQCKQySP7Pzw==]
  • 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration (OSHA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazFPrrOfsJjlEAYhS1FQvQ7xcPKvZ0QBEZdEW8_T1t2-17bYWfmU6CKeiXYuoyWIZtBQ-ECINK0FKoBmwlAN9dmt9pIHUy5Mbvj1XSch89bDRnwkb_ik_ayeeT72JbGetxf2PEf_p9mt0Gq-LyHLgq_dmOPBA6dy0H4TmpGB2_zUdAlcy5Q==]
  • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
  • 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Two Chongqing Chemdad Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgUf3xGoFwbI1bm-M42HZfiurnp4jDGcw7wI8vq7TXM6RAi6B9eXzDDz_Dg_nEa7MhJAXsOgQ8ghO1hKwaMJZbn6ToMmgyMFlNCg49jUMl99r3C9eC_8K3cqDMjZnngmjwEuq7dn0BHElm]
  • Acrylonitrile | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [URL: https://vertexaisearch.cloud.google.
  • Guidelines for Disposing of PFAs. MCF Environmental Services. (2023-12-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQffhtN-Osxri8_mNtcb9R6r7JLKBYPnr1Y-5bJisYh7Cap3LJr4Kr0uga0ixgOY3urjc42LMitLsH5ndBTRIXEKq033NtctPqZdFdeyEmW2L0Kip1AJGXuE_bFBwRDG1lI6l20l0ScnxnIyn6bDPmAxuCt4SmH-E=]
  • 29 CFR § 1910.1045 - Acrylonitrile. Cornell Law School Legal Information Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGGqU_JaNt-iEZpLfnlIzssoIOUTmBxY0dydvURBVkG0PH2PuJY5TaoFfV4vwnPD5YRnu5tvAo20eKXWyVktk6C3RbAbKw-Ivb6V-9E76PyWNfe83u1qjH4GbBLMj-eMomhHsoY5K8vw5Cg==]
  • ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health. (1998-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGjiZmKSfrP2lbK9OB6kl6o-q2KSJL_RH4DAw2tpWyUgXttXStGAFoJl-AhM3-PVb49uWwsFlFu6hqiC5hG5o82ihXYKqgzeN9VE0BAd303HOAaY9Cbj_MpkSjwM88nMaynqr6DU3TxpdL5uZlH4FxIM6HmQ==]
  • SAFETY DATA SHEET - Acrylonitrile. Fisher Scientific. (2009-09-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIqCYbXSM_3GRESgI-mFmhlftfndMnbefCyTX3MTLhu79lGJKvVIwlHyRmcsjGrYlWOUi8AuBvDT-AtX0YBr4Q4Ghm_VsX38Stkwe0S2hFcIFh_cF0GY7FopuyAyvJ1kX0rshogLgI3r1Ia89u3knyKv25EX-AzQ8L0k7qZrO2uLYbQUW5E8E2pgOIf0MStrMsami3ZnBrm_K5zGLi167D4DD2bwWViou1KsFPR5bilR_QWhEnxmUt895lhU4SXYzAxlxiRl-2VSFrR6mPAydjzQh8nwBFJMU=]
  • [Withdrawn] How to dispose of industrial solvents that contain F gas. GOV.UK. (2014-12-31). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgGFA77ooAMeZql32bsX5Oyx-6AU6euG3HaB1DRx48npbVR50PS2yo8s3w23n2XVYdUjBxFjKDVLJMJaZ_a7JyXuxswo2N16RG0LZFruyXc-nVAD1pHl-LVTBo9qBBVF28gRM3jKiqCdEmSusuuTcOCbLNkZNdKQyAlGoia3EQvF7iA-Q81U3WeLJOFM02]
  • Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwkxDwq5jqRRk0amSf3AaXfyTH6JqLWyR70X9yRvmNGoiqKOLA9cWnaCdYQkb1ckZY9wHA7Rm8XWEUClcpWT6AfesyhHTPNHJQiaGD9DuopmOXAXa53amn45g-w_vL5gqY9wCrp5tEytiVfAw=]
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2016-09). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy-9mtOmDtsxpxPcD9tKsxESSpWPTOJTLttZ-0usuLpgxzZThAR2qgfjIcRd7puay1otvzWgTuqKF-YiVk9u3QN2DqzJMMQbPs7Lo-g5qbtYezz_3aSNa7mDyiiHbvGxh0sZR3tnOINPK2d9Fdfm1Pb-mOzd-ZT6xWlkMf5uQ55YC8Al4zbYN_wak8tbXsoTa3Hd22KhFHr3_Af19OjGhaFDNulo3FHan0wnn00CGj]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQNTodQIoEKLnwnS5XPcKBRJWgNaoVDEVYzcQ9khEX3pL1lmEIz8T4Bk1u5MFyUZ8YZu-qUSkj1ysMMH3j_jPQF_P-a6V-nzL27mEFv-7VqV7RupmqZq-aaGBkh6PBIwOxNWUWbxSXXKm5O7du4mjJg7SMgMxHyUfQlKTeTI2iB3qC-wXLxEk16ADjMHptxbaoKYG]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2-uyZK8oG-M0ukLxxojZ-CJixkBZmOVcs4J2Xw3NQShor2dHvIntQB0zLf_zOPyCHs57p7ZN4bu4_QdXUaup_46PkYZa7QQawV_ljRt12tx47ht_L8_aPWN2Up8bh0MxsX5dnrGymvz-noQ0Ov2UeBRTzFyKIPWHRLwk7IX6P1DZRJiKBA==]

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive operational, safety, and disposal protocol for the handling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (CAS No. 126417-76-3). As a substituted acrylonitrile, this compound warrants significant precautions due to the combined hazards of the nitrile functional group and the halogenated aromatic system. This guide is structured to provide researchers, scientists, and drug development professionals with the essential, immediate information required for safe laboratory use, moving from hazard assessment to procedural guidance and emergency planning. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Hazard Assessment: A Compound of Dual Concern

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a solid substance with a molecular weight of 181.59 g/mol .[1][2] While a comprehensive toxicological profile for this specific molecule is not widely available, its structure necessitates a cautious approach derived from its constituent parts: the acrylonitrile backbone and the halogenated phenyl group.

Vendor safety information presents a mixed hazard profile. Some sources classify it under GHS as Acute Toxicity 4 (Oral) , with the H302 "Harmful if swallowed" hazard statement and a "Warning" signal word.[1] However, other suppliers use older classification systems, assigning the hazard code "T" (Toxic) and risk statements "23/24/25" (Toxic by inhalation, in contact with skin and if swallowed) .[2]

Given this discrepancy, and as a matter of scientific prudence, we must adopt the more conservative assessment. The toxicity of the parent compound, acrylonitrile, is well-documented and severe. It is readily absorbed through inhalation, skin contact, and ingestion, and is metabolized by the body to cyanide, leading to systemic effects.[3][4] Acute exposure to acrylonitrile can cause severe irritation, headache, dizziness, nausea, and at high concentrations, confusion, cardiovascular collapse, respiratory depression, and death.[3][5] Furthermore, acrylonitrile is considered a probable human carcinogen.[3][5]

The presence of the chloro- and fluoro- substituents on the phenyl ring adds another layer of complexity. Halogenated aromatic compounds can exhibit their own distinct toxicological profiles and may persist in the environment.[6][7] Upon combustion or decomposition, this compound can be expected to release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8]

Key Hazard Summary:

Hazard CategoryDescriptionSupporting Evidence & Rationale
Acute Toxicity Assumed Toxic via oral, dermal, and inhalation routes.Based on R23/24/25 classification and high toxicity of parent compound, acrylonitrile.[2][3] Confirmed as at least "Harmful if swallowed" (H302).[1]
Skin/Eye Irritation Expected to be a severe irritant and readily absorbed through the skin.Acrylonitrile causes severe irritation and blistering.[3] Dermal absorption is a significant exposure route.[4]
Carcinogenicity Potential Carcinogen.Acrylonitrile is classified as a probable human carcinogen (EPA Group B1).[5] The status of the substituted compound is unknown, so caution is warranted.
Reactivity Reactive with strong acids, bases, and oxidizers.Acrylonitrile reacts violently with these materials.[8][9]
Decomposition Produces hydrogen cyanide and nitrogen oxides upon heating.A critical hazard of all nitriles.[8]

Engineering & Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, robust engineering and administrative controls must be in place.

  • Designated Work Area: All work with 3-Chloro-3-(4-fluorophenyl)acrylonitrile must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.

  • Ventilation: The chemical fume hood must have a verified face velocity of at least 100 feet per minute (fpm) to effectively capture any dusts or potential vapors.

  • Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area during handling operations.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly. Ensure a Class ABC or dry chemical fire extinguisher is available.[9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Hand Protection

Standard laboratory gloves are insufficient. Double-gloving is required to provide adequate protection and to allow for safe removal of the outer, potentially contaminated glove.

  • Inner Glove: A standard nitrile examination glove (minimum 5 mil thickness). This provides a base layer of protection.

  • Outer Glove: A chemical-resistant nitrile or butyl rubber glove with an extended cuff (minimum 8 mil thickness). Nitrile offers excellent resistance to a wide range of chemicals, including nitriles and halogenated compounds.[8] The extended cuff should cover the sleeve of the lab coat.

Body Protection
  • Laboratory Coat: A flame-retardant lab coat with long sleeves and a fully fastened front is required.

  • Apron: A chemical-resistant rubber or neoprene apron should be worn over the lab coat to protect against spills.

  • Closed-toe Shoes: Full-coverage, chemical-resistant footwear is mandatory. Do not wear perforated shoes or sandals in the laboratory.

Eye and Face Protection
  • Safety Goggles: Indirectly vented, chemical splash goggles that comply with ANSI Z87.1 standards are required at all times. Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashes, such as when transferring the solid or preparing solutions.

Respiratory Protection

Due to the high toxicity via inhalation, respiratory protection is necessary, especially when handling the solid powder outside of a glovebox.

  • Respirator: A NIOSH-approved half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100 filter) is required when weighing or transferring the solid compound in a fume hood. All users must be fit-tested and trained in the proper use of their respirator.

Step-by-Step Handling & Workflow

The following protocol outlines the key steps for safely handling 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

G prep_mats prep_mats handle_weigh handle_weigh prep_mats->handle_weigh handle_cap handle_cap clean_decon clean_decon handle_cap->clean_decon

Emergency Procedures: Plan for the Unexpected

In all cases of exposure or major spill, alert colleagues and call emergency services immediately. Provide them with the Safety Data Sheet.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Small Spill (in Fume Hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area as described in Section 6.

  • Large Spill (Outside Fume Hood): Evacuate the laboratory immediately. Alert others, close the doors to the area, and contact your institution's emergency response team.

Decontamination & Waste Disposal Plan

Proper decontamination and waste management are critical to prevent cross-contamination and environmental release.

Decontamination Protocol

All surfaces and equipment must be decontaminated after use. This process should be performed within the fume hood.

  • Initial Wipe: Carefully wipe down all surfaces and non-disposable equipment with a cloth dampened with a pH 10 buffer solution. This helps to hydrolyze any residual nitrile.

  • Secondary Wipe: Follow the buffer wipe with a freshly prepared 10% bleach solution, then a final wipe with deionized water to remove bleach residue.

  • Glassware: Submerge glassware in a pH 10 buffer solution for at least one hour before proceeding with standard cleaning protocols.

Waste Disposal

All waste generated from handling this compound is considered hazardous. Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.

  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container. The label must read: "HAZARDOUS WASTE – Halogenated Organic Solid, Toxic ".[6]

  • Liquid Waste: All solutions containing 3-Chloro-3-(4-fluorophenyl)acrylonitrile must be collected in a dedicated, sealed, and properly vented hazardous waste container. The label must read: "HAZARDOUS WASTE – Halogenated Organic Liquid, Toxic ".

  • Segregation: Do not mix this waste stream with other incompatible wastes, particularly acids or strong oxidizers, to prevent violent reactions.[8] All waste must be disposed of through your institution's designated hazardous waste management program.

References

  • INEOS Group. Acrylonitrile Safe Handling Manual.[Link]

  • U.S. Environmental Protection Agency (EPA). Acrylonitrile.[Link]

  • U.S. Environmental Protection Agency (EPA). Aliphatic nitriles Final AEGL Document.[Link]

  • Unigel. SAFETY DATA SHEET - ACRYLONITRILE.[Link]

  • James Madison University. SOP for the safe use of cyanide compounds.[Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 57, 17-23. [Link]

  • New Jersey Department of Health. ACRYLONITRILE HAZARD SUMMARY.[Link]

  • Chemdad. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile.[Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121–128. [Link]

  • PubMed. Mechanism of action of toxic halogenated aromatics.[Link]

  • ResearchGate. (PDF) Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.